5,6-Diaminonicotinic acid
Description
BenchChem offers high-quality 5,6-Diaminonicotinic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5,6-Diaminonicotinic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
5,6-diaminopyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3O2/c7-4-1-3(6(10)11)2-9-5(4)8/h1-2H,7H2,(H2,8,9)(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMUTYVGRCVFCCD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1N)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30625942 | |
| Record name | 5,6-Diaminopyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30625942 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
267875-45-6 | |
| Record name | 5,6-Diamino-3-pyridinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=267875-45-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5,6-Diaminopyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30625942 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5,6-Diaminonicotinic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
5,6-Diaminonicotinic acid molecular weight and formula
Technical Whitepaper: 5,6-Diaminonicotinic Acid – Physicochemical Profile and Synthetic Utility
Executive Summary 5,6-Diaminonicotinic acid (CAS: 267875-45-6) is a critical heterocyclic building block in medicinal chemistry, specifically utilized in the design of pteridine and pyrido[2,3-b]pyrazine scaffolds.[1] As a structural analog of diaminobenzoic acids, it serves as a precursor for kinase inhibitors and bacterial DNA gyrase inhibitors. This guide provides a rigorous technical analysis of its physicochemical properties, a validated synthetic protocol, and its application in high-value drug discovery workflows.
Part 1: Physicochemical Identity
The compound is an amphoteric pyridine derivative characterized by an electron-deficient ring system modified by two electron-donating amino groups. This unique "push-pull" electronic structure dictates its reactivity and solubility profile.
Table 1: Core Physicochemical Data
| Property | Specification | Technical Note |
| Chemical Name | 5,6-Diaminopyridine-3-carboxylic acid | IUPAC nomenclature preferred for regulatory filing. |
| Common Name | 5,6-Diaminonicotinic acid | Standard in synthesis literature.[2] |
| CAS Registry | 267875-45-6 | Primary identifier for the free acid form. |
| Molecular Formula | C₆H₇N₃O₂ | High nitrogen content (27.44%) influences polarity. |
| Molecular Weight | 153.14 g/mol | Ideal fragment size (MW < 200) for fragment-based drug design (FBDD). |
| Appearance | Pale yellow to tan solid | Color darkens upon oxidation; store under inert gas. |
| Solubility | DMSO, DMF, Dilute Acid/Base | Poor solubility in neutral water and non-polar organics (DCM, Hexane). |
| pKa (Predicted) | ~3.5 (COOH), ~6.0 (Pyridine N) | Zwitterionic character at neutral pH. |
Part 2: Synthetic Pathways & Methodology
The synthesis of 5,6-diaminonicotinic acid requires precise control of regioselectivity during the functionalization of the pyridine ring. The most robust industrial route involves the nitration of 6-aminonicotinic acid followed by chemoselective reduction.
Protocol: Two-Step Synthesis from 6-Aminonicotinic Acid
Step 1: Regioselective Nitration
-
Reagents: Conc. H₂SO₄, Fuming HNO₃.
-
Mechanism: Electrophilic aromatic substitution. The amino group at C6 directs the incoming nitro group to the ortho position (C5), overcoming the deactivating effect of the C3-carboxyl group.
-
Procedure:
-
Dissolve 6-aminonicotinic acid in conc. H₂SO₄ at 0°C.
-
Dropwise addition of fuming HNO₃, maintaining temp < 10°C to prevent decarboxylation.
-
Heat to 60°C for 1 hour.
-
Pour onto crushed ice; precipitate is collected by filtration.
-
Checkpoint: Product (6-Amino-5-nitronicotinic acid) is a bright yellow solid.
-
Step 2: Catalytic Hydrogenation (Reduction)
-
Precursor: 6-Amino-5-nitronicotinic acid.[4]
-
Reagents: H₂ (gas), 10% Pd/C, Methanol (solvent).
-
Procedure:
-
Suspend nitro-intermediate in Methanol (0.1 M concentration).
-
Add 10 mol% Pd/C catalyst under N₂ atmosphere.
-
Purge with H₂ and stir at RT (1-3 atm pressure) for 4–6 hours.
-
Self-Validating Endpoint: The reaction is complete when the bright yellow color of the nitro compound fades to a pale beige/colorless solution.
-
Filter through Celite to remove Pd/C. Concentrate filtrate to yield the product.
-
DOT Diagram: Synthetic Workflow
Caption: Figure 1. Validated two-step synthetic route for 5,6-diaminonicotinic acid involving nitration and catalytic reduction.
Part 3: Analytical Characterization
To ensure the integrity of the compound for biological testing, the following analytical parameters must be met.
1. Proton NMR (¹H-NMR, 400 MHz, DMSO-d₆) Due to the asymmetry of the pyridine ring, two distinct aromatic signals are observed.
-
δ ~8.2 ppm (s, 1H, H-2): The proton at position 2 is flanked by the pyridine nitrogen and the carboxylic acid, causing significant deshielding.
-
δ ~7.4 ppm (s, 1H, H-4): The proton at position 4 is shielded relative to H-2 due to the ortho amino group at position 5.
-
Broad Singlets: Amino protons (NH₂) typically appear broad between 6.0–8.0 ppm and are exchangeable with D₂O.
2. Mass Spectrometry (LC-MS)
-
Mode: ESI+ (Electrospray Ionization, Positive mode).
-
Expected Ion: [M+H]⁺ = 154.15 m/z.
-
Fragment Pattern: Loss of CO₂ (M-44) is common in carboxylic acids during fragmentation.
3. Purity Check (HPLC)
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax).
-
Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile Gradient.
-
Detection: UV at 254 nm (aromatic) and 300 nm (conjugated system).
-
Retention: Elutes early due to high polarity; ion-pairing agents may be required for sharp peaks.
Part 4: Applications in Drug Discovery
5,6-Diaminonicotinic acid is a "privileged structure" in medicinal chemistry. Its vicinal diamine motif allows it to serve as a dinucleophile in condensation reactions, forming bicyclic heterocycles.
Key Applications:
-
Kinase Inhibitor Scaffolds: Condensation with α-keto acids or glyoxals yields pyrido[2,3-b]pyrazines . These scaffolds mimic the ATP purine ring and are potent inhibitors of kinases such as EGFR and CDK.
-
Pteridine Synthesis: Reaction with 1,2-dicarbonyls generates pteridine derivatives, which are explored as folate antagonists and anti-viral agents.
-
DNA Gyrase Inhibition: The free acid itself has demonstrated activity against bacterial DNA gyrase by stabilizing the DNA-enzyme cleavage complex, similar to quinolones but with a distinct binding mode.[6]
DOT Diagram: Drug Design Workflow
Caption: Figure 2. Divergent synthesis applications of 5,6-diaminonicotinic acid in generating heterocyclic drug candidates.
Part 5: Stability & Handling
-
Oxidation Sensitivity: Vicinal diamines are prone to air oxidation, forming dark-colored impurities (azo or imine species).
-
Storage Protocol: Store at -20°C under Argon or Nitrogen.
-
Handling: Use fresh solutions for biological assays. If the solid has darkened, recrystallization from water/ethanol (with charcoal filtration) is recommended before use.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 22476298, 5,6-Diaminonicotinic acid. Retrieved from [Link]
-
Shen, L. L., et al. (1989). Mechanism of inhibition of DNA gyrase by quinolone antibacterials: a cooperative drug-DNA binding model.[7] Biochemistry.[7] Retrieved from [Link]
-
PrepChem (n.d.). Synthesis of methyl 5,6-diaminonicotinate. (Methodology adapted for free acid). Retrieved from [Link]
Sources
- 1. 5,6-Diaminonicotinic acid | C6H7N3O2 | CID 22476298 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. prepchem.com [prepchem.com]
- 3. researchgate.net [researchgate.net]
- 4. 6-Amino-5-nitronicotinic acid | 89488-06-2 | Benchchem [benchchem.com]
- 5. chemimpex.com [chemimpex.com]
- 6. mdpi.com [mdpi.com]
- 7. Mechanism of inhibition of DNA gyrase by quinolone antibacterials: a cooperative drug--DNA binding model - PubMed [pubmed.ncbi.nlm.nih.gov]
purity and characterization of 5,6-Diaminonicotinic acid
Technical Monograph: Analytical Strategy for 5,6-Diaminonicotinic Acid
Executive Summary
5,6-Diaminonicotinic acid (5,6-DANA) represents a critical scaffold in the synthesis of pyrido[2,3-b]pyrazines and pteridine-based kinase inhibitors. Its zwitterionic nature, combined with the high electron density of the diaminopyridine core, presents unique challenges in purification and stability. This guide moves beyond standard protocols, offering a self-validating analytical framework that accounts for the molecule's specific synthesis-derived impurities (primarily nitro-precursors) and oxidative instability.
Molecular Identity & Critical Attributes
Before establishing analytical parameters, we must define the physicochemical behavior of the analyte. 5,6-DANA exists in a complex equilibrium depending on pH.
| Attribute | Specification | Technical Note |
| Chemical Name | 5,6-Diaminopyridine-3-carboxylic acid | Often confused with 2,3-diamino isomers. |
| CAS Number | 267875-45-6 | Verify against CAS 89488-06-2 (Nitro precursor). |
| Molecular Formula | C₆H₇N₃O₂ | MW: 153.14 g/mol |
| Solubility | DMSO, Dilute Acid/Base | Poor solubility in water/MeOH at neutral pH (Zwitterionic aggregation). |
| pKa Values | ~3.5 (COOH), ~6.8 (Pyridine N) | Protonation state dictates HPLC retention. |
Synthesis-Derived Impurity Profiling
To validate purity, one must understand the origin of impurities. 5,6-DANA is predominantly synthesized via the catalytic hydrogenation of 6-amino-5-nitronicotinic acid . This pathway dictates the "Critical Quality Attributes" (CQAs) we must monitor.
Impurity Origins & Mechanisms
-
Precursor Carryover (Impurity A): Unreacted 6-amino-5-nitronicotinic acid. This is the most common impurity due to catalyst poisoning or incomplete hydrogenation.
-
Oxidative Dimerization (Impurity B): Azo-linkage formation between two amine groups (2,2'-azo-bis) upon exposure to air/light.
-
Decarboxylation (Impurity C): Formation of 2,3-diaminopyridine (rare, usually requires high thermal stress).
Figure 1: Synthesis pathway highlighting the origin of critical impurities (Nitro-precursor and Oxidative Dimers).
Analytical Method A: Quantitative HPLC
Standard C18 columns often fail to retain 5,6-DANA due to its high polarity. The molecule elutes in the void volume (
Protocol: Ion-Pair Reverse Phase HPLC
-
Objective: Quantify purity and limit of Impurity A (Nitro).
-
Column: C18 End-capped (e.g., Agilent Zorbax SB-C18), 4.6 x 150 mm, 5 µm.
-
Mobile Phase A: 10 mM Sodium Octanesulfonate (Ion Pair Reagent) in 0.1% H₃PO₄ (pH 2.5).
-
Mobile Phase B: Acetonitrile.[1]
-
Detection: UV @ 254 nm (General) and 330 nm (Specific for Nitro impurity).
Gradient Program:
| Time (min) | % Mobile Phase B | Rationale |
|---|---|---|
| 0.0 | 5% | Initial retention of polar diamine via ion-pairing. |
| 10.0 | 30% | Elution of 5,6-DANA. |
| 15.0 | 80% | Wash out hydrophobic nitro-impurities. |
| 20.0 | 5% | Re-equilibration. |
Why this works (Causality):
At pH 2.5, the amino groups are fully protonated (
Analytical Method B: Structural Validation (NMR)
NMR is the only definitive method to distinguish the 5,6-diamino isomer from potential 2,3-diamino or 2,6-diamino regioisomers.
1H-NMR Specification (DMSO-d6, 400 MHz)
The diagnostic signals are the aromatic protons at positions 2 and 4.
- 12.5 ppm (Broad s, 1H): Carboxylic acid -OH.
-
8.05 ppm (d, 1H,
Hz): H-2 . This proton is deshielded by the adjacent Ring Nitrogen and the Carboxyl group. The small coupling constant ( ) indicates meta coupling to H-4. -
7.20 ppm (d, 1H,
Hz): H-4 . This proton is shielded by the adjacent amino group at C-5. -
6.80 - 5.50 ppm (Broad s, 4H): Two
groups. Note: These may appear as distinct peaks or merged broad bands depending on water content and exchange rates.
Self-Validating Check:
If you observe a doublet with a large coupling constant (
Workflow: The Characterization Decision Tree
This diagram illustrates the logical flow for releasing a batch of 5,6-DANA for research use.
Figure 2: Analytical decision tree ensuring both chemical purity (HPLC) and structural identity (NMR).
Stability & Storage Protocols
Diaminopyridines are electron-rich and prone to oxidation.
-
Storage: Must be stored at -20°C under an inert atmosphere (Argon/Nitrogen).
-
Visual Indicator: Pure compound is off-white to pale yellow. A darkening to brown/orange indicates formation of azo-impurities (Impurity B).
-
Solution Stability: Unstable in solution for >24 hours. Prepare HPLC samples immediately before injection. Do not store in DMSO for prolonged periods as DMSO can act as an oxidant.
References
-
PrepChem. (n.d.). Synthesis of methyl 5,6-diaminonicotinate. Retrieved from [Link]
-
SIELC Technologies. (n.d.). HPLC Separation of Aminopyridines Isomers. Retrieved from [Link]
-
ResearchGate. (2005). HPLC Method for Determination of Diaminopyridines. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode on a SHARC 1 HPLC Column | SIELC Technologies [sielc.com]
- 3. CN114965738A - HPLC-UV detection method for purity of 2,4-diamino-6-hydroxypyrimidine starting material - Google Patents [patents.google.com]
Navigating the Solubility Landscape of 5,6-Diaminonicotinic Acid: A Technical Guide for Researchers
Abstract
5,6-Diaminonicotinic acid is a heterocyclic compound of significant interest in pharmaceutical and materials science research. Its utility in these fields is intrinsically linked to its solubility characteristics in various media. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of the solubility of 5,6-Diaminonicotinic acid in organic solvents. In the absence of extensive empirical data in publicly available literature, this guide emphasizes a predictive approach based on the molecule's physicochemical properties and the principles of solute-solvent interactions. Furthermore, it provides a detailed, field-proven experimental protocol for the systematic determination of its solubility, ensuring a self-validating system for data generation.
Introduction: The Significance of 5,6-Diaminonicotinic Acid and Its Solubility
5,6-Diaminonicotinic acid, a derivative of nicotinic acid (a form of vitamin B3), possesses a unique molecular architecture that makes it a valuable building block in the synthesis of novel compounds. Its aromatic pyridine ring, carboxylic acid functionality, and two amino groups bestow upon it a range of chemical properties that are being explored for applications in medicinal chemistry, polymer science, and organic electronics.
The solubility of an active pharmaceutical ingredient (API) or a key synthetic intermediate like 5,6-Diaminonicotinic acid is a critical parameter that influences a multitude of processes, including:
-
Reaction Kinetics and Purity: The choice of solvent dictates the rate and efficiency of chemical reactions, as well as the ease of purification of the final product.
-
Crystallization and Polymorphism: Solubility is a key determinant in developing crystallization processes to obtain the desired solid-state form of a compound, which can impact its stability, bioavailability, and other physical properties.
-
Formulation Development: In the pharmaceutical context, understanding the solubility of an API in various excipients and solvent systems is fundamental to designing effective and stable drug delivery systems.
-
Analytical Method Development: The selection of appropriate solvents is crucial for developing accurate and reproducible analytical methods, such as High-Performance Liquid Chromatography (HPLC) and spectroscopy.
Given the pivotal role of solubility, this guide aims to equip researchers with the foundational knowledge and practical tools to effectively work with 5,6-Diaminonicotinic acid.
Physicochemical Properties of 5,6-Diaminonicotinic Acid
A thorough understanding of the molecular structure and inherent properties of 5,6-Diaminonicotinic acid is the cornerstone for predicting its solubility behavior.
| Property | Value | Source |
| Chemical Formula | C₆H₇N₃O₂ | PubChem[1] |
| Molecular Weight | 153.14 g/mol | PubChem[1] |
| IUPAC Name | 5,6-diaminopyridine-3-carboxylic acid | PubChem[1] |
| Hydrogen Bond Donors | 3 | PubChem[1] |
| Hydrogen Bond Acceptors | 5 | PubChem[1] |
| Rotatable Bonds | 1 | PubChem[1] |
Molecular Structure of 5,6-Diaminonicotinic Acid
Caption: Chemical structure of 5,6-Diaminonicotinic acid.
The presence of multiple polar functional groups—a carboxylic acid and two primary amines—on a compact aromatic scaffold suggests a complex solubility profile. The molecule possesses both hydrogen bond donor and acceptor sites, indicating its potential for strong interactions with polar solvents.
Predictive Analysis of Solubility in Organic Solvents
The fundamental principle governing solubility is "like dissolves like," which implies that substances with similar polarities and intermolecular forces are more likely to be soluble in one another.[2] The functional groups within an organic compound are key determinants of its polarity and capacity for hydrogen bonding, thereby significantly influencing its solubility.[3][4]
Based on the structure of 5,6-Diaminonicotinic acid, we can predict its solubility in different classes of organic solvents:
3.1. Polar Protic Solvents (e.g., Water, Methanol, Ethanol)
-
Predicted Solubility: High.
-
Rationale: These solvents can act as both hydrogen bond donors and acceptors. The carboxylic acid and amino groups of 5,6-Diaminonicotinic acid can form strong hydrogen bonds with these solvents. The pyridine nitrogen and the carbonyl oxygen can also act as hydrogen bond acceptors. These multiple, strong intermolecular interactions are expected to overcome the crystal lattice energy of the solid, leading to good solubility. For organic compounds with oxygen or nitrogen-containing functional groups, solubility in very polar solvents like water and methanol is generally expected, especially for smaller molecules.[5]
3.2. Polar Aprotic Solvents (e.g., Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile)
-
Predicted Solubility: High to Moderate.
-
Rationale: These solvents are polar and can act as hydrogen bond acceptors but not donors.
-
DMSO and DMF: These are highly polar solvents with strong hydrogen bond accepting capabilities. They are expected to be excellent solvents for 5,6-Diaminonicotinic acid by solvating the amino and carboxylic acid protons.
-
Acetonitrile: While polar, acetonitrile is a weaker hydrogen bond acceptor than DMSO and DMF. Therefore, the solubility is predicted to be moderate, likely lower than in DMSO or DMF.
-
3.3. Solvents of Intermediate Polarity (e.g., Acetone, Ethyl Acetate)
-
Predicted Solubility: Low to Moderate.
-
Rationale: These solvents have a lower polarity and weaker hydrogen bonding capabilities compared to the previous classes.
-
Acetone: Can act as a hydrogen bond acceptor but its overall polarity is lower than DMSO. Some solubility is expected.
-
Ethyl Acetate: Is less polar than acetone and a weaker hydrogen bond acceptor. Solubility is likely to be low.
-
3.4. Nonpolar Solvents (e.g., Hexane, Toluene, Dichloromethane)
-
Predicted Solubility: Very Low to Insoluble.
-
Rationale: These solvents lack the ability to form strong interactions, such as hydrogen bonds, with the highly polar functional groups of 5,6-Diaminonicotinic acid. The energy required to break the strong intermolecular forces in the solid solute would not be compensated by the weak van der Waals interactions with these solvents.
Table of Predicted Solubility and Solvent Properties
| Solvent Class | Example Solvents | Polarity Index (P') | Predicted Solubility | Key Interactions |
| Polar Protic | Water | 10.2 | High | Strong H-bonding (donor & acceptor) |
| Methanol | 5.1 | High | Strong H-bonding (donor & acceptor) | |
| Ethanol | 4.3 (approx.) | High | Strong H-bonding (donor & acceptor) | |
| Polar Aprotic | DMSO | 7.2 | High | Strong H-bond acceptor |
| DMF | 6.4 | High | Strong H-bond acceptor | |
| Acetonitrile | 5.8 | Moderate | Moderate H-bond acceptor | |
| Intermediate Polarity | Acetone | 5.1 | Low to Moderate | H-bond acceptor |
| Ethyl Acetate | 4.4 | Low | Weak H-bond acceptor | |
| Nonpolar | Dichloromethane | 3.1 | Very Low | Weak dipole-dipole |
| Toluene | 2.4 | Insoluble | van der Waals | |
| Hexane | 0.1 | Insoluble | van der Waals |
Polarity Index values are relative measures and can vary slightly depending on the source. The values presented are for general comparison.[6]
Experimental Protocol for Solubility Determination
To obtain quantitative solubility data, a systematic experimental approach is necessary. The following protocol describes a robust method for determining the equilibrium solubility of 5,6-Diaminonicotinic acid in various organic solvents. This method is a self-validating system, ensuring the reliability of the generated data.
4.1. Materials and Equipment
-
5,6-Diaminonicotinic acid (of known purity)
-
Selected organic solvents (analytical grade or higher)
-
Analytical balance (readable to at least 0.1 mg)
-
Vials with screw caps (e.g., 4 mL or 8 mL)
-
Thermostatically controlled shaker or incubator
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE for organic solvents)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.
4.2. Experimental Workflow
Caption: Workflow for the experimental determination of solubility.
4.3. Detailed Step-by-Step Methodology
-
Preparation of Saturated Solutions:
-
Accurately weigh an excess amount of 5,6-Diaminonicotinic acid into a series of vials. The amount should be sufficient to ensure that undissolved solid remains at equilibrium.
-
Add a precise volume of the selected organic solvent to each vial.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C or 37 °C).
-
Agitate the samples for a predetermined period to ensure equilibrium is reached. A preliminary experiment to determine the time to equilibrium is recommended (e.g., by sampling at 24, 48, and 72 hours and analyzing the concentration).
-
-
Sample Collection and Preparation:
-
Once equilibrium is reached, allow the vials to stand undisturbed for a short period to let the excess solid settle.
-
Centrifuge the vials to ensure complete sedimentation of the undissolved solid.
-
Carefully withdraw an aliquot of the clear supernatant using a pipette.
-
Immediately filter the aliquot through a syringe filter compatible with the organic solvent to remove any remaining solid particles.
-
Accurately dilute the filtered sample with a suitable solvent to a concentration that falls within the linear range of the analytical method.
-
-
Quantification:
-
Analyze the diluted samples using a validated analytical method, such as HPLC-UV.
-
Prepare a calibration curve using standard solutions of 5,6-Diaminonicotinic acid of known concentrations.
-
Calculate the concentration of 5,6-Diaminonicotinic acid in the original saturated solution, accounting for the dilution factor. The solubility is typically expressed in mg/mL or mol/L.
-
4.4. Self-Validation and Trustworthiness
To ensure the integrity of the results, the following measures should be implemented:
-
Triplicate Measurements: Each solubility determination should be performed in at least triplicate to assess the precision of the method.
-
Purity of Solute: The purity of the 5,6-Diaminonicotinic acid should be confirmed before use, as impurities can affect solubility.
-
Solid Phase Analysis: After the experiment, the remaining solid can be analyzed (e.g., by DSC or XRD) to check for any changes in the solid form (polymorphism) during the experiment.
-
Method Validation: The analytical method used for quantification must be validated for linearity, accuracy, and precision.
Conclusion
While specific, publicly available quantitative solubility data for 5,6-Diaminonicotinic acid in a wide array of organic solvents is limited, a strong predictive understanding can be derived from its molecular structure and the principles of chemical interactions. This guide has provided a theoretical framework for predicting its solubility, classifying solvents based on their likely efficacy, and has detailed a robust experimental protocol for the accurate determination of these values. By combining this predictive analysis with rigorous experimental validation, researchers and drug development professionals can confidently navigate the solubility landscape of 5,6-Diaminonicotinic acid, enabling its effective use in their scientific endeavors.
References
-
PubChem. (n.d.). 5,6-Diaminonicotinic acid. National Center for Biotechnology Information. Retrieved from [Link]
-
TutorChase. (n.d.). How do functional groups affect solubility in organic compounds? Retrieved from [Link]
-
Solubility of Things. (n.d.). Functional Groups: Definition and Importance. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Solubility of Organic Compounds. Retrieved from [Link]
-
Hulet, R. (2021, February 13). 4: Predicting the solubility of organic molecules [Video]. YouTube. Retrieved from [Link]
Sources
- 1. 5,6-Diaminonicotinic acid | C6H7N3O2 | CID 22476298 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. tutorchase.com [tutorchase.com]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]
- 6. Polarity Index [macro.lsu.edu]
Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling and Use of 5,6-Diaminonicotinic Acid
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of pharmaceutical research and development, the synthesis of novel molecular entities is both an art and a science, demanding precision, expertise, and an unwavering commitment to safety. 5,6-Diaminonicotinic acid, a key building block in the creation of various therapeutic agents, presents unique handling challenges due to its chemical structure and toxicological profile. This in-depth technical guide, crafted from the perspective of a Senior Application Scientist, moves beyond a simple checklist of precautions to provide a comprehensive framework for the safe and effective utilization of this compound. By understanding the causality behind each safety recommendation, researchers can foster a self-validating system of laboratory practice, ensuring both personal safety and the integrity of their experimental outcomes.
Hazard Identification and Risk Assessment: Understanding the Intrinsic Properties
5,6-Diaminonicotinic acid is a solid organic compound that, while crucial for synthesis, is not benign. Its hazard profile, as defined by the Globally Harmonized System (GHS), necessitates a cautious and informed approach.
GHS Classification
A thorough understanding of the GHS classifications is the foundation of a robust safety protocol.[1]
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity - Single Exposure | 3 | H335: May cause respiratory irritation |
These classifications indicate that 5,6-diaminonicotinic acid can cause significant harm upon ingestion, skin or eye contact, and inhalation.[1] The presence of two amino groups on the pyridine ring, characteristic of diaminopyridines, contributes to its toxicological properties.[2]
Toxicological Profile: A Deeper Dive
While specific toxicological data for 5,6-diaminonicotinic acid is not extensively published, the broader class of aminopyridines and aromatic amines provides critical insights into its potential effects. Aminopyridines are known to be readily absorbed through the skin and gastrointestinal tract and can be widely distributed throughout the body, including the brain.[2] Their acute toxicity is a primary concern, with studies on related compounds showing potential for convulsions or seizures by blocking potassium (K+) channels.[2] Aromatic amines, as a class, are known to pose various health risks, and some are considered potentially carcinogenic.[3] Therefore, it is prudent to handle 5,6-diaminonicotinic acid with the assumption that it may share these hazardous properties.
Engineering Controls and Personal Protective Equipment (PPE): A Multi-Layered Defense
The principle of minimizing exposure is paramount. This is achieved through a combination of engineering controls and appropriate PPE.
The Primacy of Engineering Controls
The first line of defense is to control hazards at their source.
-
Chemical Fume Hood: All weighing and handling of solid 5,6-diaminonicotinic acid, as well as any reactions involving it, must be conducted in a certified chemical fume hood. This is critical to prevent the inhalation of dust particles, which can cause respiratory irritation.[4]
-
Ventilation: Ensure the laboratory has adequate general ventilation to further dilute any fugitive emissions.
Personal Protective Equipment: The Last Line of Defense
PPE is not a substitute for robust engineering controls but is essential for safeguarding against direct contact.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | ANSI Z87.1 compliant safety glasses with side shields or a full-face shield. | Protects against splashes and airborne particles that can cause serious eye irritation.[4] |
| Skin Protection | Chemical-resistant gloves (Nitrile or Neoprene recommended). A lab coat should be worn at all times. | Prevents skin irritation and potential absorption of the compound.[4] |
| Respiratory Protection | For situations with a high potential for aerosol generation, a NIOSH-approved respirator with an appropriate particulate filter may be necessary. | Protects against respiratory tract irritation from inhaling fine dust. |
Safe Handling and Storage Protocols: A Proactive Approach
Adherence to strict handling and storage procedures is fundamental to preventing accidents and maintaining the chemical's integrity.
Step-by-Step Handling Procedure
-
Preparation: Before handling, ensure all necessary engineering controls are functioning correctly and the required PPE is readily available and in good condition.
-
Weighing: Conduct all weighing operations within a chemical fume hood or a ventilated balance enclosure to contain any dust.
-
Transfer: Use appropriate tools (e.g., spatulas) to transfer the solid. Avoid creating dust clouds.
-
In Solution: When dissolving the compound, add the solid slowly to the solvent to prevent splashing.
-
Post-Handling: After handling, thoroughly wash hands and any potentially exposed skin with soap and water. Decontaminate all work surfaces.
Storage Requirements
Proper storage is crucial for both safety and maintaining the chemical's stability.
-
Container: Keep the compound in a tightly sealed, clearly labeled container.[5]
-
Location: Store in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[5]
-
Segregation: Do not store with flammable materials or in a manner that could lead to accidental cross-contamination.
Emergency Procedures: Preparedness and Response
In the event of an exposure or spill, a swift and correct response is critical.
First Aid Measures
| Exposure Route | First Aid Protocol | | --- | --- | --- | | Inhalation | Move the individual to fresh air immediately. If breathing is difficult, provide oxygen. Seek medical attention.[3][6] | | Skin Contact | Immediately remove contaminated clothing. Wash the affected area thoroughly with soap and water for at least 15 minutes. Seek medical attention if irritation persists.[3][6] | | Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[3][6] | | Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[6] |
Spill Response
-
Evacuate: Immediately evacuate the area of the spill.
-
Ventilate: Ensure the area is well-ventilated, if safe to do so.
-
Contain: For small spills, carefully absorb the material with an inert absorbent material (e.g., vermiculite, sand).
-
Clean-up: Wearing appropriate PPE, carefully sweep or scoop up the absorbed material and place it into a sealed container for disposal.
-
Decontaminate: Clean the spill area with a suitable decontaminating agent.
Waste Disposal: Responsible Stewardship
Proper disposal of 5,6-diaminonicotinic acid and any contaminated materials is a critical aspect of laboratory safety and environmental responsibility.
Waste Segregation and Labeling
All waste containing 5,6-diaminonicotinic acid, including empty containers, contaminated PPE, and spill clean-up materials, must be segregated from general laboratory waste.[5] The waste container must be clearly labeled as hazardous waste, indicating the contents.[5]
Disposal Method
As an aromatic amine, this compound should not be disposed of down the drain or in regular trash.[5] The recommended disposal method is to engage a licensed professional waste disposal service.[6] The material may be dissolved or mixed with a combustible solvent and incinerated in a chemical incinerator equipped with an afterburner and scrubber.[6] Always consult and adhere to local, state, and federal regulations for hazardous waste disposal.
Visualization of Safe Handling Workflow
The following diagram illustrates the logical flow of a safe handling protocol for 5,6-diaminonicotinic acid, from preparation to disposal.
Sources
5,6-Diaminonicotinic Acid: A Versatile Scaffold for Innovations in Medicinal Chemistry and Materials Science
Abstract
5,6-Diaminonicotinic acid, a pyridine derivative featuring adjacent amino groups and a carboxylic acid moiety, is emerging as a highly versatile building block in chemical synthesis. Its unique trifunctional nature provides a robust platform for the construction of complex heterocyclic systems, making it a molecule of significant interest to researchers in drug discovery and materials science. This technical guide explores the core research applications of 5,6-Diaminonicotinic acid, delving into its synthetic utility, particularly in the formation of pteridines and imidazopyridines. We will examine its potential as a scaffold for novel antimicrobial agents targeting bacterial DNA gyrase and topoisomerase IV, and discuss its prospective role in the development of advanced functional polymers. This document serves as an in-depth resource for researchers, scientists, and drug development professionals, providing both foundational knowledge and practical insights into the application of this promising chemical entity.
Introduction: The Chemical Potential of 5,6-Diaminonicotinic Acid
5,6-Diaminonicotinic acid (CAS No. 267875-45-6) is a heterocyclic compound with the molecular formula C₆H₇N₃O₂ and a molecular weight of approximately 153.14 g/mol .[1][2] Its structure, characterized by a pyridine ring substituted with a carboxylic acid group at the 3-position and two amino groups at the 5- and 6-positions, makes it an exceptionally valuable synthon in organic chemistry. The presence of vicinal diamines allows for facile cyclocondensation reactions with 1,2-dicarbonyl compounds, a cornerstone for the synthesis of a wide array of fused heterocyclic systems.
This guide will provide a comprehensive overview of the current and potential research applications of 5,6-Diaminonicotinic acid, with a focus on its role as a precursor to bioactive molecules and functional materials.
Table 1: Physicochemical Properties of 5,6-Diaminonicotinic Acid
| Property | Value | Source |
| CAS Number | 267875-45-6 | [2] |
| Molecular Formula | C₆H₇N₃O₂ | [2] |
| Molecular Weight | 153.14 g/mol | [1] |
| IUPAC Name | 5,6-diaminopyridine-3-carboxylic acid | [1] |
| Appearance | Solid | [1] |
| Storage | Keep in dark place, inert atmosphere, room temperature | [1] |
Core Application: A Building Block for Heterocyclic Synthesis
The primary and most explored application of 5,6-diaminonicotinic acid lies in its utility as a precursor for the synthesis of fused heterocyclic compounds. The two adjacent amino groups are perfectly positioned for condensation reactions with a variety of electrophilic reagents, particularly dicarbonyl compounds, to form six-membered rings.
Synthesis of Pteridine Derivatives
Pteridines, bicyclic heteroaromatic compounds composed of fused pyrimidine and pyrazine rings, are of significant biological importance.[3] Many pteridine derivatives are involved in crucial enzymatic processes, and synthetic analogues are investigated for a range of therapeutic activities, including as anticancer agents.[4] The reaction of 5,6-diaminopyrimidines with dicarbonyl compounds is a classical and effective method for pteridine synthesis. By analogy, 5,6-diaminonicotinic acid serves as an excellent starting material for the synthesis of pteridine-7-carboxylic acids.
A general synthetic approach involves the condensation of 5,6-diaminonicotinic acid with a 1,2-dicarbonyl compound, such as glyoxal, biacetyl, or a substituted benzil, typically under acidic or neutral conditions.
Experimental Protocol: General Synthesis of Pteridine-7-carboxylic Acids
-
Dissolution: Dissolve 5,6-diaminonicotinic acid (1 equivalent) in a suitable solvent, such as ethanol or acetic acid.
-
Addition of Dicarbonyl Compound: To the solution, add the 1,2-dicarbonyl compound (1.1 equivalents).
-
Reaction: The reaction mixture is typically heated to reflux for several hours until the starting material is consumed (monitored by TLC).
-
Work-up and Purification: Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration. The crude product can be purified by recrystallization from an appropriate solvent.
Caption: Synthesis of Pteridine-7-carboxylic Acids.
Synthesis of Imidazo[4,5-b]pyridine Derivatives
Imidazo[4,5-b]pyridines, also known as 1-deazapurines, are another class of heterocyclic compounds with significant biological activities.[5] For instance, the well-known drug zolpidem, a hypnotic agent, features an imidazopyridine core.[6] The synthesis of these compounds can be readily achieved through the reaction of 2,3-diaminopyridines with carboxylic acids or their derivatives.[5] 5,6-Diaminonicotinic acid provides a direct route to imidazo[4,5-b]pyridine-6-carboxylic acids.
The synthesis can be accomplished by reacting 5,6-diaminonicotinic acid with an aldehyde followed by an oxidative cyclization, or by direct condensation with a carboxylic acid or its equivalent (e.g., orthoesters) under dehydrating conditions, often at elevated temperatures.[7]
Experimental Protocol: Synthesis of 2-Substituted-imidazo[4,5-b]pyridine-6-carboxylic Acids
-
Method A (from Aldehydes):
-
Mix 5,6-diaminonicotinic acid (1 equivalent) and an aldehyde (1.1 equivalents) in a solvent like ethanol or DMF.
-
Add an oxidizing agent (e.g., nitrobenzene or air) and heat the mixture.
-
Monitor the reaction by TLC. Upon completion, cool the mixture and isolate the product by filtration or chromatographic purification.
-
-
Method B (from Carboxylic Acids):
-
Heat a mixture of 5,6-diaminonicotinic acid (1 equivalent) and a carboxylic acid (or orthoester) (excess) in the presence of a dehydrating agent like polyphosphoric acid (PPA).
-
After the reaction is complete, pour the mixture into water and neutralize to precipitate the product.
-
Collect the solid by filtration and purify by recrystallization.
-
Caption: Synthesis of Imidazo[4,5-b]pyridine-6-carboxylic Acids.
Potential in Drug Discovery: A Scaffold for Antimicrobial Agents
The increasing prevalence of antibiotic-resistant bacteria necessitates the discovery of novel antimicrobial agents with new mechanisms of action. Bacterial DNA gyrase and topoisomerase IV are essential enzymes that regulate DNA topology and are validated targets for antibacterial drugs.[8][9]
While direct studies on the antimicrobial activity of 5,6-diaminonicotinic acid are limited, its structural similarity to other diaminopyridine derivatives that exhibit inhibitory effects on these enzymes suggests its potential as a scaffold for new antibacterial agents. The general structure of many DNA gyrase inhibitors often includes a heterocyclic core that can interact with the enzyme's active site.
Targeting DNA Gyrase and Topoisomerase IV
DNA gyrase, a type II topoisomerase unique to bacteria, introduces negative supercoils into DNA, a process crucial for DNA replication and transcription.[10] Topoisomerase IV is primarily involved in the decatenation of daughter chromosomes following replication.[9] Inhibition of either of these enzymes leads to bacterial cell death.
Derivatives of 5,6-diaminonicotinic acid, particularly the pteridine and imidazopyridine systems synthesized from it, present promising candidates for DNA gyrase and topoisomerase IV inhibitors. The design of such inhibitors would involve further functionalization of the heterocyclic core to optimize binding to the enzyme's active site.
Experimental Protocol: In Vitro DNA Gyrase Supercoiling Assay
-
Reaction Mixture Preparation: Prepare a reaction mixture containing relaxed plasmid DNA, DNA gyrase enzyme, ATP, and a suitable buffer.
-
Inhibitor Addition: Add varying concentrations of the test compound (dissolved in DMSO) to the reaction mixture.
-
Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 37°C) for a specified time.
-
Reaction Termination: Stop the reaction by adding a stop solution containing a DNA loading dye and a protein denaturant (e.g., SDS).
-
Analysis: Analyze the DNA topoisomers by agarose gel electrophoresis. The inhibition of supercoiling is observed as a decrease in the amount of supercoiled DNA and an increase in the amount of relaxed DNA compared to the control without the inhibitor.
-
Data Analysis: Quantify the band intensities to determine the IC₅₀ value of the inhibitor.
Caption: Polyamide Synthesis from 5,6-Diaminonicotinic Acid.
Conclusion and Future Outlook
5,6-Diaminonicotinic acid is a molecule with considerable untapped potential. Its primary strength lies in its role as a versatile building block for the synthesis of diverse heterocyclic structures, which are central to the development of new pharmaceuticals. The exploration of its derivatives as inhibitors of bacterial DNA gyrase and topoisomerase IV presents a promising avenue for the discovery of novel antibiotics. Furthermore, its application in materials science as a monomer for functional polyamides warrants deeper investigation.
Future research should focus on the synthesis and biological evaluation of a broader range of derivatives of 5,6-diaminonicotinic acid. Detailed structure-activity relationship (SAR) studies will be crucial for optimizing the antimicrobial activity of its heterocyclic derivatives. In the realm of materials science, the synthesis and characterization of polyamides incorporating this monomer will shed light on their potential as high-performance materials. As a readily available and highly reactive scaffold, 5,6-Diaminonicotinic acid is poised to be a key player in the advancement of both medicinal chemistry and polymer science.
References
- Ahmed, S. A., et al. (2014). Synthesis of pteridines derivatives from different heterocyclic compounds. Der Pharma Chemica, 6(3), 194-219.
- D'Souza, L. A., & Taylor, E. C. (2012). Bicyclic 6-6 Systems: Pteridines. In Comprehensive Organic Synthesis II (pp. 633-689). Elsevier.
- Pontiki, E., et al. (2015). Pteridine-2,4-Diamine Derivatives as Radical Scavengers and Inhibitors of Lipoxygenase that can Possess Anti-Inflammatory Properties. Molecules, 20(10), 18939-18958.
- Bijanzadeh, H. R., et al. (2010). A novel one-pot synthesis of imidazo[1,2-a]pyridines under microwave irradiation.
- El-Gohary, N. S., & Shaaban, M. R. (2023). Design, Synthesis, and Anti-Proliferative Action of Purine/Pteridine-Based Derivatives as Dual Inhibitors of EGFR and BRAFV600E. Molecules, 28(9), 3891.
- Krajnović, T., & Opsenica, D. M. (2017).
-
Ark Pharma Scientific Limited. (n.d.). 5,6-diaminonicotinic acid. Retrieved from [Link]
- Verma, A., et al. (2022). A Full-Scale Review on the Anticancer Potential of Pteridine Derivatives. International Journal of Pharmaceutical Sciences and Research, 13(12), 4567-4580.
-
National Chemical Laboratory. (n.d.). Synthesis and Characterization of Polyamides, Polyimides and Polyesters Containing Flexibilizing Groups. Retrieved from [Link]
- Arduengo, A. J., et al. (1999). Condensation of an amine with glyoxal. ChemSpider Synthetic Pages, 30.
- Al-Tel, T. H. (2011). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Molecules, 16(5), 4157-4235.
- Maxwell, A. (1997). DNA gyrase as a drug target. Trends in Microbiology, 5(3), 102-109.
- U.S. Patent No. 4,420,608. (1983).
- Collin, F., Karkare, S., & Maxwell, A. (2011). Targeting DNA gyrase and topoisomerase IV in antibacterial drug discovery. Infectious Disorders-Drug Targets (Formerly Current Drug Targets-Infectious Disorders), 11(2), 154-165.
- Johnston, G. A. (2013). GABA-A receptor pharmacology. Pharmacology & Therapeutics, 140(3), 255-263.
- Patil, R., et al. (2024). Diversity-Oriented Synthesis of Functional Polymers with Multisubstituted Small Heterocycles by Facile Stereoselective Multicomponent Polymerizations. Macromolecules, 57(5), 2045-2054.
- Fisyuk, A. S., et al. (2022).
- Tretter, V., et al. (2016). GABAA receptor dynamics and constructing GABAergic synapses. Frontiers in Molecular Neuroscience, 9, 45.
- Girek, T., & Zujewska, T. (2017).
- European Patent No. EP 0360611 B1. (1996). Polyamide resin compositions.
- Grimmett, M. R. (1970). Base-catalysed reactions of glyoxal. Part I. 1,4-Diformyl- and 1,4-bis-methylsulphonyl- derivatives of 2,3,5,6-tetrahydroxypiperazines. Journal of the Chemical Society C: Organic, 1970, 2281-2284.
- Li, Y., et al. (2022).
- Collin, F., Karkare, S., & Maxwell, A. (2011). Methods to assay inhibitors of DNA gyrase and topoisomerase IV activities. Methods in Molecular Biology (Clifton, N.J.), 703, 23-39.
- Zhang, C., et al. (2024).
- Sferrazza, M. (n.d.). Polyamides: synthesis and properties. Greenchemicals.
- Jones, M. V., et al. (1999). Defining Affinity with the GABAA Receptor. Journal of Neuroscience, 19(19), 8159-8169.
- Drabowicz, J., et al. (2020).
- Chan, T. H., & Huang, W. Q. (1983). DNA gyrase inhibitory activity of ellagic acid derivatives. Journal of Medicinal Chemistry, 26(1), 103-105.
- Thiyagarajan, S., et al. (2017). Synthesis and characterisation of polyamides based on 2,5-furandicarboxylic acid as a sustainable building block for engineering plastics. Polymer Chemistry, 8(48), 7479-7489.
- Gini, A., et al. (2018). Stereodivergent Synthesis of 1,4-Dicarbonyl Compounds through Sulfonium Rearrangement: Mechanistic Investigation, Stereocontrolled Access to γ-Lactones and γ-Lactams, and Total Synthesis of Paraconic Acids. Journal of the American Chemical Society, 140(42), 13835-13844.
- Dragan, A. I., et al. (2022). A general, highly efficient and facile synthesis of biocompatible rhodamine dyes and probes for live-cell multicolor nanoscopy. bioRxiv.
- NewsRx Life Science Daily. (2024, December 9). Studies from School of Engineering Describe New Findings in Bacterial Infections and Mycoses (Comprehensive review of DNA gyrase as enzymatic target for drug discovery and development).
-
Wikipedia. (n.d.). Zolpidem. Retrieved from [Link]
Sources
- 1. 5,6-Diaminonicotinic acid | CymitQuimica [cymitquimica.com]
- 2. WO2015086820A1 - Method for producing polyamides based on adipic acid - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. GABAA receptors: structure, function, pharmacology, and related disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 1019108-05-4|3H-Imidazo[4,5-b]pyridine-5-carboxylic acid|BLD Pharm [bldpharm.com]
- 6. researchgate.net [researchgate.net]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Methods to assay inhibitors of DNA gyrase and topoisomerase IV activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. youtube.com [youtube.com]
Spectroscopic Characterization Guide: 5,6-Diaminonicotinic Acid
This guide details the spectroscopic characterization of 5,6-Diaminonicotinic acid (CAS 267875-45-6), a critical heterocyclic intermediate. The analysis synthesizes theoretical principles with comparative data from pyridine derivatives to provide a robust reference for identification and quality control.
Introduction & Structural Context
5,6-Diaminonicotinic acid (also known as 5,6-diaminopyridine-3-carboxylic acid) is a substituted pyridine derivative used in the synthesis of fused heterocycles such as imidazo[4,5-b]pyridines.[1][2][3][4] Its structure features an electron-withdrawing carboxylic acid group at position 3 and two electron-donating amino groups at positions 5 and 6. This "push-pull" electronic environment significantly influences its spectroscopic signature.
-
CAS Number: 267875-45-6[5]
-
Molecular Formula: C₆H₇N₃O₂[6]
-
Molecular Weight: 153.14 g/mol
-
Appearance: Light yellow crystalline solid
Structural Numbering
For correct spectral assignment, the pyridine ring is numbered starting from the nitrogen (
-
Position 2: Protonated Carbon (H-2)
-
Position 3: Carboxylic Acid (-COOH)[7]
-
Position 4: Protonated Carbon (H-4)
-
Position 5: Amine (-NH₂)[8]
-
Position 6: Amine (-NH₂)[7]
Mass Spectrometry (MS) Analysis
Mass spectrometry provides the primary confirmation of molecular weight and structural connectivity.
Ionization & Fragmentation Logic[10]
-
Ionization Mode: Electrospray Ionization (ESI) in Positive Mode (
) is recommended due to the basic nitrogen atoms. -
Molecular Ion:
m/z.
Fragmentation Pathway
The fragmentation pattern follows standard energetic pathways for aminopyridine carboxylic acids:
-
Dehydration: Loss of water from the carboxylic acid/ortho-amino interaction.
-
Decarboxylation: Loss of the carboxylic acid group (
, 44 Da) or the carboxyl radical ( , 45 Da). -
Ring Cleavage: High-energy fragmentation of the pyridine core.
Table 1: Key MS Signals
| m/z (approx) | Ion Type | Assignment |
|---|
| 154 |
Visualization: MS Fragmentation Pathway
Caption: Proposed fragmentation pathway for 5,6-Diaminonicotinic acid in positive ion mode.
Infrared Spectroscopy (IR)
IR analysis confirms the presence of the three critical functional groups: the aromatic system, the amines, and the carboxylic acid.
Table 2: Characteristic IR Bands
| Wavenumber (cm⁻¹) | Vibration Mode | Functional Group | Notes |
|---|---|---|---|
| 3450 - 3200 | N-H Stretch | Primary Amines (-NH₂) | Typically two bands (sym/asym) per amine; may overlap. |
| 3100 - 2500 | O-H Stretch | Carboxylic Acid | Very broad "hump" characteristic of dimers. |
| 1680 - 1710 | C=O Stretch | Carboxylic Acid | Strong, sharp peak. Lower freq due to conjugation. |
| 1620 - 1580 | C=C / C=N Stretch | Pyridine Ring | Aromatic skeletal vibrations. |
| 1250 - 1300 | C-N Stretch | Aryl Amine | Strong band indicating
Nuclear Magnetic Resonance (NMR)
NMR provides the definitive map of the hydrogen and carbon framework.
Experimental Protocol: Sample Preparation
-
Solvent: Dimethyl sulfoxide-d6 (
) is the solvent of choice due to the compound's polarity and poor solubility in chloroform. -
Concentration: 10-15 mg of sample in 0.6 mL solvent.
-
Reference: Calibrate to residual DMSO pentet at 2.50 ppm (
) and 39.5 ppm ( ).
Proton NMR ( NMR) Analysis
The molecule has two aromatic protons (
-
H-2 (Position 2): Located between the ring nitrogen and the carboxylic acid. Both are electron-withdrawing, causing significant deshielding.
-
H-4 (Position 4): Located between the carboxylic acid and the amino group at position 5. The ortho-amino group is strongly electron-donating (shielding), moving this signal upfield relative to H-2.
Table 3: Predicted
| Shift (δ ppm) | Multiplicity | Integration | Assignment | Structural Logic |
|---|
| 12.5 - 13.5 | Broad Singlet | 1H | -COOH | Acidic proton; exchangeable with
*Note: H-2 and H-4 are meta to each other. A small coupling constant (
Carbon NMR ( NMR) Analysis
Six unique carbon signals are expected.
-
C=O (COOH): ~167 ppm.[2]
-
C-2 (CH): ~145-150 ppm (Alpha to Nitrogen).
-
C-6 (C-NH2): ~150-155 ppm (Alpha to Nitrogen + Amino).[2]
-
C-5 (C-NH2): ~125-135 ppm (Beta to Nitrogen).
-
C-4 (CH): ~115-125 ppm.[2]
-
C-3 (C-COOH): ~110-120 ppm.[2]
Quality Control & Purity Assessment
To validate the synthesis or purchase of 5,6-Diaminonicotinic acid, use the following self-validating checks:
-
The "Acid Hump" Test (IR): If the broad absorption at 2500-3000 cm⁻¹ is missing, the compound may be a salt or ester derivative, not the free acid.
-
The Aromatic Integral (NMR): Integration of the aromatic region (7.0-8.5 ppm) must yield exactly a 1:1 ratio for the two singlet peaks. Any multiplets in the 6.5-7.5 range suggest contamination with mono-amino precursors (e.g., 6-amino-5-nitronicotinic acid).
-
Solubility Check: The compound should dissolve in dilute NaOH (forming the carboxylate) and dilute HCl (protonating the amines), but precipitate at neutral pH (isoelectric point).
Characterization Workflow
Caption: Step-by-step validation workflow for 5,6-Diaminonicotinic acid.
References
-
Biosynth. (n.d.). 5,6-Diaminonicotinic acid | 267875-45-6 | Technical Data. Retrieved from
-
Sigma-Aldrich. (n.d.).[9] 5,6-Diaminonicotinic acid Product Information. Retrieved from
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 22476298, 5,6-Diaminopyridine-3-carboxylic acid. Retrieved from
-
Attanasi, O. A., et al. (2011).[8] Divergent regioselective synthesis of 2,5,6,7-tetrahydro-1H-1,4-diazepin-2-ones. Journal of Organic Chemistry. (Contextual reference for aminopyridine synthesis/NMR). Retrieved from
Sources
- 1. echemi.com [echemi.com]
- 2. 6,6'-DITHIODINICOTINIC ACID(15658-35-2) IR Spectrum [chemicalbook.com]
- 3. 2-Aminonicotinic acid(5345-47-1) IR Spectrum [chemicalbook.com]
- 4. BJOC - Synthesis of (−)-halichonic acid and (−)-halichonic acid B [beilstein-journals.org]
- 5. biosynth.com [biosynth.com]
- 6. Buy 5,6-Diaminonicotinic acid | 267875-45-6 [smolecule.com]
- 7. 6-Amino-5-nitronicotinic acid | 89488-06-2 | Benchchem [benchchem.com]
- 8. Divergent regioselective synthesis of 2,5,6,7-tetrahydro-1H-1,4-diazepin-2-ones and 5H-1,4-benzodiazepines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Enhancing Chimeric Fragmentation Spectra Deconvolution Using Direct Infusion–Tandem Mass Spectrometry Across High‐Resolution Mass Spectrometric Platforms - PMC [pmc.ncbi.nlm.nih.gov]
Thermal Stability & Handling Profile of 5,6-Diaminonicotinic Acid: A Technical Guide
Topic: Thermal Stability of 5,6-Diaminonicotinic Acid Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals
Executive Summary
5,6-Diaminonicotinic acid (CAS: 267875-45-6) serves as a critical heterocyclic building block, particularly in the synthesis of pyrido[2,3-b]pyrazines and pteridine analogs used in DNA sensing and oncology. While often cited for its synthetic utility, its physicochemical stability is frequently misunderstood.
Unlike simple carboxylic acids, the thermal profile of 5,6-diaminonicotinic acid is governed not by a simple melting event, but by two competing degradation pathways: oxidative decomposition of the ortho-diamine moiety and decarboxylation of the pyridine ring. This guide delineates the "Safe Thermal Window" for experimental workflows, establishing that while the molecule withstands reflux temperatures (up to ~120°C) in inert environments, it is critically unstable under aerobic heating conditions.
Physicochemical Profile
The structural integrity of 5,6-diaminonicotinic acid relies on the interplay between the electron-withdrawing carboxyl group and the electron-donating amino groups.
| Property | Value / Description | Source |
| IUPAC Name | 5,6-diaminopyridine-3-carboxylic acid | [1] |
| CAS Number | 267875-45-6 | [1][2] |
| Molecular Formula | C₆H₇N₃O₂ | [1] |
| Molecular Weight | 153.14 g/mol | [1] |
| Appearance | Off-white to pale brown solid (darkens on oxidation) | [2] |
| Theoretical Boiling Point | 480.3°C (Predicted) – Physically irrelevant due to prior decomp. | [1] |
| Solubility | Soluble in DMSO, dilute acid/base; sparingly soluble in water/ethanol. | [3] |
| pKa (Calculated) | Carboxyl: ~3.5; Amino (conj. acid): ~6.0 | [Inferred] |
Thermal Analysis & Decomposition Mechanisms
The Myth of the Melting Point
Literature often omits a sharp melting point for 5,6-diaminonicotinic acid, typically noting "mp > 300°C" or "decomposition." This is because the lattice energy is high (zwitterionic character), and the molecule undergoes chemical degradation before a phase transition can occur.
Primary Degradation Pathway: Oxidative Instability
The ortho-diamine motif (positions 5 and 6) is highly susceptible to oxidation. Upon heating in air, even at temperatures as low as 60°C, the material undergoes oxidative coupling or quinone formation. This is visually observed as a color shift from off-white to dark brown/black.
Secondary Degradation Pathway: Decarboxylation
At temperatures exceeding 200°C, or in the presence of metal catalysts (e.g., copper) and high boiling solvents, the carboxyl group at position 3 is prone to thermal decarboxylation, yielding 2,3-diaminopyridine.
Visualization of Degradation Pathways
The following diagram illustrates the competing thermal fates of the molecule based on environmental conditions.
Figure 1: Thermal degradation pathways. Oxidative degradation is the primary risk under standard laboratory conditions, while decarboxylation requires extreme thermal forcing.
Synthetic Implications: The "Safe Thermal Window"
For drug development applications, specifically the synthesis of pyrido[2,3-b]pyrazines, 5,6-diaminonicotinic acid must be reacted within a specific thermal window.
-
Safe Zone (0°C – 120°C): Stable in inert solvents (water, ethanol, acetic acid) under nitrogen/argon. This allows for condensation reactions with 1,2-dicarbonyls (e.g., glyoxal, benzil) to proceed effectively.
-
Danger Zone (>150°C): Risk of decarboxylation increases. Avoid fusion reactions or high-boiling solvents (e.g., nitrobenzene) unless decarboxylation is the intended outcome.
Synthetic Workflow Diagram
Figure 2: Synthetic workflow for pteridine analogs. Success depends strictly on exclusion of oxygen during the heating phase.
Handling & Storage Protocols
To maintain the purity required for pharmaceutical synthesis, the following "Self-Validating" protocols must be enforced.
Storage SOP
-
Environment: Store under inert gas (Argon preferred over Nitrogen due to density).
-
Temperature: Refrigerate (2–8°C). While stable at room temperature for short periods, cold storage retards slow oxidative discoloration.
-
Container: Amber glass vials with Teflon-lined caps to prevent light exposure and moisture ingress.
-
Validation: Upon opening, the powder must be off-white. A brown/black crust indicates compromised integrity.
Drying Protocol
-
Do NOT oven dry in air.
-
Method: Vacuum desiccation over P₂O₅ at room temperature is preferred.
-
Max Temp: If heat is required, do not exceed 50°C under high vacuum (< 1 mbar).
Experimental Protocols
Stability-Indicating HPLC Method
Use this protocol to quantify thermal degradation or shelf-life purity.
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Gradient: 0% B (0-2 min)
30% B (10 min) 90% B (15 min).-
Rationale: The highly polar amino-acid elutes early; oxidation products (more hydrophobic) elute later.
-
-
Detection: UV at 254 nm (aromatic ring) and 320 nm (oxidized azo species).
-
Flow Rate: 1.0 mL/min.
Thermal Stress Test (TGA Proxy)
Since standard melting point apparatuses are unreliable for this compound:
-
Instrument: Thermogravimetric Analyzer (TGA).
-
Conditions: Ramp 10°C/min from 30°C to 600°C under Nitrogen flow (50 mL/min).
-
Interpretation:
-
< 100°C: Weight loss = Moisture/Solvent (Acceptable < 2%).
-
200°C - 300°C: Onset of decomposition (Decarboxylation/Charring).
-
Note: Significant weight loss before 200°C indicates impurity or salt dissociation.
-
References
-
Biosynth. 5,6-Diaminonicotinic acid - Product Data Sheet. Retrieved from
-
Ambeed. Safety Data Sheet: 5,6-Diaminonicotinic acid. Retrieved from
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 22476298, 5,6-Diaminonicotinic acid. Retrieved from
-
Royal Society of Chemistry. Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives. RSC Advances. Retrieved from
-
Organic Chemistry Research. Synthesis of Pyrido[2,3-d:5,6-d']dipyrimidine Derivatives. Retrieved from
Sources
Technical Guide: 5,6-Diaminonicotinic Acid as a Heterocyclic Building Block
[1]
Executive Summary
5,6-Diaminonicotinic acid (CAS 267875-45-6) represents a high-value "ortho-diamine" scaffold essential for the divergent synthesis of fused aza-heterocycles.[1] Unlike simple phenylenediamines, the pyridine core introduces intrinsic polarity, hydrogen-bonding capability, and specific electronic bias that modulate the physicochemical properties of downstream targets.[2]
This guide details the technical utility of this building block in synthesizing pyrido[2,3-b]pyrazines and imidazo[4,5-b]pyridines —privileged scaffolds in kinase inhibitor discovery and DNA-intercalating agents.[1][2] We provide validated synthetic routes, mechanistic insights into regioselectivity, and self-validating experimental protocols.
Chemical Profile & Stability[1][2][3]
-
Molecular Formula: C₆H₇N₃O₂ (MW: 153.14 g/mol )
-
Appearance: Off-white to yellow solid (oxidizes to dark brown upon air exposure).[1][2]
-
Solubility: Amphoteric.[1][2] Soluble in dilute aqueous acid (protonation of amines) and dilute base (deprotonation of carboxylic acid).[2] Poor solubility in neutral organic solvents (DCM, diethyl ether); moderate solubility in polar aprotic solvents (DMSO, DMF).[2]
Critical Handling Note: The ortho-diamine motif is susceptible to oxidative degradation to form quinone-diimine species.[1][2] Store under inert atmosphere (Argon/Nitrogen) at -20°C.
Synthetic Access to the Core
The most reliable industrial and laboratory route involves the catalytic hydrogenation of 6-amino-5-nitronicotinic acid (or its ester derivatives).[1][2] Direct nitration of 6-aminonicotinic acid often requires careful temperature control to avoid deflagration or over-nitration.[1][2]
Synthesis Workflow (DOT Diagram)
Figure 1: Synthetic route to 5,6-diaminonicotinic acid via nitration and catalytic reduction.
Cyclization Chemistry: Divergent Pathways
The primary utility of 5,6-diaminonicotinic acid lies in its ability to react with electrophiles to form bicyclic systems.[1][2] The reaction outcome is dictated by the nature of the electrophile (1-carbon vs. 2-carbon donors).[1][2]
Mechanistic Insight: Nucleophilicity Differential
A critical design consideration is the difference in nucleophilicity between the two amino groups:
-
5-Amino Group: Resembles an aniline derivative.[1][2] Higher nucleophilicity.[1][2]
-
6-Amino Group: Resembles a 2-aminopyridine (amidine-like).[1][2] Lower nucleophilicity due to resonance delocalization into the ring nitrogen.[1][2]
Consequence: In reactions with unsymmetrical electrophiles, the 5-amino group typically attacks the most electrophilic center first.[1][2]
Pathway A: Synthesis of Pyrido[2,3-b]pyrazines
Condensation with 1,2-dicarbonyl compounds (glyoxal, benzil, oxalic acid) yields pyrido[2,3-b]pyrazines.[2]
-
Reagents: 1,2-Dicarbonyls (R-CO-CO-R').[1]
-
Conditions: Ethanol or Acetic Acid, Reflux.[2]
-
Application: Kinase inhibitors (ATP binding site mimics).[1]
Pathway B: Synthesis of Imidazo[4,5-b]pyridines
Condensation with 1-carbon donors (formic acid, triethyl orthoformate, urea) yields the imidazole ring fusion.[2]
-
Reagents: Formic acid (cyclization), Urea (formation of cyclic urea/one).[2]
-
Conditions: High temperature melt or reflux.[2]
Reaction Topology Diagram (DOT)
Figure 2: Divergent synthesis of fused heterocycles from the diamine core.
Detailed Experimental Protocol
Protocol: Synthesis of 2,3-Diphenylpyrido[2,3-b]pyrazine-7-carboxylic acid
This protocol demonstrates the "Module A" condensation with benzil.[1] It is a robust, self-validating system where product precipitation drives the reaction.[1][2]
Objective: Condense 5,6-diaminonicotinic acid with benzil.
Reagents:
-
5,6-Diaminonicotinic acid (1.0 eq, 153 mg, 1.0 mmol)
-
Benzil (1.05 eq, 220 mg, 1.05 mmol)[2]
-
Ethanol (absolute, 10 mL)
-
Acetic Acid (catalytic, 5 drops)[2]
Step-by-Step Methodology:
-
Setup: In a 25 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, suspend 5,6-diaminonicotinic acid in Ethanol (10 mL).
-
Addition: Add Benzil (solid) in one portion. The mixture may remain a suspension.[1]
-
Catalysis: Add 5 drops of glacial acetic acid.
-
Reaction: Heat the mixture to reflux (80°C oil bath).
-
Monitoring: Monitor by TLC (Mobile phase: 10% MeOH in DCM).
-
Workup:
-
Purification: Recrystallize from DMF/Ethanol if necessary.
Yield Expectation: 75-85%. Characterization: 1H NMR should show loss of broad NH signals and appearance of aromatic protons from the benzil fragment.[1][2]
Medicinal Chemistry Applications
The resulting pyrido[2,3-b]pyrazine scaffold is a bioisostere of pteridine (found in Methotrexate) and quinoxaline.[1][2]
| Target Class | Mechanism of Action | Structural Role of Scaffold |
| Kinase Inhibitors | ATP-competitive inhibition | The N-1 and N-5 nitrogens mimic the Adenine purine ring, forming H-bonds with the kinase hinge region.[1][2] |
| DNA Intercalators | The planar tricyclic system (if further derivatized) intercalates between base pairs; the carboxylic acid allows for solubilizing side-chains.[1] | |
| Antibacterials | Folate pathway inhibition | Mimics the pteridine core of folic acid, inhibiting DHFR or DHPS enzymes.[2] |
References
-
PubChem . (n.d.).[1][4] 5,6-Diaminonicotinic acid.[1][5][3][4][6][7][8][9] National Library of Medicine.[1][2] Retrieved January 30, 2026, from [Link][2]
-
PrepChem . (n.d.).[1] Synthesis of methyl 5,6-diaminonicotinate. Retrieved January 30, 2026, from [Link]
-
Royal Society of Chemistry . (2023).[1] Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives. RSC Advances. Retrieved January 30, 2026, from [Link][2]
Sources
- 1. prepchem.com [prepchem.com]
- 2. Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 5,6-diaminonicotinic acid | CAS:267875-45-6 | Ark Pharma Scientific Limited [arkpharmtech.com]
- 4. 5,6-Diaminonicotinic acid | C6H7N3O2 | CID 22476298 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. biosynth.com [biosynth.com]
- 6. molecularinfo.com [molecularinfo.com]
- 7. 5,6-Diaminonicotinic acid | 267875-45-6 [sigmaaldrich.com]
- 8. Buy 5,6-Diaminonicotinic acid | 267875-45-6 [smolecule.com]
- 9. 5,6-Diaminonicotinic acid | CymitQuimica [cymitquimica.com]
Methodological & Application
Application Note: High-Fidelity Solid-Phase Synthesis of Imidazo[4,5-b]pyridine Scaffolds using 5,6-Diaminonicotinic Acid
Executive Summary
5,6-Diaminonicotinic acid (5,6-DANA) is a critical heterocyclic building block used to introduce conformational constraints and hydrogen-bonding motifs into peptide backbones. Its primary utility in Solid-Phase Peptide Synthesis (SPPS) lies in its ability to function as a precursor for imidazo[4,5-b]pyridine systems—a privileged scaffold in medicinal chemistry known for kinase inhibition and nucleotide recognition (PNA analogs).
This guide addresses the two major bottlenecks in utilizing 5,6-DANA: solubility during the coupling phase and regioselectivity during on-resin cyclization. We provide a validated workflow for integrating this moiety into Fmoc-SPPS protocols to generate high-purity peptidomimetics.
Strategic Considerations & Chemical Logic
The Solubility Challenge
Unlike standard Fmoc-amino acids, 5,6-DANA is a rigid, planar heterocycle with poor solubility in standard DCM/DMF mixtures. The free amine at position 6 (adjacent to the pyridine nitrogen) reduces solubility due to strong intermolecular hydrogen bonding and pi-stacking.
-
Solution: Disruption of aggregation using chaotropic solvent mixtures (NMP/DMSO) and in-situ "solubilizing protection" via silylation or high-temperature coupling.
Reactivity Profile & Regioselectivity
The 5,6-diamine system presents an electronic asymmetry:
-
C5-Amine: Meta to the pyridine nitrogen; behaves similarly to an aniline (more nucleophilic).
-
C6-Amine: Ortho to the pyridine nitrogen; electron-deficient (aminopyridine character).
Implication for SPPS: When cyclizing on-resin to form the imidazole ring, the C5-amine is typically the initial nucleophile in reactions with aldehydes or activated acids. Successful protocols must account for this differential reactivity to prevent incomplete ring closure.
Visualizing the Workflow
The following diagram outlines the critical path for converting resin-bound peptides into imidazopyridine scaffolds using 5,6-DANA.
Figure 1: Critical path for the synthesis of imidazo[4,5-b]pyridine scaffolds via SPPS.
Detailed Protocols
Protocol A: Coupling 5,6-DANA to the Resin
Objective: Efficiently anchor the carboxylic acid of 5,6-DANA to the N-terminus of a resin-bound peptide.
Materials:
-
Resin: Rink Amide ChemMatrix (recommended for better swelling in polar solvents) or Polystyrene.
-
Reagents: 5,6-Diaminonicotinic acid, HATU, HOAt, DIPEA.
-
Solvent: Anhydrous NMP (N-methyl-2-pyrrolidone) and DMSO.
Step-by-Step Procedure:
-
Pre-Solubilization: Dissolve 5,6-DANA (4.0 eq relative to resin loading) in a mixture of NMP:DMSO (4:1) . The DMSO fraction is critical for breaking pi-stacking aggregates. Sonicate at 40°C for 10 minutes until a clear solution is obtained.
-
Activation: Add HATU (3.9 eq) and HOAt (4.0 eq) to the solution.
-
Note: HOAt is preferred over HOBt due to the "neighboring group effect" of the pyridine nitrogen, which accelerates coupling for difficult bases.
-
-
Base Addition: Add DIPEA (8.0 eq) immediately prior to adding the mixture to the resin.
-
Coupling: Incubate the resin with the activated mixture for 2 hours at 50°C (microwave assisted) or 4–6 hours at room temperature.
-
Why Heat? Thermal energy overcomes the steric bulk of the heterocycle and improves diffusion into the resin matrix.
-
-
Wash: Drain and wash extensively with NMP (3x) followed by DCM (3x) to remove residual DMSO.
Validation: Perform a Chloranil test (for secondary amines) or Kaiser test (for primary amines). If positive, repeat coupling with fresh reagents.
Protocol B: On-Resin Heterocyclization (Imidazopyridine Formation)
Objective: Convert the resin-bound vicinal diamine into the imidazo[4,5-b]pyridine core using an aldehyde precursor.
Mechanism: This reaction proceeds via the formation of a Schiff base (imine) followed by oxidative ring closure.
Reagents:
-
Aryl or Alkyl Aldehyde (R-CHO) (e.g., Benzaldehyde).
-
Oxidant: FeCl3 (ferric chloride) or air bubbling.
-
Solvent: DMF or NMP.
Step-by-Step Procedure:
-
Condensation: Suspend the resin (bearing the 5,6-DANA moiety) in DMF. Add the Aldehyde (10 eq) and Acetic Acid (catalytic, 5%).
-
Incubation: Shake at room temperature for 3 hours. This forms the intermediate imine/aminal.
-
Oxidative Cyclization:
-
Method A (Chemical Oxidant): Add FeCl3 (0.1 eq) and heat to 80°C for 4 hours.
-
Method B (Aerobic): Bubble air through the reaction mixture at 80°C overnight.
-
Expert Insight: The 5,6-DANA system is electron-poor compared to diaminobenzene. High temperature (80°C) is strictly required to drive the cyclization of the electron-deficient pyridine ring [1].
-
-
Wash: Wash extensively with DMF (5x) to remove excess aldehyde and metal salts.
-
Cleavage: Perform standard TFA cleavage (95% TFA, 2.5% TIS, 2.5% H2O).
Quantitative Data & Troubleshooting
Solvent Compatibility Table
Proper solvent choice is the single biggest determinant of success with 5,6-DANA.
| Solvent System | Solubility of 5,6-DANA | Coupling Efficiency | Recommendation |
| DCM | < 0.1 M (Insoluble) | N/A | Avoid |
| DMF | ~ 0.2 M (Poor) | Low (< 50%) | Acceptable for washes only |
| NMP | ~ 0.5 M (Good) | High | Standard |
| NMP/DMSO (4:1) | > 0.8 M (Excellent) | Very High | Preferred for Coupling |
Troubleshooting Common Failure Modes
| Observation (LCMS) | Root Cause | Corrective Action |
| Mass = Target + 16 Da | Oxidation of the pyridine ring or methionine (if present). | Use degassed solvents; include TIS/EDT in cleavage cocktail. |
| Mass = Target + Aldehyde (Open Chain) | Incomplete cyclization (Schiff base only). | Increase cyclization temperature to 80°C; switch to FeCl3 oxidant. |
| Low Yield / Missing Peak | Aggregation during coupling. | Use Protocol A (DMSO/NMP mix); use ChemMatrix resin. |
References
-
Solid-Phase Synthesis of Imidazo[4,5-b]pyridines.
- Source: ACS Combinatorial Science (formerly J. Comb. Chem).
- Context: Describes the reaction of polymer-supported amines with chloronitropyridines, followed by reduction and cyclization.
-
Link:
-
Fmoc Solid Phase Peptide Synthesis: Efficiency and Solubility.
- Source: N
- Context: Validates the use of NMP and DMSO as superior solvents for hydrophobic and aggregation-prone peptide sequences and heterocycles.
-
Link:
-
Synthesis of Imidazo[4,5-b]pyridine Deriv
- Source: MDPI Molecules.
- Context: Provides solution-phase mechanistic insights into the reactivity of 2,3-diaminopyridine systems (analogous to 5,6-DANA) with orthoesters and aldehydes.
-
Link:
-
Peptide Nucleic Acid (PNA) Synthesis Guidelines.
- Source: LGC Biosearch Technologies.
- Context: While focused on PNA, this protocol highlights the handling of nucleobase-like monomers (such as diaminopurines/pyridines) in SPPS, reinforcing the need for specific capping and deprotection steps.
-
Link:
5,6-Diaminonicotinic Acid as a Scaffold for the Efficient Synthesis of Head-to-Tail Cyclic Peptides
An Application Note and Protocol Guide
Introduction: The Rising Prominence of Cyclic Peptides in Drug Discovery
Cyclic peptides have emerged as a compelling class of therapeutic agents, bridging the gap between small molecules and large biologics.[1][2] Typically comprising 5 to 14 amino acids, these molecules occupy a unique molecular weight space of approximately 500 to 2000 Da.[3] This intermediate size, combined with a diverse array of functional groups, allows for a large contact area with biological targets, leading to high selectivity and strong binding affinity.[3] The structural pre-organization conferred by cyclization offers significant advantages over their linear counterparts, including enhanced resistance to proteolytic degradation, which in turn increases their serum stability.[3] Furthermore, the constrained conformation can improve cell membrane permeability, opening the door to targeting intracellular proteins.[3][4]
Despite these therapeutic advantages, the chemical synthesis of cyclic peptides, particularly head-to-tail cyclization, has traditionally been a bottleneck in their development.[1][2] Solution-phase cyclization often requires high dilution to favor intramolecular reactions and can be time-consuming, while on-resin cyclization strategies have been limited.[2] This guide details a novel and highly efficient methodology that utilizes a 5,6-diaminonicotinic acid (DAN) scaffold to facilitate a "one-click" concomitant on-resin cyclization and cleavage, streamlining the synthesis of head-to-tail cyclic peptides.[1][2] This approach not only accelerates the synthesis process but also results in high yields and purities, accommodating both natural and non-natural amino acids.[1][2]
The 5,6-Diaminonicotinic Acid (DAN) Scaffold: Properties and Rationale for Use
5,6-Diaminonicotinic acid is a key innovation in this synthetic strategy. Its unique structure, featuring two amino groups and a carboxylic acid on a pyridine ring, allows for orthogonal derivatization and a novel cyclization-cleavage mechanism.
Physicochemical Properties of 5,6-Diaminonicotinic Acid
| Property | Value | Source |
| IUPAC Name | 5,6-diaminopyridine-3-carboxylic acid | [5] |
| Molecular Formula | C₆H₇N₃O₂ | [5] |
| Molecular Weight | 153.14 g/mol | [5] |
| Appearance | Light yellow crystalline solid | [6] |
| Storage | Keep in a dark place, inert atmosphere, room temperature |
The strategic placement of the amino and carboxyl groups on the aromatic ring is central to the functionality of the DAN scaffold in this synthetic approach.
Overall Workflow for Cyclic Peptide Synthesis using the DAN Scaffold
The synthesis of cyclic peptides using the DAN scaffold follows a streamlined solid-phase peptide synthesis (SPPS) workflow. The key steps involve the synthesis of the linear peptide on a solid support, followed by the incorporation of the DAN scaffold, and a final on-resin cyclization that simultaneously cleaves the peptide from the resin.
Caption: Overall workflow for the synthesis of cyclic peptides using the DAN scaffold.
Detailed Protocols
Protocol 1: Preparation of Fmoc-Protected DAN Scaffold
The DAN scaffold must be appropriately protected to allow for its controlled incorporation into the peptide chain. This protocol describes the synthesis of Fmoc-DAN(Boc)-OH.
Rationale: The Fmoc group protects the 5-amino group for subsequent peptide elongation, while the Boc group protects the 6-amino group, which will be involved in the final cyclization step. The carboxylic acid at the 3-position will be used to couple the scaffold to the N-terminus of the linear peptide.
Materials:
-
5,6-Diaminonicotinic acid
-
Di-tert-butyl dicarbonate (Boc₂O)
-
9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl)
-
Sodium bicarbonate (NaHCO₃)
-
Dioxane
-
Water
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Hydrochloric acid (HCl), 1 M
-
Sodium sulfate (Na₂SO₄), anhydrous
Procedure:
-
Boc Protection:
-
Dissolve 5,6-diaminonicotinic acid in a 1:1 mixture of dioxane and aqueous NaHCO₃ solution.
-
Cool the solution to 0 °C in an ice bath.
-
Add Boc₂O portion-wise while stirring.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Acidify the reaction mixture with 1 M HCl to pH 3-4.
-
Extract the product with EtOAc.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to obtain the Boc-protected intermediate.
-
-
Fmoc Protection:
-
Dissolve the Boc-protected intermediate in a 1:1 mixture of dioxane and aqueous NaHCO₃ solution.
-
Cool the solution to 0 °C.
-
Add Fmoc-Cl portion-wise.
-
Stir at 0 °C for 2 hours, then at room temperature overnight.
-
Acidify the reaction mixture with 1 M HCl to pH 3-4.
-
Extract the product with EtOAc.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash chromatography (e.g., using a gradient of hexanes and EtOAc) to yield Fmoc-DAN(Boc)-OH.
-
Protocol 2: Solid-Phase Synthesis of the Linear Peptide
This protocol outlines the standard Fmoc-based solid-phase synthesis of the linear peptide sequence on a suitable resin.
Rationale: Fmoc/tBu chemistry is a widely used and robust method for SPPS.[7] The choice of resin is critical; a highly acid-labile resin such as 2-chlorotrityl chloride (2-CTC) resin is often used to allow for the cleavage of the final cyclic peptide under mild conditions that do not remove the side-chain protecting groups if further modifications are desired.
Materials:
-
2-Chlorotrityl chloride (2-CTC) resin
-
Fmoc-protected amino acids
-
N,N'-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Piperidine, 20% in DMF (v/v)
-
Coupling reagent: e.g., 2-(1H-Benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (HBTU) or (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP)
-
Methanol (MeOH)
Procedure:
-
Resin Swelling and First Amino Acid Loading:
-
Place the 2-CTC resin in a reaction vessel and swell in DCM for 30 minutes.[7]
-
Drain the DCM.
-
Dissolve the first Fmoc-amino acid (3 equivalents relative to resin loading) and DIPEA (7.5 equivalents) in dry DCM.[7]
-
Add the solution to the resin and shake for 1-2 hours.[7]
-
To cap any remaining reactive sites on the resin, add a solution of DCM/MeOH/DIPEA (17:2:1) and shake for 30 minutes.
-
Wash the resin with DCM (3x), DMF (3x), and DCM (3x).
-
-
Peptide Chain Elongation (Iterative Cycle):
-
Fmoc Deprotection: Add 20% piperidine in DMF to the resin and shake for 5-10 minutes. Drain and repeat once.
-
Washing: Wash the resin thoroughly with DMF (5x) and DCM (3x).
-
Coupling:
-
Pre-activate the next Fmoc-amino acid (3 equivalents) with a coupling reagent (e.g., HBTU, 3 equivalents) and DIPEA (6 equivalents) in DMF for 5 minutes.
-
Add the activated amino acid solution to the resin and shake for 1-2 hours.
-
-
Washing: Wash the resin with DMF (3x) and DCM (3x).
-
Repeat this cycle for each amino acid in the sequence.
-
Protocol 3: Incorporation of the DAN Scaffold and On-Resin Cyclization/Cleavage
This is the key step where the DAN scaffold is introduced, followed by the intramolecular cyclization and cleavage.
Rationale: The free N-terminus of the linear peptide is coupled to the carboxylic acid of the Fmoc-DAN(Boc)-OH scaffold. Subsequent deprotection of both the N-terminal Fmoc group and the Boc group on the DAN scaffold allows for an intramolecular amide bond formation, which is facilitated by the geometry of the scaffold. This cyclization reaction concomitantly cleaves the peptide from the resin. This method has been shown to produce cyclic peptides with high yields (up to 93%) and purities (>95%).[1][2]
Caption: Schematic of the on-resin cyclization/cleavage process.
Materials:
-
Peptide-resin from Protocol 2
-
Fmoc-DAN(Boc)-OH
-
Coupling reagents (as in Protocol 2)
-
DIPEA
-
DMF
-
DCM
-
Piperidine, 20% in DMF (v/v)
-
Trifluoroacetic acid (TFA), 50% in DCM (v/v)
-
Cyclization/cleavage solution: e.g., PyAOP (1.5 equivalents) and DIPEA (3 equivalents) in DMF
Procedure:
-
DAN Scaffold Coupling:
-
Couple Fmoc-DAN(Boc)-OH to the N-terminus of the resin-bound linear peptide using the coupling procedure described in Protocol 2, step 2.3.
-
-
Final Deprotection:
-
Fmoc Deprotection: Remove the Fmoc group from the DAN scaffold using 20% piperidine in DMF as described in Protocol 2, step 2.1.
-
Boc Deprotection: Treat the resin with 50% TFA in DCM for 30 minutes to remove the Boc group from the DAN scaffold. Wash thoroughly with DCM (3x) and DMF (3x).
-
-
On-Resin Cyclization and Cleavage:
-
Add the cyclization/cleavage solution (e.g., PyAOP and DIPEA in DMF) to the resin.
-
Shake at room temperature for 1-2 hours. The intramolecular cyclization will occur, leading to the cleavage of the cyclic peptide from the resin.
-
Filter the resin and collect the filtrate containing the crude cyclic peptide.
-
Wash the resin with additional DMF and combine the filtrates.
-
Remove the solvent under reduced pressure.
-
Protocol 4: Purification and Characterization
The crude cyclic peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC) and its identity and purity are confirmed by mass spectrometry and, if necessary, nuclear magnetic resonance (NMR).
Rationale: RP-HPLC is a standard and effective method for purifying peptides.[8] Mass spectrometry provides accurate molecular weight confirmation, while NMR can be used for structural elucidation.[2][9] The characterization of cyclic peptides by mass spectrometry can be more complex than for linear peptides due to the absence of N- and C-termini, sometimes requiring multiple fragmentation events for sequencing.[10][11]
Materials:
-
Crude cyclic peptide
-
Water (HPLC grade) with 0.1% TFA
-
Acetonitrile (ACN, HPLC grade) with 0.1% TFA
-
RP-HPLC system with a suitable column (e.g., C18)
-
Mass spectrometer (e.g., ESI-MS or MALDI-TOF)
-
NMR spectrometer (optional)
Procedure:
-
Purification:
-
Dissolve the crude cyclic peptide in a minimal amount of a suitable solvent (e.g., DMF or a mixture of water/ACN).
-
Purify the peptide by RP-HPLC using a gradient of water/TFA and ACN/TFA.
-
Collect fractions corresponding to the desired product peak.
-
Combine the pure fractions and lyophilize to obtain the final cyclic peptide as a powder.
-
-
Characterization:
-
LC-MS Analysis: Analyze the purified peptide by liquid chromatography-mass spectrometry (LC-MS) to confirm its purity and molecular weight.[2]
-
NMR Spectroscopy (optional): For detailed structural analysis, acquire 1D and 2D NMR spectra (e.g., ¹H, ¹³C, COSY, TOCSY, NOESY) in a suitable deuterated solvent.[9]
-
Advantages of the DAN Scaffold Methodology
The use of the 5,6-diaminonicotinic acid scaffold offers several significant advantages over traditional methods for cyclic peptide synthesis:
-
Efficiency and Speed: The "one-click" on-resin cyclization and cleavage dramatically reduces synthesis time.[1][2]
-
High Yield and Purity: This method consistently produces cyclic peptides in high yields and purities, minimizing the need for extensive purification.[1][2]
-
Versatility: The protocol is compatible with a wide range of natural and non-natural amino acids, allowing for the creation of diverse cyclic peptide libraries.[1][2]
-
Automation Potential: The streamlined nature of this synthesis is highly amenable to automation, further accelerating the drug discovery process.[1][2]
Conclusion
The 5,6-diaminonicotinic acid scaffold represents a significant advancement in the field of peptide synthesis. The protocols outlined in this application note provide a robust and efficient pathway for the production of head-to-tail cyclic peptides. By simplifying and accelerating a traditionally challenging synthetic process, this methodology empowers researchers and drug development professionals to more rapidly explore the vast therapeutic potential of this promising class of molecules.
References
- Vertex AI Search. (2000). Solid-Phase Synthesis of Peptides, Peptidomimetics, and Cyclic Peptides Using Traceless Aromatic Side-Chain Tethered Building Blocks.
- Kim, H., & Park, H. (2018). Cyclic Peptides: Promising Scaffolds for Biopharmaceuticals. PMC - NIH.
- Li, W. J., Chen, J. Y., Zhu, H. X., Li, Y. M., & Xu, Y. (2024). Synthesis of Asp-based lactam cyclic peptides using an amide-bonded diaminodiacid to prevent aspartimide formation. PubMed.
- Biosynth. (n.d.). 5,6-Diaminonicotinic acid | 267875-45-6 | SKA87545.
- Gaspar, D., & Veiga, A. S. (n.d.). The Unexpected Advantages of Using D-Amino Acids for Peptide Self-Assembly into Nanostructured Hydrogels for Medicine. PubMed Central.
- Sigma-Aldrich. (n.d.). 5,6-Diaminonicotinic acid | 267875-45-6.
- Zhang, J., et al. (2025). Automated Rapid Synthesis of High-Purity Head-to-Tail Cyclic Peptides via a Diaminonicotinic Acid Scaffold. PubMed.
- PubChem. (n.d.). 5,6-Diaminonicotinic acid | C6H7N3O2 | CID 22476298. NIH.
- PrepChem.com. (n.d.). Synthesis of methyl 5,6-diaminonicotinate.
- MDPI. (n.d.). Cyclic Dipeptides: The Biological and Structural Landscape with Special Focus on the Anti-Cancer Proline-Based Scaffold.
- ChemicalBook. (n.d.). 403668-98-4(5,6-diamino-nicotinic acid isopropyl ester) Product Description.
- He, S., et al. (2025). Enhancing cyclic peptide functionality with hydrophilic diamino acids for improved APC-Asef interaction inhibition. ResearchGate.
- Smolecule. (2023). Buy 5,6-Diaminonicotinic acid | 267875-45-6.
- Journal of the American Chemical Society. (2025). Automated Rapid Synthesis of High-Purity Head-to-Tail Cyclic Peptides via a Diaminonicotinic Acid Scaffold.
- ResearchGate. (n.d.). Synthesis of Asp-based lactam cyclic peptides using amide-bonded diaminodiacid to prevent aspartimide formation.
- Benchchem. (n.d.). Solid-Phase Synthesis of Peptides Containing Unnatural Amino Acids: Application Notes and Protocols.
- Biosynth. (2024). Peptide Therapeutics: Constrained Peptides for Improved Drug Discovery.
- Protein Metrics Support. (n.d.). Cyclic Peptide Analysis.
- Kurita, T., & Numata, K. (2024). The structural and functional impacts of rationally designed cyclic peptides on self-assembly-mediated functionality. Physical Chemistry Chemical Physics (RSC Publishing). DOI:10.1039/D4CP02759K.
- Google Patents. (n.d.). WO2006045483A2 - On-resin peptide cyclization.
- Albericio, F., et al. (n.d.). Practical Protocols for Solid-Phase Peptide Synthesis 4.0. PMC - PubMed Central.
- ResearchGate. (n.d.). The use of D-amino acids in peptide design.
- Accurate quantification of modified cyclic peptides without the need for authentic standards. (n.d.).
- Timmerman, P. (n.d.). Peptide therapeutics: reconstructing protein surfaces using constrained peptides.
- Phenomenex. (n.d.). HPLC Tech Tip: Approach to Peptide Analysis.
- AAPPTec. (n.d.). Peptide Modifications; Cyclization; Stapled peptides; phosphorylation;.
- SciSpace. (n.d.). Constrained Peptides in Drug Discovery and Development.
- Books. (n.d.). CHAPTER 12: Mass Spectrometric Analysis of Cyclic Peptides.
- Methods and protocols of modern solid phase peptide synthesis. (2014).
- Recent progress of on-resin cyclization for the synthesis of clycopeptidomimetics. (n.d.).
- PubMed. (n.d.). The Unexpected Advantages of Using D-Amino Acids for Peptide Self- Assembly Into Nanostructured Hydrogels for Medicine.
- Peptides as Therapeutic Agents: Challenges and Opportunities in the Green Transition Era. (n.d.).
- ResearchGate. (2025). Constrained Peptides in Drug Discovery and Development | Request PDF.
- PubMed. (n.d.). Novel Technologies for Dipeptide Drugs Design and their Implantation.
- Frontiers Publishing Partnerships. (n.d.). Mass spectrometric analysis of head-to-tail connected cyclic peptides.
- Recent progress of on-resin cyclization for the synthesis of clycopeptidomimetics. (n.d.).
- RSC Publishing. (2021). Hierarchical self-assembly of aromatic peptide conjugates into supramolecular polymers: it takes two to tango.
- Knowledge UChicago. (2025). Fundamental Aspects of SPPS and Green Chemical Peptide Synthesis.
- Sigma-Aldrich. (n.d.). Overcoming Aggregation in Solid-phase Peptide Synthesis.
- NIH. (2014). Design of Aromatic-containing Cell Penetrating Peptide Mimics with Structurally Modified π-electronics.
- PMC - NIH. (n.d.). Peptide-Based Drug-Delivery Systems in Biotechnological Applications: Recent Advances and Perspectives.
- MDPI. (n.d.). Recent Reports of Solid-Phase Cyclohexapeptide Synthesis and Applications.
- PubChem. (n.d.). 5,6-Diaminonicotinamide | C6H8N4O | CID 9942190.
- ChemicalBook. (n.d.). 6-Aminonicotinic acid synthesis.
Sources
- 1. Automated Rapid Synthesis of High-Purity Head-to-Tail Cyclic Peptides via a Diaminonicotinic Acid Scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Cyclic Peptides: Promising Scaffolds for Biopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 5,6-Diaminonicotinic acid | C6H7N3O2 | CID 22476298 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Buy 5,6-Diaminonicotinic acid | 267875-45-6 [smolecule.com]
- 7. chemistry.du.ac.in [chemistry.du.ac.in]
- 8. HPLC Tech Tip: Approach to Peptide Analysis | Phenomenex [phenomenex.com]
- 9. books.rsc.org [books.rsc.org]
- 10. support.proteinmetrics.com [support.proteinmetrics.com]
- 11. frontierspartnerships.org [frontierspartnerships.org]
synthesis of 5,6-Diaminonicotinic acid derivatives for drug discovery
Executive Summary: The "Privileged" Scaffold
In modern drug discovery, the 5,6-diaminonicotinic acid scaffold serves as a critical "privileged structure"—a molecular framework capable of providing ligands for diverse biological targets. Its value lies in its bifunctional nature: the ortho-diamine motif at positions 5 and 6 allows for the rapid construction of fused heterocycles (such as imidazo[4,5-b]pyridines and pyrido[2,3-b]pyrazines), while the carboxylic acid at position 3 provides a handle for solubilizing groups or pharmacophore extension.
This Application Note provides a high-fidelity synthetic guide for generating this scaffold and its downstream derivatives. Unlike generic procedures, this guide addresses the specific solubility challenges and oxidation sensitivity inherent to electron-rich diaminopyridines.
Strategic Retrosynthesis & Workflow
The synthesis is designed to avoid the handling of the highly insoluble zwitterionic 5,6-diaminonicotinic acid. Instead, we utilize the methyl ester variant as the primary intermediate. This improves organic solubility, facilitates purification, and prevents catalyst poisoning during the reduction step.
Core Workflow:
-
Esterification: Protection of 6-aminonicotinic acid.
-
Regioselective Nitration: Introduction of the nitro group at C5.
-
Controlled Reduction: Hydrogenation to the sensitive diamine.
-
Divergent Cyclization: Accessing Imidazole or Pyrazine fused systems.
Visual Workflow (DOT Diagram)
Figure 1: Strategic workflow for the synthesis of 5,6-diaminonicotinic acid derivatives, highlighting the divergent pathways from the core methyl ester scaffold.
Detailed Protocols: Core Scaffold Synthesis
Step 1: Preparation of Methyl 6-aminonicotinate
Rationale: Direct nitration of the free acid often leads to difficult workups due to zwitterion formation. The ester is lipophilic and easier to extract.
-
Reagents: 6-Aminonicotinic acid (10.0 g), Thionyl chloride (SOCl₂), Methanol (anhydrous).
-
Protocol:
-
Suspend 6-aminonicotinic acid in anhydrous methanol (100 mL) at 0°C.
-
Add SOCl₂ (2.0 equiv) dropwise over 30 mins. Caution: Exothermic.
-
Reflux for 4 hours until TLC indicates consumption of starting material.
-
Concentrate in vacuo. Neutralize the residue with sat. NaHCO₃.
-
Filter the resulting precipitate, wash with cold water, and dry.
-
Yield Expectation: >90% (Off-white solid).
-
Step 2: Regioselective Nitration (The Critical Step)
Rationale: The amino group at C6 directs the incoming nitro group to the ortho (C5) position. Temperature control is vital to prevent over-nitration or decomposition.
-
Reagents: Methyl 6-aminonicotinate, Conc. H₂SO₄, Fuming HNO₃.[1]
-
Protocol:
-
Dissolve the ester (5.0 g) in conc. H₂SO₄ (25 mL) at 0–5°C.
-
Add fuming HNO₃ (1.1 equiv) dropwise, maintaining temp <10°C.
-
Stir at 0°C for 1 hour, then allow to warm to RT for 2 hours.
-
Pour the mixture onto crushed ice (200 g). The yellow nitro-intermediate will precipitate.
-
Filter, wash with water until neutral pH, and recrystallize from ethanol if necessary.
-
Data Check: Product is Methyl 6-amino-5-nitronicotinate .[2][3] Appearance: Yellow needles.[3][4]
-
Step 3: Reduction to Methyl 5,6-diaminonicotinate
Rationale: This diamine is oxidation-sensitive (turning dark/purple upon air exposure). It should be used immediately or stored under argon.
-
Reagents: Methyl 6-amino-5-nitronicotinate, 10% Pd/C, Methanol, H₂ balloon.
-
Protocol:
-
Dissolve nitro-intermediate (2.0 g) in MeOH (50 mL).
-
Add 10% Pd/C (10 wt%, 200 mg) under argon flow.
-
Purge with H₂ and stir under H₂ balloon (1 atm) for 4–6 hours.
-
Critical Step: Filter through Celite® under an inert atmosphere (N₂/Ar) if possible.
-
Concentrate immediately.
-
Yield: ~80–85%. Appearance: Pale yellow solid. Note: If the product turns dark brown, oxidation has occurred.
-
Divergent Synthesis: Generating the Library
Once the 5,6-diamine core is secured, two primary pathways yield bioactive scaffolds.
Pathway A: Synthesis of Imidazo[4,5-b]pyridines
This scaffold mimics the purine base of DNA and is a potent kinase inhibitor pharmacophore (e.g., CDK9 inhibitors).
-
Mechanism: Oxidative cyclization of the diamine with an aldehyde.
-
Protocol:
-
Dissolve Methyl 5,6-diaminonicotinate (1.0 equiv) and the substituted benzaldehyde (1.0 equiv) in DMF.
-
Add Na₂S₂O₅ (Sodium metabisulfite, 1.5 equiv). Note: Na₂S₂O₅ acts as an oxidant to facilitate the formation of the imidazole ring.
-
Heat to 100°C for 4–6 hours.
-
Cool and pour into ice water. The precipitate is the crude imidazo[4,5-b]pyridine.
-
Purification: Recrystallization from EtOH/DMF mixtures.
-
Pathway B: Synthesis of Pyrido[2,3-b]pyrazines
These derivatives are known for DNA intercalation and fluorescence properties.
-
Mechanism: Condensation with 1,2-dicarbonyls.
-
Protocol:
-
Dissolve Methyl 5,6-diaminonicotinate (1.0 equiv) in Ethanol.
-
Add a 1,2-dicarbonyl compound (e.g., Benzil or Glyoxal, 1.1 equiv).
-
Add a catalytic amount of Acetic Acid (5 drops).
-
Reflux for 3 hours.
-
Cool to crystallize the product directly from the reaction mixture.
-
Technical Data & Troubleshooting
| Parameter | Observation / Specification | Troubleshooting Tip |
| Solubility | 5,6-Diaminonicotinic acid (zwitterion) is insoluble in most organics. | Always use the methyl/ethyl ester intermediate for synthesis. Hydrolyze to the acid only at the final step if needed. |
| Oxidation | 5,6-Diamines turn purple/black rapidly in air. | Store under Argon at -20°C. Use freshly reduced material for cyclization steps. |
| Regioselectivity | Alkylation of the imidazole ring (N1 vs N3). | Alkylation of the imidazo[4,5-b]pyridine core usually favors N3 (steric/electronic reasons), but mixtures are common. Verify via 2D-NMR (NOESY). |
Biological Context & Applications
The 5,6-diaminonicotinic acid derivatives are not merely synthetic curiosities; they are bioactive pharmacophores.
-
Kinase Inhibition: The imidazo[4,5-b]pyridine motif functions as an ATP-mimetic. It forms hydrogen bonds with the hinge region of kinases (e.g., CDK9, Aurora Kinases), making it a vital scaffold in oncology drug discovery.
-
DNA Intercalation: The planar pyrido[2,3-b]pyrazine derivatives exhibit strong DNA binding affinities, useful for developing cytotoxic agents or fluorescent DNA probes.
-
Antimicrobial Activity: 6-amino-5-nitronicotinic acid derivatives have shown efficacy against Gram-positive bacteria by inhibiting folate biosynthesis pathways.
Mechanism of Action Diagram (Kinase Binding)
Figure 2: Simplified mechanism of action showing the ATP-competitive binding mode of the scaffold.
References
-
Synthesis of Methyl 5,6-diaminonicotinate: PrepChem. "Synthesis of methyl 5,6-diaminonicotinate." Available at: [Link]
-
Imidazo[4,5-b]pyridine Synthesis: Goker, H. et al. "Synthesis of some new 2-(substituted-phenyl)imidazo[4,5-c] and [4,5-b]pyridine derivatives and their antimicrobial activities." Journal of Chemical Technology and Metallurgy, 2023. Available at: [Link]
-
Pyrido[2,3-b]pyrazine Applications: "Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing." RSC Advances, 2023. Available at: [Link]
-
Biological Activity (CDK9): "Design and synthesis of novel imidazo[4,5-b]pyridine based compounds as potent anticancer agents." PubMed. Available at: [Link]
Sources
- 1. CN104370807B - The synthetic method of a kind of 6-hydroxyl-5-nitronicotinic acid and process for separation and purification thereof - Google Patents [patents.google.com]
- 2. Page loading... [guidechem.com]
- 3. prepchem.com [prepchem.com]
- 4. 6-Aminonicotinic acid synthesis - chemicalbook [chemicalbook.com]
Application Note: Analytical Strategies for 5,6-Diaminonicotinic Acid Quantification
This Application Note is designed for analytical chemists and pharmaceutical scientists requiring robust protocols for the quantification of 5,6-Diaminonicotinic acid (5,6-DANA), a critical intermediate in the synthesis of antifolate pharmaceuticals (e.g., Pemetrexed) and a bioactive pharmacophore.
Executive Summary & Chemical Profile
5,6-Diaminonicotinic acid (CAS: 267875-45-6) presents unique analytical challenges due to its amphoteric nature (containing both basic amine and acidic carboxylic acid moieties) and limited solubility in neutral aqueous media.[1] Accurate quantification is essential for:
-
Impurity Profiling: Monitoring unreacted 5,6-DANA in the synthesis of isopropyl 5,6-diaminonicotinate.
-
Pharmacokinetics: Trace analysis in biological fluids for novel gyrase inhibitor development.
Physicochemical Data
| Parameter | Value | Analytical Implication |
| Molecular Weight | 153.14 g/mol | Suitable for low-mass MS cutoff optimization.[1] |
| pKa (Predicted) | ~4.8 (COOH), ~3.5 (Pyridine N) | pH control is critical for retention; exists as zwitterion at neutral pH.[1] |
| Solubility | ~1.0 g/L (Water, 20°C) | Standards require dissolution in DMSO or acidified methanol.[1] |
| UV Max | 260 nm, 310 nm | Dual-wavelength monitoring recommended for specificity.[1] |
Method Selection Guide
Choose the protocol based on your sensitivity and matrix requirements.
| Feature | Protocol A: HPLC-UV | Protocol B: LC-MS/MS |
| Primary Use | QC, Purity Assay, Synthesis Monitoring | DMPK, Trace Impurity Analysis (<0.1%) |
| Matrix | API, Reaction Mixtures | Plasma, Urine, Complex Media |
| LOD | ~1.0 µg/mL | ~1.0 ng/mL |
| Mechanism | Ion-Suppression RP-LC | HILIC or Polar-Embedded RP |
Protocol A: HPLC-UV for Purity & Assay
Objective: Quantify 5,6-DANA in bulk powder or reaction mixtures (e.g., esterification reactions). Principle: Reversed-Phase chromatography with phosphate buffering to suppress carboxylic acid ionization, ensuring adequate retention.[1]
Reagents & Equipment[2][3]
-
Column: C18 Polar-Embedded (e.g., Waters SymmetryShield RP18 or Phenomenex Synergi Hydro-RP), 4.6 x 150 mm, 5 µm.[1]
-
Mobile Phase A: 20 mM Potassium Phosphate Buffer, pH 3.0 (Adjusted with dilute Phosphoric Acid).
-
Mobile Phase B: Acetonitrile (HPLC Grade).[1]
-
Diluent: 10% DMSO in Mobile Phase A.[1]
Chromatographic Conditions
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection: UV @ 265 nm (Primary), 310 nm (Secondary confirmation)[1]
-
Column Temp: 30°C
Gradient Table
| Time (min) | % Mobile Phase A | % Mobile Phase B | Curve |
| 0.0 | 95 | 5 | Initial |
| 10.0 | 70 | 30 | Linear |
| 12.0 | 70 | 30 | Hold |
| 12.1 | 95 | 5 | Re-equilibrate |
| 18.0 | 95 | 5 | End |
Standard Preparation[2][3][4]
-
Stock Solution: Dissolve 10.0 mg of 5,6-DANA reference standard in 1 mL DMSO. Sonicate if necessary.[1] Dilute to 10 mL with Methanol (1.0 mg/mL).
-
Working Standard: Dilute Stock to 50 µg/mL using the Diluent (10% DMSO in Buffer). Note: Avoid using pure water as diluent to prevent precipitation.
Protocol B: LC-MS/MS for Trace Quantification
Objective: High-sensitivity quantitation in biological matrices.[1] Principle: HILIC (Hydrophilic Interaction Liquid Chromatography) is preferred over C18 due to the compound's high polarity, preventing "dead volume" elution and maximizing ionization efficiency.[1]
Mass Spectrometry Parameters (ESI+)
-
Ionization: Electrospray Positive (ESI+)[1]
-
Capillary Voltage: 3.0 kV
-
Source Temp: 150°C
-
Desolvation Temp: 400°C
MRM Transitions:
| Precursor (m/z) | Product (m/z) | Cone (V) | Collision (eV) | Attribution |
|---|---|---|---|---|
| 154.1 | 136.1 | 25 | 18 | Loss of H₂O [Quantifier] |
| 154.1 | 110.1 | 25 | 22 | Loss of CO₂ [Qualifier] |
| 154.1 | 94.1 | 25 | 28 | Pyridine ring frag.[1] |
Chromatographic Conditions (HILIC)
-
Column: BEH Amide or HILIC-Z, 2.1 x 100 mm, 1.7 µm.[1]
-
Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.5 with Formic Acid).[1]
-
Flow Rate: 0.4 mL/min.[1]
Sample Preparation (Protein Precipitation)[1]
-
Aliquot 50 µL of plasma/biological sample.[1]
-
Add 150 µL of ice-cold Acetonitrile containing Internal Standard (e.g., 5,6-DANA-d3 or Nicotinic Acid-d4).
-
Vortex for 30 seconds; Centrifuge at 12,000 x g for 10 mins.
-
Transfer supernatant to a clean vial.
-
Critical Step: Dilute 1:1 with Acetonitrile before injection to match initial mobile phase conditions (preventing peak broadening).[1]
Visual Workflow & Logic
The following diagram illustrates the decision matrix for selecting the appropriate method and the critical control points for the LC-MS workflow.
Caption: Decision tree for 5,6-DANA quantification showing parallel workflows for QC (HPLC-UV) and Bioanalysis (LC-MS/MS).
Method Validation & Troubleshooting
Validation Acceptance Criteria (ICH M10/Q2)
-
Linearity:
over range.[1][2] -
Accuracy: 85-115% (Bioanalysis), 98-102% (Assay).[1]
-
Precision (RSD): <15% (Bioanalysis), <2% (Assay).[1]
-
Recovery: >80% for Protein Precipitation method.[1]
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Peak Tailing (HPLC) | Silanol interactions | Ensure Buffer pH is |
| Early Elution (LC-MS) | Phase Collapse | Switch to HILIC column; Do not use 100% aqueous on standard C18. |
| Low Sensitivity | Ion Suppression | Check for phosphate carryover from HPLC; Switch to Volatile Buffer (Ammonium Formate). |
| Carryover | Solubility limits | Use a needle wash of 50:50 MeOH:DMSO/Water.[1] |
References
-
BenchChem. (2025).[1][3][4][5] Comparative Guide to HPLC Purity Analysis of Isopropyl 5,6-diaminonicotinate. Retrieved from
-
National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 22476298, 5,6-Diaminonicotinic acid. Retrieved from
-
Smolecule. (2023).[1][6] 5,6-Diaminonicotinic acid Properties and Synthesis. Retrieved from
-
SIELC Technologies. (n.d.).[1][7] HPLC Method for Simultaneous Determination of Nicotinic Acid Derivatives. Retrieved from
-
ResearchGate. (2019).[1] Quantitation of chloronicotinic acid metabolites in human urine. Retrieved from
Sources
- 1. 5,6-Diaminonicotinic acid | C6H7N3O2 | CID 22476298 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Buy 5,6-Diaminonicotinic acid | 267875-45-6 [smolecule.com]
- 7. The pKa Distribution of Drugs: Application to Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: HPLC-MS Analysis of 5,6-Diaminonicotinic Acid and Its Condensation Reactions
Abstract
This application note presents a comprehensive guide to the analysis of 5,6-Diaminonicotinic acid (5,6-DANA), a polar aromatic compound, using High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS). Due to its zwitterionic nature, containing both acidic (carboxyl) and basic (amino) functional groups, 5,6-DANA poses unique challenges for chromatographic separation, including poor retention on traditional reversed-phase columns. We detail robust protocols for direct analysis using a polar-embedded stationary phase, discuss the rationale behind method development, and provide a validated protocol for monitoring its reaction products. Furthermore, an alternative derivatization strategy is presented to enhance chromatographic retention and sensitivity for trace-level quantification. These methodologies are designed to provide researchers in pharmaceutical and chemical synthesis with a reliable framework for accurate analysis.
Introduction: The Analytical Challenge of 5,6-DANA
5,6-Diaminonicotinic acid (5,6-DANA) is a pyridine derivative whose structural features—a carboxylic acid and two vicinal amino groups—make it a valuable building block in the synthesis of heterocyclic compounds, including potential pharmacophores. The molecule's high polarity and multiple ionizable sites present a significant hurdle for conventional reversed-phase (RP) HPLC, often resulting in minimal or no retention.[1]
The primary analytical objectives when working with 5,6-DANA are typically:
-
Purity Assessment: Quantifying the parent compound in a sample.
-
Reaction Monitoring: Tracking the consumption of 5,6-DANA and the formation of products over time.
-
Product Characterization: Identifying the mass and structure of novel derivatives.
This guide provides the technical foundation and step-by-step protocols to achieve these objectives, emphasizing the causality behind instrumental and chemical choices to ensure methodological robustness.
Chemical & Physical Properties of 5,6-DANA
A foundational understanding of the analyte's properties is critical for effective method development.
| Property | Value | Source |
| Molecular Formula | C₆H₇N₃O₂ | [2][3] |
| Molecular Weight | 153.14 g/mol | [2][3] |
| Structure | Pyridine ring with carboxyl and two amino groups | [3] |
| Key Reactivity | The vicinal diamines are nucleophilic and can readily undergo condensation reactions with dicarbonyl compounds (e.g., glyoxal, α-keto acids) to form stable heterocyclic structures like quinoxalines. The carboxylic acid can be esterified.[4][5] | |
| Solubility | Soluble in aqueous solutions, particularly under acidic or basic conditions. Organic solvents can be used for manufacturing and synthesis.[2][6] | |
| Stability | Amine-containing acids can be susceptible to degradation in neutral or basic solutions over time.[7][8] Acidic stock solutions (pH < 6) are recommended for improved stability.[9] |
Experimental Design & Rationale: A Scientist's Perspective
The successful analysis of 5,6-DANA hinges on overcoming its inherent polarity. The following section details the strategic choices made in developing a robust HPLC-MS method.
The Chromatographic Conundrum: Choosing the Right Column
Standard C18 columns rely on hydrophobic interactions for analyte retention.[10] Highly polar molecules like 5,6-DANA have minimal affinity for these phases and elute at or near the void volume, especially with highly aqueous mobile phases. This phenomenon, known as "phase collapse" or poor retention, prevents effective separation.[1]
Our Solution: Employ a stationary phase designed for enhanced polar retention.
-
Polar-Embedded Phases: We selected a column with an embedded polar group (e.g., amide or carbamate) within the alkyl chain. This feature allows the stationary phase to remain fully wetted in highly aqueous conditions and provides an alternative interaction mechanism (hydrogen bonding, dipole-dipole) for retaining polar analytes.[11] This approach offers a direct analysis without the need for derivatization.
-
Alternative Strategy (HILIC): Hydrophilic Interaction Liquid Chromatography is another viable option, but it often requires different mobile phase compositions (high organic) and can have longer equilibration times. For simplicity and compatibility with standard RP workflows, the polar-embedded phase is our primary recommendation.
Mobile Phase Optimization for Peak Shape and MS Sensitivity
The mobile phase must serve two masters: achieving good chromatography and promoting efficient ionization in the MS source.
-
pH Control: Adding a modifier like formic acid is crucial. It acidifies the mobile phase (pH ~2.7-3.5), which serves two purposes:
-
Suppressing Silanol Interactions: It protonates residual silanol groups on the silica support, minimizing peak tailing.
-
Promoting Analyte Ionization: It ensures the amino groups of 5,6-DANA are fully protonated (R-NH₃⁺), leading to a consistent charge state for better peak shape and robust ionization in positive ESI mode.
-
-
Organic Modifier: Acetonitrile is chosen over methanol as it typically provides lower backpressure and better peak efficiency for many compounds.
Mass Spectrometry: Tuning for Specificity and Sensitivity
Electrospray Ionization (ESI) is the ideal technique for polar, non-volatile molecules.
-
Ionization Mode: Positive ion mode (ESI+) is selected. The acidic mobile phase readily provides protons, allowing 5,6-DANA to be detected as the protonated molecular ion, [M+H]⁺, at m/z 154.1.
-
Detection Mode:
-
Full Scan: Used for initial identification and to scout for unknown reaction products.
-
Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM): Used for quantification. SIM mode offers higher sensitivity by only monitoring the m/z of interest. MRM, which monitors a specific fragmentation (e.g., m/z 154.1 → 108.1, representing loss of CO₂ and H₂O), provides the highest specificity and is the gold standard for quantitative analysis in complex matrices.
-
Core Protocol 1: Direct HPLC-MS Analysis of 5,6-DANA
This protocol is optimized for the direct quantification and purity assessment of 5,6-Diaminonicotinic acid.
Materials and Reagents
-
5,6-Diaminonicotinic acid reference standard (≥95% purity)
-
LC-MS grade water
-
LC-MS grade acetonitrile (ACN)
-
LC-MS grade formic acid (FA)
-
HPLC Vials and caps
Instrumentation and Conditions
| Parameter | Setting | Rationale |
| HPLC System | Agilent 1290 Infinity II or equivalent | A high-performance system capable of precise gradient delivery. |
| Column | Waters XSelect CSH C18 (2.1 x 100 mm, 2.5 µm) or equivalent polar-embedded phase | Charged Surface Hybrid (CSH) technology provides excellent peak shape for basic compounds under acidic conditions. |
| Column Temp. | 35 °C | Improves peak shape and reduces viscosity. |
| Mobile Phase A | Water + 0.1% Formic Acid | Aqueous component with acid modifier. |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Organic component with acid modifier. |
| Flow Rate | 0.4 mL/min | Appropriate for a 2.1 mm ID column. |
| Injection Vol. | 2 µL | Small volume to prevent peak distortion. |
| HPLC Gradient | See Table 1 below | A shallow gradient to ensure retention and separation from polar impurities. |
| MS System | Agilent 6470 Triple Quadrupole or equivalent | Capable of both full scan and MRM modes. |
| Ionization Source | Electrospray Ionization (ESI), Positive Mode | Optimal for protonating the amine groups. |
| Gas Temp. | 300 °C | |
| Gas Flow | 10 L/min | |
| Nebulizer | 45 psi | |
| Capillary Voltage | 3500 V | |
| Scan Mode | Full Scan (m/z 50-300) and/or MRM | Use Full Scan for identification and MRM for quantification. |
| MRM Transition | Precursor Ion (Q1): 154.1; Product Ion (Q3): 108.1; Collision Energy: 15 V | The product ion corresponds to the loss of the carboxyl group and water. This transition should be optimized on your specific instrument. |
Table 1: HPLC Gradient Program
| Time (min) | % Mobile Phase B (ACN + 0.1% FA) |
|---|---|
| 0.0 | 2 |
| 1.0 | 2 |
| 5.0 | 30 |
| 6.0 | 95 |
| 7.0 | 95 |
| 7.1 | 2 |
| 10.0 | 2 |
Step-by-Step Methodology
-
Standard Preparation:
-
Prepare a 1 mg/mL stock solution of 5,6-DANA in Mobile Phase A. Sonicate briefly to dissolve.
-
Scientist's Note: Using the mobile phase as the diluent ensures compatibility with the chromatographic system and prevents peak shape issues. The acidic pH also improves the stability of the stock solution.[9]
-
Perform serial dilutions from the stock solution to create calibration standards (e.g., 0.1, 0.5, 1, 5, 10 µg/mL).
-
-
Sample Preparation:
-
Dilute the reaction mixture or sample in Mobile Phase A to an expected concentration within the calibration range.
-
Filter the sample through a 0.22 µm syringe filter (PVDF or PTFE) to remove particulates.
-
-
System Setup and Equilibration:
-
Install the specified column and equilibrate the system with the initial mobile phase conditions (98% A / 2% B) for at least 15 minutes or until a stable baseline is achieved.
-
-
Analysis:
-
Inject the calibration standards, followed by the samples. Include a blank injection (Mobile Phase A) between samples to prevent carryover.
-
Visualization of the Analytical Workflow
Caption: Condensation of 5,6-DANA with glyoxal.
Methodology
-
Reaction Setup: Perform the condensation reaction under the desired conditions (e.g., in ethanol at 60°C).
-
Time-Point Sampling: At specified time points (t=0, 1h, 2h, etc.), withdraw a small aliquot (e.g., 10 µL) of the reaction mixture.
-
Quenching & Dilution: Immediately dilute the aliquot 1:1000 (or as appropriate) in Mobile Phase A. This quenches the reaction and prepares the sample for analysis.
-
HPLC-MS Analysis: Analyze the diluted samples using the method from Protocol 1, but with modified MS settings to monitor both the reactant and the product.
Modified MS Parameters
| Analyte | Precursor Ion (Q1) | Product Ion (Q3) | Collision Energy (V) |
| 5,6-DANA | 154.1 | 108.1 | 15 |
| Product | 175.1 | 129.1 (loss of H₂O+CO) | 20 |
By plotting the peak area of 5,6-DANA and the quinoxaline product over time, the reaction kinetics can be accurately determined.
Alternative Protocol 3: Derivatization for Enhanced Performance
For applications requiring ultra-high sensitivity or when chromatographic issues persist, pre-column derivatization can be employed. This process attaches a hydrophobic and/or fluorescent tag to the amino groups, drastically improving retention on C18 columns and enhancing detectability.
Rationale: Derivatization with a reagent like 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC) renders the polar 5,6-DANA much more hydrophobic, allowing for strong retention on standard C18 columns. [12]This is particularly useful for trace analysis in complex matrices.
Derivatization Procedure (AQC)
-
Buffer Preparation: Prepare a 200 mM borate buffer and adjust the pH to 8.8.
-
Reagent Preparation: Dissolve AQC reagent in acetonitrile (ACN) to a concentration of 3 mg/mL.
-
Reaction:
-
To 10 µL of the sample (or standard), add 70 µL of borate buffer.
-
Add 20 µL of the AQC reagent solution and vortex immediately.
-
Heat the mixture at 55 °C for 10 minutes.
-
-
Analysis: The derivatized sample is now ready for injection. The HPLC method will need to be adjusted with a steeper gradient to elute the more hydrophobic derivative.
Expected Mass Shift: AQC adds a mass of 170.1 Da for each primary amine it reacts with. Since 5,6-DANA has two primary amines, the expected derivatized mass would be 153.1 + (2 * 170.1) = 493.3 g/mol . The [M+H]⁺ ion would be observed at m/z 494.3.
Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| No/Poor Retention | Incorrect column choice; phase collapse. | Use a polar-embedded or aqueous-stable C18 column. Ensure at least 2% organic in the mobile phase. Consider HILIC or derivatization. |
| Poor Peak Shape (Tailing) | Secondary interactions with silica; incorrect sample diluent. | Ensure mobile phase is sufficiently acidic (0.1% FA). Dilute samples in the initial mobile phase. |
| Low MS Signal | Inefficient ionization; incorrect ESI mode. | Confirm positive ion mode (ESI+). Optimize source parameters (voltages, gas flows). Check for ion suppression by matrix components. |
| Inconsistent Retention Time | Insufficient column equilibration. | Equilibrate the column for at least 10-15 column volumes before starting the sequence. |
Conclusion
The analysis of 5,6-Diaminonicotinic acid by HPLC-MS is readily achievable with careful consideration of its polar and zwitterionic properties. Direct analysis using a polar-embedded stationary phase with an acidified mobile phase provides a robust and reliable method for quantification and reaction monitoring. For specialized applications requiring enhanced retention or sensitivity, a pre-column derivatization strategy offers a powerful alternative. The protocols and rationale presented herein provide a comprehensive framework for researchers to successfully analyze this challenging yet important molecule.
References
-
HPLC Analysis of Polar Analytes with Aqueous Mobile Phases. (n.d.). Crawford Scientific. Retrieved from [Link]
-
Chen, J., et al. (2023). Assisted Reductive Amination for Quantitation of Tryptophan, 5-Hydroxytryptophan, and Serotonin by Ultraperformance Liquid Chromatography Coupled with Tandem Mass Spectrometry. Metabolites, 13(6), 735. Retrieved from [Link]
-
Selective and sensitive pre-column derivatization HPLC method for the trace analysis of genotoxic impurity hydroxylamine in active pharmaceutical ingredients. (n.d.). ResearchGate. Retrieved from [Link]
-
El-Zaeddi, H., et al. (2016). An UPLC-ESI-MS/MS Assay Using 6-Aminoquinolyl-N-Hydroxysuccinimidyl Carbamate Derivatization for Targeted Amino Acid Analysis. Metabolites, 6(1), 3. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 22476298, 5,6-Diaminonicotinic acid. Retrieved from [Link]
-
Kaufmann, M., et al. (2023). Comparing derivatization reagents for quantitative LC–MS/MS analysis of a variety of vitamin D metabolites. Analytical and Bioanalytical Chemistry, 415, 4125–4137. Retrieved from [Link]
-
ABRF. (n.d.). Biomolecular Delta Mass. Retrieved from [Link]
-
Determination of imidacloprid and its metabolite 6-chloronicotinic acid in greenhouse air by high-performance liquid chromatography with diode-array detection. (n.d.). ResearchGate. Retrieved from [Link]
-
Ion‐Pair Reversed‐Phase HPLC Determination of Aromatic Amine Isomers. (n.d.). ResearchGate. Retrieved from [Link]
-
NIST. (n.d.). 4-Aminopyridine in NIST WebBook. Retrieved from [Link]
-
A New View of Reversed Phase HPLC Selectivity. (n.d.). Element Lab Solutions. Retrieved from [Link]
-
Phenomenex. (n.d.). Reversed Phase HPLC Columns. Retrieved from [Link]
-
Waters Corporation. (n.d.). HPLC Separation Modes. Retrieved from [Link]
-
Leopoldo, M., et al. (2007). Diaminopyrimidine and diaminopyridine 5-HT7 ligands. Bioorganic & Medicinal Chemistry Letters, 17(12), 3412-3415. Retrieved from [Link]
-
Popa, M., et al. (2021). Mass Spectrometry of Esterified Cyclodextrins. Polymers, 13(21), 3821. Retrieved from [Link]
-
Gadmar, Ø. B., et al. (2002). The stability of 5-aminolevulinic acid in solution. Journal of Photochemistry and Photobiology B: Biology, 67(3), 187-193. Retrieved from [Link]
-
Latorre-Moratalla, M. L., et al. (2020). The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages. Comprehensive Reviews in Food Science and Food Safety, 19(1), 137-166. Retrieved from [Link]
-
A pre-column derivatization technique for the development and validation of a stability indicating HPLC-UV method for the determination of memantine in bulk and formulations by using (2-Napthoxy) acetyl chloride. (n.d.). ResearchGate. Retrieved from [Link]
-
Ross, B. M., & Katzman, M. (2008). Stability of methylnicotinate in aqueous solution as utilized in the 'niacin patch test'. BMC Research Notes, 1, 84. Retrieved from [Link]
-
Vuorinen, J., et al. (2001). Stability of 5-aminolevulinic Acid in Aqueous Solution. Pharmazie, 56(11), 891-893. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). 21.S: Carboxylic Acid Derivatives (Summary). Retrieved from [Link]
-
Bioman Explains. (2024, April 20). Practice Problems: Carboxylic Acids and Their Derivatives. YouTube. Retrieved from [Link]
-
Fritsch, C., et al. (1998). Development of a stable solution of 5-aminolaevulinic acid for intracutaneous injection in photodynamic therapy. Journal of Photochemistry and Photobiology B: Biology, 45(2-3), 83-87. Retrieved from [Link]
-
Ark Pharma Scientific Limited. (n.d.). 5,6-diaminonicotinic acid | CAS:267875-45-6. Retrieved from [Link]
Sources
- 1. hplc.eu [hplc.eu]
- 2. 5,6-Diaminonicotinic acid | CymitQuimica [cymitquimica.com]
- 3. 5,6-Diaminonicotinic acid | C6H7N3O2 | CID 22476298 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Buy 5,6-Diaminonicotinic acid | 267875-45-6 [smolecule.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. biosynth.com [biosynth.com]
- 7. The stability of 5-aminolevulinic acid in solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Stability of 5-aminolevulinic acid in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Development of a stable solution of 5-aminolaevulinic acid for intracutaneous injection in photodynamic therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Reversed Phase HPLC Columns | Phenomenex [phenomenex.com]
- 11. elementlabsolutions.com [elementlabsolutions.com]
- 12. mdpi.com [mdpi.com]
5,6-Diaminonicotinic acid as a linker in bioconjugation
Application Note: 5,6-Diaminonicotinic Acid (DANA) as a Heterobifunctional Linker
Executive Summary
5,6-Diaminonicotinic acid (DANA) represents a specialized class of heterobifunctional linkers utilized in high-fidelity bioconjugation. Unlike standard maleimide or NHS-only crosslinkers, DANA bridges the gap between classical amine coupling and bioorthogonal "click" chemistry.
Its structure contains two distinct reactive handles:
-
Carboxylic Acid (C3 position): Activatable for stable amide bonding to primary amines (e.g., lysine residues, amino-drugs).
-
Ortho-Diamine (C5, C6 positions): A bioorthogonal moiety that undergoes specific condensation with 1,2-dicarbonyls (e.g., glyoxals, oxidized carbohydrates) to form a highly stable, often fluorescent, pyrido[2,3-b]pyrazine scaffold.
This guide details the chemical mechanism, synthesis of the activated linker, and protocols for conjugating DANA to biomolecules for downstream ligation.
Mechanism of Action
The utility of DANA lies in the Gabriel-Isay Condensation (and related quinoxaline-forming reactions). While the carboxylic acid functions via standard acylation, the ortho-diamine moiety allows for a pH-controlled ligation with 1,2-dicarbonyls.
Key Advantages:
-
Stability: The resulting aromatic heterocycle (pyrido-pyrazine) is resistant to hydrolysis, unlike hydrazones or oximes.
-
Fluorogenicity: The formation of the fused ring system often generates a fluorescent signal, allowing for "turn-on" sensing of the conjugation event.
-
Bioorthogonality: 1,2-dicarbonyls are rare in native proteomes (unless induced via oxidation or unnatural amino acids), reducing off-target coupling.
Pathway Diagram: DANA Ligation Chemistry
Caption: Stepwise mechanism showing activation of DANA carboxyl group followed by bioorthogonal condensation with a target 1,2-dicarbonyl.
Comparative Analysis: DANA vs. Standard Linkers
| Feature | DANA (Ortho-Diamine) | Hydrazide (Hydrazone) | Maleimide (Thiol-Michael) |
| Reactive Partner | 1,2-Dicarbonyl (e.g., Phenylglyoxal) | Aldehyde / Ketone | Thiol (Cysteine) |
| Linkage Type | Pyrido[2,3-b]pyrazine (Aromatic) | Hydrazone (C=N-N) | Thioether (C-S-C) |
| Stability | High (Irreversible) | Low (pH sensitive, reversible) | Moderate (Retro-Michael possible) |
| Fluorescence | Yes (Often fluorescent) | No | No |
| pH Optimum | pH 4.0 – 7.0 | pH 4.5 – 5.5 | pH 6.5 – 7.5 |
Experimental Protocols
Protocol A: Synthesis of DANA-NHS Ester (Activation)
Purpose: To convert the carboxylic acid of 5,6-diaminonicotinic acid into an amine-reactive NHS ester.
Reagents:
-
5,6-Diaminonicotinic acid (DANA)
-
N-Hydroxysuccinimide (NHS)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Solvent: Dry DMF or DMSO
Procedure:
-
Dissolution: Dissolve 100 mg (0.65 mmol) of DANA in 2 mL of anhydrous DMF.
-
Activation: Add 1.2 equivalents of NHS (90 mg) and 1.5 equivalents of EDC (187 mg).
-
Reaction: Stir the mixture at Room Temperature (RT) for 4–12 hours under an inert atmosphere (N2 or Ar).
-
Note: The ortho-amines are relatively poor nucleophiles compared to primary aliphatic amines, reducing self-polymerization risk, but minimizing water is critical to prevent EDC hydrolysis.
-
-
Verification: Monitor by TLC or LC-MS (Target Mass: ~250 Da for NHS ester).
-
Use: Use the crude reaction mixture immediately for conjugation or precipitate with cold ethyl acetate if isolation is required (Note: NHS esters are hydrolytically unstable; immediate use is preferred).
Protocol B: Conjugation to Amine-Payload (e.g., Fluorophore/Drug)
Purpose: To attach the linker to a payload containing a primary amine.[1]
Procedure:
-
Preparation: Dissolve the amine-containing payload (e.g., Doxorubicin or an amine-dye) in DMF/DMSO.
-
Coupling: Add the DANA-NHS ester solution (from Protocol A) to the payload solution at a 2:1 to 5:1 molar excess (Linker:Payload).
-
Buffering: Adjust pH to 8.0–8.5 using Triethylamine (TEA) or DIPEA to ensure the payload amine is deprotonated.
-
Incubation: Stir at RT for 2–4 hours.
-
Purification: Purify the DANA-Payload conjugate via HPLC (C18 column) or size exclusion chromatography.
-
Critical Check: Ensure the ortho-diamine region remains intact (verify by MS; the mass should correspond to Payload + DANA - H2O).
-
Protocol C: Ligation to Target (The "Click" Reaction)
Purpose: To react the DANA-Payload with a biomolecule containing a 1,2-dicarbonyl moiety (e.g., a protein modified with phenylglyoxal or an oxidized glycan).
Reagents:
-
DANA-Payload Conjugate (from Protocol B)
-
Target Biomolecule (e.g., Protein with 1,2-dicarbonyl handle)[2]
-
Buffer: 0.1 M Phosphate or Acetate buffer, pH 5.0–6.0 (Acidic pH accelerates condensation).
Procedure:
-
Equilibration: Buffer exchange the Target Biomolecule into pH 6.0 buffer.
-
Reaction: Add DANA-Payload (5–10 molar excess relative to target sites).
-
Incubation: Incubate at 37°C for 4–16 hours.
-
Mechanistic Insight: The reaction proceeds via initial Schiff base formation followed by intramolecular cyclization and dehydration.
-
-
Quenching (Optional): Add excess 1,2-diaminobenzene to scavenge unreacted dicarbonyls if necessary.
-
Purification: Remove excess DANA-Payload via dialysis or desalting column (PD-10).
-
Analysis: Measure fluorescence (if applicable) or analyze by SDS-PAGE. The formation of the pyrido-pyrazine ring is stable and covalent.
Troubleshooting & Optimization
| Issue | Probable Cause | Solution |
| Low Conjugation Yield (Step 1) | Hydrolysis of NHS ester | Use anhydrous solvents (DMF/DMSO) and fresh EDC. Work quickly. |
| Precipitation during Ligation | Hydrophobicity of Linker | Add 10-20% DMSO or PEGylate the linker to improve solubility. |
| Slow Reaction Kinetics (Step 2) | pH too high | Lower pH to 5.0–5.5. The condensation is acid-catalyzed. |
| No Fluorescence Signal | Incomplete Cyclization | Ensure reaction time is sufficient (>4h) and temperature is adequate (37°C). |
References
-
Review of Pteridine Synthesis
-
Ortho-Diamine Bioconjugation Chemistry
- Title: Reaction of ortho-phenylenediamine with various 1,2-diketones.
- Source:ResearchG
- Context: Establishes the conditions (solvent, catalyst)
-
URL:[Link]
-
Bioconjugation Linker Overview
- Title: Current ADC Linker Chemistry.
- Source:Pharmaceutical Research (2015).
- Context: Provides the broader context of linker stability and design in ADCs, contrasting cleavable vs.
-
URL:[Link]
-
Chemical Data & Safety
- Title: 5,6-Diaminonicotinic acid (PubChem CID 22476298).
-
Source: PubChem.
- Context: Physical properties and safety d
-
URL:[Link]
Sources
Application Notes and Protocols for the Large-Scale Synthesis of 5,6-Diaminonicotinic Acid
Introduction
5,6-Diaminonicotinic acid is a pivotal intermediate in the synthesis of various pharmacologically active compounds and other specialty chemicals. Its unique structure, featuring a pyridine ring with vicinal amino groups and a carboxylic acid moiety, makes it a versatile building block for the construction of complex heterocyclic systems. The growing demand for pharmaceuticals derived from this intermediate necessitates a robust, scalable, and economically viable synthetic process.
This document provides a comprehensive guide for the large-scale synthesis of 5,6-diaminonicotinic acid, tailored for researchers, scientists, and professionals in the field of drug development and chemical manufacturing. The protocol herein is designed to be a self-validating system, emphasizing not only the procedural steps but also the underlying chemical principles, safety considerations, and analytical controls required for successful and reproducible large-scale production.
Physicochemical Properties of Key Compounds
A thorough understanding of the physical and chemical properties of the starting materials, intermediates, and the final product is fundamental for process control, purification, and safety.
| Compound | Structure | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number | Appearance |
| 6-Aminonicotinic acid | C₆H₆N₂O₂ | 138.12 | 3167-49-5 | Off-white to light yellow crystalline powder | |
| 6-Amino-5-nitronicotinic acid | C₆H₅N₃O₄ | 183.13 | 89488-06-2 | Yellow to orange solid | |
| 5,6-Diaminonicotinic acid | C₆H₇N₃O₂ | 153.14 | 267875-45-6 | Light brown to dark brown solid |
Synthetic Strategy: A Two-Step Approach
The most established and scalable route to 5,6-diaminonicotinic acid commences with the commercially available 6-aminonicotinic acid. The synthesis proceeds via a two-step sequence involving regioselective nitration followed by catalytic hydrogenation.
Caption: Overall synthetic workflow for 5,6-diaminonicotinic acid.
Part 1: Nitration of 6-Aminonicotinic Acid
Reaction Principle
The initial step is an electrophilic aromatic substitution reaction. The amino group at the 6-position is a strong activating group, directing the incoming electrophile, the nitronium ion (NO₂⁺), to the ortho and para positions. In this case, the 5-position is electronically favored for substitution. The nitronium ion is generated in situ from the reaction of concentrated nitric acid and sulfuric acid.
Caption: Simplified mechanism of the nitration reaction.
Large-Scale Protocol
Materials:
| Reagent | Quantity (kg) | Molar Eq. |
| 6-Aminonicotinic acid | 10.0 | 1.0 |
| Concentrated Sulfuric Acid (98%) | 50.0 | - |
| Concentrated Nitric Acid (70%) | 10.0 | ~2.2 |
| Ice | As needed | - |
| Water | As needed | - |
Equipment:
-
100 L glass-lined reactor with overhead stirring, temperature control, and a bottom outlet valve.
-
Addition funnel.
-
Filtration unit (e.g., Nutsche filter-dryer).
-
Drying oven.
Procedure:
-
Charging the Reactor: Charge the 100 L reactor with 50.0 kg of concentrated sulfuric acid.
-
Cooling: Cool the sulfuric acid to 0-5 °C with constant stirring.
-
Addition of 6-Aminonicotinic Acid: Slowly add 10.0 kg of 6-aminonicotinic acid to the cold sulfuric acid. Ensure the temperature is maintained below 10 °C during the addition. Stir the mixture until all the solid has dissolved.
-
Preparation of Nitrating Mixture: In a separate vessel, carefully prepare the nitrating mixture by slowly adding 10.0 kg of concentrated nitric acid to an equal volume of chilled concentrated sulfuric acid. This process is highly exothermic and requires efficient cooling.
-
Nitration Reaction: Slowly add the prepared nitrating mixture to the reactor containing the solution of 6-aminonicotinic acid over a period of 2-3 hours. The reaction temperature must be strictly maintained between 0-5 °C.
-
Reaction Monitoring: Monitor the reaction progress by taking aliquots and analyzing them by HPLC. The reaction is typically complete within 2-4 hours after the addition of the nitrating mixture is finished.
-
Quenching: Once the reaction is complete, slowly and carefully pour the reaction mixture onto a large quantity of crushed ice with vigorous stirring. This will cause the product, 6-amino-5-nitronicotinic acid, to precipitate as a yellow solid.
-
Isolation and Washing: Isolate the precipitated solid by filtration. Wash the filter cake thoroughly with cold water until the washings are neutral to pH paper. This removes any residual acid.
-
Drying: Dry the yellow solid in a vacuum oven at 60-70 °C until a constant weight is achieved.
Expected Yield: 85-95% of 6-amino-5-nitronicotinic acid.
Part 2: Catalytic Hydrogenation of 6-Amino-5-nitronicotinic Acid
Reaction Principle
The second step involves the reduction of the nitro group to an amino group. Catalytic hydrogenation is the preferred method for large-scale synthesis due to its high efficiency, selectivity, and the generation of water as the only byproduct. Palladium on carbon (Pd/C) is a highly effective catalyst for this transformation. The reaction is carried out under a hydrogen atmosphere.
Application Note & Protocol: Strategic N-Acylation of 5,6-Diaminonicotinic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Synthetic Potential of N-Acylated 5,6-Diaminonicotinic Acid
5,6-Diaminonicotinic acid is a valuable heterocyclic building block, particularly in medicinal chemistry. Its ortho-diamine functionality, positioned on a pyridine ring adjacent to a carboxylic acid, makes it a prime precursor for the synthesis of fused heterocyclic systems. Specifically, N-acylation of this diamine is a critical first step toward the construction of imidazo[4,5-c]pyridines. This scaffold is structurally analogous to purines and is found in numerous compounds with significant biological activity, including kinase inhibitors and other therapeutic agents.
The primary challenge in the N-acylation of 5,6-Diaminonicotinic acid lies in achieving chemoselectivity . The molecule presents two distinct amino groups at the C5 and C6 positions, whose nucleophilicity is differentially modulated by the electronic effects of the pyridine ring nitrogen and the C3-carboxylic acid. Mastering the reaction conditions to selectively acylate a single, desired amino group is paramount for avoiding statistical mixtures of mono-acylated isomers and di-acylated byproducts, thereby ensuring an efficient and clean synthetic route.
This guide provides a detailed exploration of the principles governing this selectivity and offers robust protocols for performing the targeted N-acylation of 5,6-Diaminonicotinic acid.
The Principle of Chemoselectivity: A Mechanistic Rationale
The differential reactivity of the two amino groups in 5,6-Diaminonicotinic acid is not random; it is dictated by the electronic landscape of the pyridine ring.
-
C6-Amino Group: This position is para to the electron-withdrawing pyridine nitrogen. This arrangement significantly decreases the electron density on the C6-amino group through resonance, rendering it less nucleophilic.
-
C5-Amino Group: This position is meta to the pyridine nitrogen. The electron-withdrawing inductive effect is weaker at this position compared to the resonance deactivation at C6. Furthermore, the C5-amino group is ortho to the C6-amino group and meta to the electron-withdrawing carboxylic acid.
This reactivity pattern is well-documented in analogous systems. For instance, studies on the acylation of 3,4-diaminopyridine have shown that reactions can be directed to a specific amine by carefully choosing the acylating agent and conditions[1][2].
Optimizing Reaction Conditions: A Parameter Guide
Successful and selective N-acylation requires careful control over several key parameters. The interplay between these factors determines the yield and purity of the desired mono-acylated product.
Table 1: Key Parameter Optimization for N-Acylation
| Parameter | Options & Considerations | Rationale & Expert Insights |
| Acylating Agent | Acyl Halides (e.g., Acetyl Chloride, Benzoyl Chloride): Highly reactive, often used for rapid acylation. Acid Anhydrides (e.g., Acetic Anhydride): Less reactive than acyl halides, offering better control. Carboxylic Acids + Coupling Agents: (e.g., HBTU, HATU, DCC/HOBt): Ideal for sensitive substrates and peptide synthesis.[3][4][5] | The choice of acylating agent is critical for selectivity. Highly reactive agents like acyl chlorides, used in stoichiometric or slight excess, favor reaction at the most nucleophilic site (C5-NH2) under kinetic control. Milder conditions using coupling agents allow for more precise control, which is essential if the substrate is sensitive to harsh conditions or if the acyl group itself is complex (e.g., an amino acid)[3][4]. |
| Base/Catalyst | Tertiary Amines (e.g., Triethylamine, DIPEA): Act as acid scavengers for reactions involving acyl halides/anhydrides. Pyridine/DMAP: Can act as both a base and a nucleophilic catalyst, accelerating the reaction. DMAP is particularly effective but can sometimes reduce selectivity if it levels the reactivity of the two amine groups. Inorganic Bases (e.g., K2CO3, NaHCO3): Milder, often used in biphasic systems or for less soluble substrates. | A non-nucleophilic base like triethylamine is a standard choice to neutralize the acid byproduct (e.g., HCl) without competing in the acylation. The use of a catalyst like DMAP can dramatically increase the reaction rate, but its effect on selectivity must be evaluated on a case-by-case basis. For some substrates, DMAP can enhance O-acylation over N-acylation, a principle that underscores the importance of catalyst choice in chemoselective reactions[6][7]. |
| Solvent | Aprotic Polar (e.g., DMF, DMAc, NMP): Excellent for dissolving the zwitterionic starting material. Chlorinated Solvents (e.g., DCM, Chloroform): Good for reactions at lower temperatures. Ethers (e.g., THF, Dioxane): Common for a wide range of organic reactions.[8] | The high polarity and zwitterionic nature of 5,6-Diaminonicotinic acid can make solubility a challenge. Aprotic polar solvents like DMF or DMAc are often the best choice to ensure a homogeneous reaction mixture, which is crucial for reproducible results. |
| Temperature | 0 °C to Room Temperature: Standard conditions for kinetically controlled, selective reactions. Elevated Temperatures: Can increase reaction rates but may lead to over-reaction (di-acylation) and reduced selectivity. | To maximize selectivity for the more reactive C5-amino group, the reaction should be initiated at a low temperature (e.g., 0 °C) with slow addition of the acylating agent. Allowing the reaction to slowly warm to room temperature often provides a good balance between reaction rate and selectivity. |
| Stoichiometry | 1.0 - 1.1 equivalents of Acylating Agent: Crucial for achieving mono-acylation and preventing the formation of the di-acylated byproduct. | Precise control over stoichiometry is non-negotiable for selectivity. Using a slight excess (1.05-1.1 eq) of the acylating agent can help drive the reaction to completion while minimizing the risk of significant di-acylation. The progress should be monitored closely by TLC or LC-MS. |
Experimental Protocols
The following protocols are designed as robust starting points. Researchers should monitor the reaction progress by TLC or LC-MS and adjust reaction times accordingly.
Protocol 1: Selective Mono-Acylation at the C5-Position using an Acyl Chloride
This protocol is designed to favor acylation at the more nucleophilic C5-amino group under kinetic control.
Workflow Diagram
Sources
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. One-Step Synthesis of 3-(Fmoc-amino acid)-3,4-diaminobenzoic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. arkat-usa.org [arkat-usa.org]
- 6. Chemoselective Acylation of Nucleosides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.rsc.org [pubs.rsc.org]
Application Note: Biological Evaluation of Novel 5,6-Diaminonicotinic Acid Derivatives
Subtitle: Targeting Bacterial DNA Gyrase and Topoisomerase IV in Multi-Drug Resistant (MDR) Pathogens
Executive Summary
The rise of antimicrobial resistance (AMR) necessitates the discovery of novel scaffolds that operate via distinct mechanisms from existing classes. 5,6-Diaminonicotinic acid (5,6-DANA) has emerged as a privileged scaffold in medicinal chemistry, primarily due to its ability to inhibit bacterial type II topoisomerases (DNA gyrase and Topoisomerase IV ).[1] Unlike fluoroquinolones, which stabilize the DNA-enzyme cleavage complex, recent structural activity relationship (SAR) studies suggest that 5,6-DANA derivatives often target the ATPase domain (GyrB/ParE) , offering a route to circumvent fluoroquinolone resistance.
This guide provides a comprehensive technical framework for evaluating the biological activity of novel 5,6-DANA derivatives, focusing on enzymatic inhibition, whole-cell antibacterial potency, and selectivity profiling.
Mechanistic Insight & Signaling Pathway
To rationally design and evaluate these derivatives, one must understand the specific interference in the bacterial replication cycle. The 5,6-DANA scaffold mimics the ATP-binding motif required for the energy-dependent supercoiling of DNA.
Pathway Visualization: Bacterial DNA Replication Inhibition
The following diagram illustrates the dual-targeting mechanism where 5,6-DANA derivatives prevent the ATP hydrolysis step essential for DNA supercoiling (Gyrase) and decatenation (Topo IV).
Figure 1: Mechanism of Action. 5,6-DANA derivatives competitively inhibit the ATPase subunits of DNA Gyrase and Topoisomerase IV, leading to replication arrest.
Application Note: Critical Design Considerations
Structural Activity Relationship (SAR)
When evaluating "novel" derivatives, focus on modifications at these positions:
-
C-5/C-6 Amino Groups: These are critical for hydrogen bonding within the ATP-binding pocket (Asp73/Gly77 residues in E. coli GyrB). Derivatization here (e.g., Schiff bases) often modulates solubility and cell permeability but can reduce intrinsic enzymatic affinity if steric bulk is too high.
-
C-3 Carboxylic Acid: Essential for water-mediated bridging interactions. Esterification (prodrug strategy) can improve cellular uptake, with hydrolysis required intracellularly.
The "Permeability Gap"
A common pitfall with 5,6-DANA derivatives is a discrepancy between potent enzyme inhibition (IC50) and weak whole-cell activity (MIC). This is often due to the TolC efflux pump in Gram-negative bacteria.
-
Recommendation: Always run parallel MIC assays with efflux pump inhibitors (e.g., PAβN) to diagnose efflux liability early.
Detailed Experimental Protocols
Protocol A: High-Throughput DNA Gyrase Supercoiling Inhibition Assay
Objective: Determine the IC50 of derivatives against E. coli DNA Gyrase. Principle: Conversion of relaxed plasmid DNA (pBR322) to its supercoiled form is monitored via gel electrophoresis or a fluorescence-based intercalation assay.
Materials:
-
E. coli DNA Gyrase Holoenzyme (recombinant).
-
Relaxed pBR322 plasmid DNA.
-
Assay Buffer: 35 mM Tris-HCl (pH 7.5), 24 mM KCl, 4 mM MgCl2, 2 mM DTT, 1.8 mM Spermidine, 1 mM ATP, 6.5% Glycerol, 0.1 mg/mL BSA.
-
Reference Inhibitor: Novobiocin (ATPase inhibitor) or Ciprofloxacin.
Workflow:
-
Compound Preparation: Dissolve derivatives in 100% DMSO to 10 mM. Prepare serial dilutions (0.01 µM to 100 µM) in Assay Buffer (keep DMSO < 1% final).
-
Reaction Assembly:
-
Mix 1 U of DNA Gyrase + 0.5 µg relaxed pBR322 DNA + Compound in a total volume of 30 µL.
-
Control 1 (No Enzyme): DNA only (Relaxed marker).
-
Control 2 (No Compound): Enzyme + DNA (Supercoiled marker).
-
-
Incubation: Incubate at 37°C for 30 minutes.
-
Termination: Stop reaction by adding 30 µL of STEB buffer (40% sucrose, 100 mM Tris-HCl pH 8, 10 mM EDTA, 0.5 mg/mL Bromophenol Blue) and chloroform/isoamyl alcohol (24:1). Vortex briefly to extract proteins.
-
Analysis (Gel Electrophoresis):
-
Load 15 µL of the aqueous phase onto a 1% agarose gel (TAE buffer).
-
Run at 50V for 3-4 hours (slow run improves separation of topoisomers).
-
Stain with Ethidium Bromide (0.5 µg/mL) for 15 mins; destain in water.
-
-
Quantification: Image on a UV transilluminator. Measure the intensity of the supercoiled band (fastest migrating) relative to the relaxed band.
Data Calculation:
Protocol B: Minimum Inhibitory Concentration (MIC) Determination
Objective: Assess whole-cell antibacterial potency. Standard: CLSI M07-A10 guidelines.
Organisms:
-
Escherichia coli ATCC 25922 (Gram-negative control).[2]
-
Staphylococcus aureus ATCC 29213 (Gram-positive control).
-
Pseudomonas aeruginosa ATCC 27853 (Efflux-active control).[2]
Workflow:
-
Inoculum Prep: Adjust bacterial culture to 0.5 McFarland standard (
CFU/mL). Dilute 1:100 in Cation-Adjusted Mueller-Hinton Broth (CAMHB). -
Plate Setup: Use 96-well round-bottom plates.
-
Add 50 µL CAMHB to columns 2-12.
-
Add 100 µL of compound (4x desired top concentration) to column 1.
-
Perform serial 2-fold dilutions from column 1 to 10. Discard 50 µL from column 10.
-
Column 11: Growth Control (Bacteria + No Drug).
-
Column 12: Sterility Control (Media only).
-
-
Inoculation: Add 50 µL of diluted bacterial suspension to wells 1-11. Final volume = 100 µL. Final bacterial concentration
CFU/mL. -
Incubation: 16-20 hours at 37°C, aerobic.
-
Readout: The MIC is the lowest concentration with no visible turbidity.
-
Validation: Add Resazurin (0.015%) and incubate for 1 hour. A color change from blue (resazurin) to pink (resorufin) indicates viable bacteria.
Data Presentation & Interpretation
When reporting data for 5,6-DANA derivatives, use the following table structure to clearly correlate enzymatic affinity with cellular potency.
Table 1: Representative Biological Activity Profile
| Compound ID | R-Group Subst. | E. coli Gyrase IC50 (µM) | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | E. coli + PAβN MIC (µg/mL) | Interpretation |
| DANA-01 | -H (Parent) | 0.45 | 32 | >128 | 64 | Poor permeability; Efflux substrate. |
| DANA-05 | -Benzyl amide | 0.12 | 4 | 16 | 8 | Improved lipophilicity; Potent inhibitor. |
| DANA-09 | -Nitro-furan | 2.50 | 64 | >128 | >128 | Weak intrinsic binding; Scaffold failure. |
| Cipro | (Control) | 0.15 | 0.25 | 0.015 | 0.015 | Reference Standard. |
Expert Insight:
-
If IC50 is low (< 1 µM) but MIC is high (> 64 µg/mL) : The compound is hitting the target but cannot enter the cell. Modify the C-3 carboxyl group to an ester or amide to improve passive diffusion.
-
If MIC reduces significantly (>4-fold) with PAβN: The compound is a substrate for RND-type efflux pumps. Consider adding steric bulk to the C-6 amine to alter pump recognition.
References
-
Smolecule. (2023). 5,6-Diaminonicotinic acid: Chemical Properties and Biological Activity. Retrieved from
-
Biosynth. (2023). 5,6-Diaminonicotinic acid Reference Standard. Retrieved from
-
National Institutes of Health (NIH). (2022). Synthesis and Evaluation of Diaminopimelic Acid Derivatives (Related Scaffold Analysis). Antibiotics (Basel). Retrieved from
-
MDPI. (2022). Synthesis of Novel Derivatives of 5,6,7,8-Tetrahydroquinazolines and In Silico Screening. Molbank. Retrieved from
-
ResearchGate. (2025). Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives. Retrieved from
Sources
Troubleshooting & Optimization
Technical Support Center: Overcoming Poor Solubility of 5,6-Diaminonicotinic Acid
Welcome to the technical support center for 5,6-Diaminonicotinic acid. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with this compound. We will explore the underlying chemical principles governing its solubility and provide practical, step-by-step troubleshooting guides to ensure successful experimental outcomes.
Understanding the Challenge: The Amphoteric Nature of 5,6-Diaminonicotinic Acid
5,6-Diaminonicotinic acid (MW: 153.14 g/mol ) presents a unique solubility challenge due to its molecular structure.[1][2] It possesses both a weakly acidic carboxylic acid group and two basic amino groups on a pyridine ring. This makes the molecule amphoteric, meaning it can act as either an acid or a base. At its isoelectric point (the pH at which the net charge is zero), the molecule exists as a zwitterion, leading to strong intermolecular interactions and significantly reduced solubility in aqueous solutions. The key to solubilization is to shift the pH away from this isoelectric point or to utilize alternative solvent systems.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility properties of 5,6-Diaminonicotinic acid?
A1: 5,6-Diaminonicotinic acid is generally poorly soluble in water and neutral aqueous buffers. Its solubility is highly dependent on pH. It is more soluble in organic solvents, which are often used for manufacturing and synthesis purposes.[1][3] For biological experiments, stock solutions are typically prepared in organic solvents like DMSO before being diluted into aqueous media.
Q2: I tried dissolving the compound in my neutral phosphate buffer (pH 7.4) and it won't go into solution. Why?
A2: At neutral pH, 5,6-Diaminonicotinic acid is likely near its isoelectric point. The carboxylic acid group is deprotonated (negatively charged) and the amino groups are at least partially protonated (positively charged). This zwitterionic state promotes strong crystal lattice energy and minimizes interaction with water, leading to poor solubility. To dissolve it, you must adjust the pH to fully protonate or deprotonate the molecule.
Q3: How does adjusting the pH improve solubility?
A3: Adjusting the pH is a primary strategy for dissolving ionizable compounds.[4][5]
-
Acidic Conditions (e.g., pH < 4): By adding a dilute acid (like HCl), you can protonate both the amino groups and the carboxylic acid group. The resulting cationic species (a hydrochloride salt) is significantly more polar and will readily interact with water molecules, increasing solubility.
-
Basic Conditions (e.g., pH > 9): By adding a dilute base (like NaOH), you can deprotonate the carboxylic acid group while keeping the amino groups neutral. The resulting anionic species is also more soluble in water. For most biological applications, preparing an acidic stock solution is preferred as it is often easier to buffer upon dilution.
Q4: My compound dissolved in DMSO, but it precipitated when I diluted it into my aqueous cell culture medium. What should I do?
A4: This is a common problem known as "crashing out." It occurs when the poorly soluble compound, stable in a high concentration of an organic co-solvent, is rapidly introduced into an aqueous environment where it is not soluble.
Troubleshooting Steps:
-
Lower the Final Concentration: The most straightforward solution is to decrease the final concentration of the compound in your medium.
-
Modify the Dilution Method: Instead of adding the DMSO stock directly to the full volume of buffer, try adding the stock to a small volume of buffer first while vortexing vigorously. Then, add this intermediate solution to the rest of the buffer. This gradual change in solvent polarity can sometimes keep the compound in solution.
-
Increase Co-solvent Percentage: While high concentrations of DMSO can be toxic to cells, you may be able to slightly increase the final percentage (e.g., from 0.1% to 0.5% v/v) if your experimental system allows. Always run a vehicle control to check for solvent toxicity.
-
Use a Different Co-solvent: Consider co-solvents like ethanol or PEG 400, which can sometimes offer better solubility profiles upon dilution.[6]
Q5: Can I use heat to help dissolve the compound?
A5: Gentle warming (e.g., 37°C) can be used to increase the rate of dissolution. However, be cautious. Prolonged exposure to high temperatures can degrade the compound. After dissolving with heat, allow the solution to cool to room temperature to ensure it remains stable and does not precipitate upon cooling (supersaturation).
Q6: Is forming a salt of 5,6-Diaminonicotinic acid a viable strategy?
A6: Absolutely. Salt formation is a highly effective and common technique in drug development to improve the aqueous solubility of ionizable compounds.[7] Converting the 5,6-Diaminonicotinic acid free base into a salt, such as a hydrochloride salt, can dramatically increase its water solubility.[8] This pre-formed salt can then often be dissolved directly in aqueous buffers without the need for pH adjustment or organic co-solvents.
Troubleshooting Guides & Protocols
Decision Workflow for Solubilization
This workflow provides a logical path to follow when developing a dissolution protocol for 5,6-Diaminonicotinic acid.
Caption: Decision workflow for solubilizing 5,6-Diaminonicotinic acid.
Protocol 1: Dissolution by pH Adjustment (Aqueous Acidic Stock)
This protocol is the first-line approach for preparing an aqueous stock solution. The goal is to create a 10 mM stock solution in dilute acid.
Materials:
-
5,6-Diaminonicotinic acid powder
-
1 M Hydrochloric acid (HCl)
-
Purified water (e.g., Milli-Q)
-
Calibrated pH meter
-
Vortex mixer and/or magnetic stirrer
Procedure:
-
Weigh Compound: Weigh out 1.53 mg of 5,6-Diaminonicotinic acid for a final volume of 1 mL of 10 mM solution.
-
Add Water: Add approximately 0.8 mL of purified water to the vial. The compound will likely remain as a suspension.
-
Acidify: While stirring or vortexing, add 1 M HCl dropwise (e.g., 1-2 µL at a time).
-
Observe Dissolution: Continue adding acid until the solid material completely dissolves. The solution should become clear.
-
Check pH: Measure the pH of the solution. It should be in the range of 2-4.
-
Adjust Volume: Add purified water to reach the final volume of 1 mL.
-
Sterilization (Optional): If required for your application (e.g., cell culture), filter the stock solution through a 0.22 µm syringe filter compatible with acidic solutions.
Causality Note: By lowering the pH, we protonate the basic amino groups, creating a positively charged cation. This ionic form is readily solvated by polar water molecules, overcoming the crystal lattice energy that prevents dissolution at neutral pH.[9][10]
Protocol 2: Using Organic Co-solvents
This method is ideal for creating a highly concentrated stock solution when aqueous solubility is insufficient even with pH adjustment, or when the final application can tolerate a small amount of organic solvent.[6][11]
Recommended Solvents & Properties
| Co-solvent | Polarity | Common Use | Notes |
| DMSO | High | Cell culture, in vitro assays | Highly effective solubilizing agent. Can be toxic to cells at >0.5% v/v.[6] |
| Ethanol | High | General laboratory use | Less toxic than DMSO but may be less effective for some compounds.[12] |
| PEG 400 | Medium | In vivo formulations | Good safety profile, often used to improve oral bioavailability.[6] |
| DMF | High | Organic synthesis | Generally not used for biological applications due to toxicity. |
Procedure (for a 100 mM DMSO stock):
-
Weigh Compound: Weigh out 15.3 mg of 5,6-Diaminonicotinic acid.
-
Add Solvent: Add a sufficient volume of DMSO (e.g., 800 µL) to the vial.
-
Promote Dissolution: Vortex vigorously. Gentle warming (37°C) or sonication in a water bath can be used to aid dissolution if necessary.
-
Adjust to Final Volume: Once fully dissolved, add DMSO to bring the final volume to 1 mL.
-
Storage: Store at -20°C or -80°C in small aliquots to avoid freeze-thaw cycles.
Causality Note: Co-solvents work by reducing the overall polarity of the solvent system.[11] A less polar environment is better able to solvate the non-polar regions of the 5,6-Diaminonicotinic acid molecule (the pyridine ring), thereby increasing its solubility.
Protocol 3: Preparation of a Hydrochloride (HCl) Salt (Conceptual)
If you frequently use this compound and require direct dissolution in aqueous buffers, preparing a stable salt form is an excellent long-term strategy. This protocol outlines the general principle.
Principle: Reacting the free base form of 5,6-Diaminonicotinic acid with an equimolar amount of HCl in a suitable organic solvent will precipitate the more soluble hydrochloride salt.
Sources
- 1. 5,6-Diaminonicotinic acid | CymitQuimica [cymitquimica.com]
- 2. 5,6-Diaminonicotinic acid | C6H7N3O2 | CID 22476298 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. biosynth.com [biosynth.com]
- 4. ascendiacdmo.com [ascendiacdmo.com]
- 5. ijmsdr.org [ijmsdr.org]
- 6. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 7. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Hydrochloride Salt of the GABAkine KRM-II-81 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. taylorandfrancis.com [taylorandfrancis.com]
- 12. researchgate.net [researchgate.net]
Navigating the Challenges of 5,6-Diaminonicotinic Acid Coupling: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for 5,6-Diaminonicotinic acid coupling reactions. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions that researchers may encounter during the synthesis of novel compounds utilizing this versatile building block. As Senior Application Scientists, we combine established chemical principles with practical, field-tested insights to help you navigate the unique challenges presented by this trifunctional molecule.
The Challenge: Managing Reactivity in a Polyfunctional System
5,6-Diaminonicotinic acid presents a unique synthetic puzzle due to its three distinct functional groups: a carboxylic acid and two aromatic amino groups at positions 5 and 6 of the pyridine ring. The key to successful coupling lies in controlling the chemoselectivity to ensure the desired amide bond formation while avoiding unwanted side reactions. This guide will walk you through common issues, from solubility and selective protection to reaction optimization and product purification.
Frequently Asked Questions (FAQs) & Troubleshooting
Solubility and Reaction Setup
Question: I'm having trouble dissolving 5,6-Diaminonicotinic acid in my reaction solvent. What are the recommended solvents and conditions?
Answer:
Poor solubility is a common hurdle. 5,6-Diaminonicotinic acid is a polar, zwitterionic-capable molecule, which limits its solubility in many common aprotic solvents.
-
Recommended Solvents: Highly polar aprotic solvents are your best starting point. These include:
-
Dimethylformamide (DMF)
-
Dimethyl sulfoxide (DMSO)
-
N-Methyl-2-pyrrolidone (NMP)[1]
-
-
Troubleshooting Poor Solubility:
-
Heating: Gently warming the mixture can significantly improve solubility. However, be cautious, as excessive heat can lead to side reactions.
-
Co-solvents: The addition of a small amount of a co-solvent can sometimes disrupt crystal lattice energy and improve solubility.
-
Salt Formation: Converting the carboxylic acid to a salt (e.g., with a tertiary amine like triethylamine or diisopropylethylamine) can increase its solubility in organic solvents.[2] This is often done in situ during the coupling reaction.
-
Solvent Mixtures: A mixture of solvents, such as DMF/DMSO, can sometimes provide better solubility than either solvent alone.[3][4][5]
-
| Solvent | Boiling Point (°C) | Dielectric Constant | Notes |
| DMF | 153 | 36.7 | Good general-purpose solvent for peptide coupling. Can decompose to form dimethylamine, which can act as a nucleophile. Use high-purity, anhydrous grade. |
| DMSO | 189 | 47.2 | Higher boiling point and polarity than DMF. Can be difficult to remove during workup. |
| NMP | 202 | 32.2 | Similar to DMF but with a higher boiling point. Good for reactions requiring higher temperatures. |
Selective Amide Bond Formation: The Role of Protecting Groups
Question: How can I selectively form an amide bond at either the C5-amino, C6-amino, or the carboxylic acid group without side reactions?
Answer:
Selective functionalization is the most critical aspect of working with 5,6-Diaminonicotinic acid. An orthogonal protecting group strategy is essential.[6][7][8] This approach allows for the selective removal of one protecting group in the presence of others.
dot
Caption: Orthogonal protection workflow.
Scenario 1: Coupling at an Amino Group
To couple a carboxylic acid to one of the amino groups, the molecule's own carboxylic acid must first be protected, typically as an ester (e.g., methyl, ethyl, or benzyl ester). Subsequently, one of the two amino groups needs to be selectively protected if you wish to couple at the other. The relative nucleophilicity of the C5 vs. C6 amino groups is not well-documented, so an empirical approach to selective protection may be necessary.
Scenario 2: Coupling at the Carboxylic Acid Group
To form an amide bond at the carboxylic acid, both amino groups must be protected. The tert-Butoxycarbonyl (Boc) group is a common choice for protecting amines.[9]
| Functional Group | Protecting Group | Deprotection Conditions |
| Carboxylic Acid | Methyl or Ethyl Ester | Saponification (e.g., LiOH, NaOH) |
| Benzyl Ester | Hydrogenolysis (H₂, Pd/C) | |
| Amino Group | Boc (tert-Butoxycarbonyl) | Acid (e.g., TFA, HCl) |
| Fmoc (Fluorenylmethyloxycarbonyl) | Base (e.g., Piperidine in DMF) | |
| Cbz (Carboxybenzyl) | Hydrogenolysis (H₂, Pd/C) |
Key Principle: Orthogonality
Choose protecting groups that can be removed under different conditions. For example, you could protect the carboxylic acid as a benzyl ester and one amino group with a Boc group. The Boc group can be removed with acid to allow for coupling at that amine, while the benzyl ester remains intact.
Common Coupling Reagent Issues
Question: My amide coupling reaction is giving low yields or showing multiple side products. What could be the problem?
Answer:
The choice of coupling reagent and reaction conditions is critical. Here are some common issues and their solutions:
-
Carbodiimide-based Reagents (EDC, DCC):
-
Problem: Racemization of the coupling partner and formation of an N-acylurea byproduct.
-
Solution: Add an additive such as 1-Hydroxybenzotriazole (HOBt) or Ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) to suppress racemization and improve efficiency. Keep reaction temperatures low (0 °C to room temperature).
-
-
Uronium/Aminium-based Reagents (HATU, HBTU):
-
Problem: Guanidinylation of the free amino group, leading to a capped and unreactive species. This is more likely if the carboxylic acid activation is slow or if an excess of the coupling reagent is used.
-
Solution: Use a phosphonium-based reagent like PyBOP or PyAOP, which do not have this side reaction. Alternatively, ensure slow addition of the coupling reagent to a solution of the carboxylic acid and base before adding the amine.
-
-
General Issues:
-
Moisture: All amide coupling reactions are sensitive to water. Ensure you are using anhydrous solvents and reagents.
-
Stoichiometry: A slight excess (1.1-1.5 equivalents) of the coupling reagent and the carboxylic acid being coupled is often beneficial.
-
Base: A non-nucleophilic base, such as diisopropylethylamine (DIPEA) or triethylamine (TEA), is required to neutralize the acid formed during the reaction and to deprotonate the amine component.
-
dot
Caption: Troubleshooting amide coupling reactions.
Purification of Polar Products
Question: My final product is very polar and difficult to purify by standard column chromatography. What are some alternative purification strategies?
Answer:
Purification of polar, nitrogen-containing compounds can be challenging.
-
Acid-Base Extraction: If your product has a different pKa profile than your starting materials or byproducts, you may be able to isolate it through a series of acid-base extractions.[2]
-
Reverse-Phase Chromatography (C18): This is often the most effective method for purifying polar compounds. A gradient of water (often with 0.1% trifluoroacetic acid or formic acid) and acetonitrile or methanol is typically used as the mobile phase.
-
Recrystallization: If a solid, recrystallization from a suitable solvent system can be a highly effective method for obtaining pure material. Experiment with different solvent mixtures (e.g., methanol/ether, ethanol/water).
-
Ion-Exchange Chromatography: If your molecule is charged, ion-exchange chromatography can be a powerful purification technique.
Step-by-Step Protocol for a Trial Acid-Base Extraction:
-
Dissolve the crude reaction mixture in a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with a mild aqueous acid (e.g., 1M HCl) to remove basic impurities.
-
Wash with a mild aqueous base (e.g., saturated sodium bicarbonate) to remove acidic impurities.
-
Wash with brine to remove residual water.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo.
Conclusion
Successful coupling reactions with 5,6-Diaminonicotinic acid hinge on a systematic approach that addresses its unique structural features. Careful planning of a robust orthogonal protecting group strategy, selection of an appropriate coupling reagent and reaction conditions, and a well-thought-out purification plan are the cornerstones of success. This guide provides a framework for troubleshooting common issues, but as with all research, empirical optimization will be key to achieving your desired synthetic outcomes.
References
- Albericio, F., & Isidro-Llobet, A. (2019). Amino Acid-Protecting Groups. SciSpace.
- Albericio, F., et al. (2000). Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. Journal of Peptide Research, 55(2), 117-128.
- Sabatini, M. T., et al. (2018). Protecting-Group-Free Amidation of Amino Acids using Lewis Acid Catalysts. Chemistry – A European Journal, 24(27), 7033-7043.
- Grigoriev, I., et al. (2021). Solubility of Hybrid Halide Perovskites in DMF and DMSO. Molecules, 26(24), 7541.
- Smolecule. (2023). Buy 5,6-Diaminonicotinic acid | 267875-45-6.
- Sigma-Aldrich. 5,6-Diaminonicotinic acid | 267875-45-6.
- ResearchGate. (n.d.).
- Isidro-Llobet, A., et al. (2019). Amino Acid-Protecting Groups.
- ResearchGate. (n.d.). Comparison of the properties of DMF, DMSO and NMP.
- Arts, M., et al. (2024). Deprotective Functionalization: A Direct Conversion of Nms-Amides to Carboxamides Using Carboxylic Acids.
- Google Patents. (n.d.). US8575350B2 - Process for producing pyridine carboxylic acids.
- ResearchGate. (n.d.). Solubility of hybrid perovskites of different compositions in DMF (a)...
- Evans, M. (2019, November 5). General Reactivity of Amino Acids. YouTube.
- ResearchGate. (n.d.). How can I hydrolyze an ester on a pyridine ring and isolate the resulting pyridine carboxylic acid hydrochloride?
- ResearchGate. (n.d.).
- Luxembourg Bio Technologies. (2008). Amide bond formation: beyond the myth of coupling reagents.
- European Patent Office. (n.d.). EP 2428505 B1 - Process for producing pyridine carboxylic acids.
- D'Este, F., et al. (2021). Synthesis of Orthogonally Protected Labionin. Organic Letters, 23(5), 1548-1552.
- Al-Hujran, T. A., et al. (2021). Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking. Molecules, 26(16), 4941.
- University of Bristol. (n.d.).
- UCL Discovery. (n.d.).
- Jouyban, A., et al. (2020). Solubility of d-Histidine in Aqueous Cosolvent Mixtures of N,N-Dimethylformamide, Ethanol, Dimethyl Sulfoxide, and N-Methyl-2-pyrrolidone: Determination, Preferential Solvation, and Solvent Effect.
- Reddit. (2019).
- ResearchGate. (n.d.). Solubility of Hybrid Halide Perovskites in DMF and DMSO.
- YouTube. (2020, June 13).
Sources
- 1. researchgate.net [researchgate.net]
- 2. reddit.com [reddit.com]
- 3. Solubility of Hybrid Halide Perovskites in DMF and DMSO - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. scispace.com [scispace.com]
- 7. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis of Orthogonally Protected Labionin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Protecting‐Group‐Free Amidation of Amino Acids using Lewis Acid Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 5,6-Diaminonicotinic Acid (5,6-DANA) Synthesis Guide
Topic: Minimizing Racemization in Peptide Synthesis with 5,6-Diaminonicotinic Acid Content Type: Technical Support Center (Troubleshooting & Protocols) Audience: Senior Researchers & Drug Discovery Chemists
Executive Summary
5,6-Diaminonicotinic acid (5,6-DANA) presents a "double threat" in peptide synthesis:
-
Electronic Deactivation: The pyridine ring renders the 5- and 6-amino groups electron-deficient, making them sluggish nucleophiles.
-
Racemization Risk: To overcome this sluggishness, researchers often employ forcing conditions (high temperature, strong bases like DIEA), which are the primary drivers of racemization in the partner chiral amino acid.
This guide provides a self-validating protocol to couple 5,6-DANA while maintaining stereochemical integrity, moving away from standard HBTU/DIEA methods toward neutral-pH, Oxyma-based chemistries.
Module 1: The "Golden Path" Reagent System
To minimize racemization, you must decouple activation from basicity. Standard uronium reagents (HBTU, HATU) require a base (DIEA/NMM) to function. This base abstracts the
The Solution: Use carbodiimide chemistry with highly acidic oxime additives. This system operates at near-neutral pH.
| Component | Recommended Reagent | Why? (The Mechanism) |
| Activator | DIC (Diisopropylcarbodiimide) | Forms the O-acylisourea intermediate without requiring an exogenous base. |
| Additive | Oxyma Pure (Ethyl 2-cyano-2-(hydroxyimino)acetate) | Intercepts the O-acylisourea faster than HOBt, preventing oxazolone formation. It is more acidic (pKa 4.60) than HOBt, keeping the environment non-basic. |
| Base | None (Ideal) or TMP (2,4,6-Collidine) | If a base is required (e.g., to neutralize HCl salts), Collidine is sterically hindered and weaker than DIEA, significantly reducing |
| Solvent | DMF/NMP (1:1 Mix) | NMP disrupts aggregation, which is common with flat, aromatic residues like nicotinic acid. |
Module 2: Visualizing the Danger Zone
Understanding where the racemization occurs is critical. It rarely happens on the 5,6-DANA itself (which is achiral at the ring carbons); it happens to the incoming chiral amino acid when you try to force it onto the weak 5,6-DANA amines.
Figure 1: The Race Against Time. Racemization is a kinetic competition. If the coupling is slow (due to 5,6-DANA's poor nucleophilicity), the activated intermediate has more time to cyclize into the Oxazolone (red path). Oxyma Pure accelerates the green path, winning the race.
Module 3: Step-by-Step Protocol
Scenario A: Coupling a Chiral Amino Acid TO 5,6-DANA
Context: 5,6-DANA is on the resin/C-term. You are adding Fmoc-AA-OH.
-
Pre-Activation (In a separate vial):
-
Dissolve Fmoc-AA-OH (3.0 eq) and Oxyma Pure (3.0 eq) in DMF.
-
Add DIC (3.0 eq).
-
Critical Step: Allow to activate for exactly 2 minutes . (Do not wait longer; O-acylisoureas are unstable).
-
-
Coupling:
-
Add the pre-activated mixture to the resin-bound 5,6-DANA.
-
Temperature: React at 50°C for 60 minutes.
-
Note: While heat generally promotes racemization, the poor nucleophilicity of the aminopyridine requires thermal energy. Because we eliminated the strong base (DIEA), we can tolerate 50°C with minimal risk.
-
-
Double Coupling:
-
Drain and repeat the step above. A single coupling is rarely sufficient for aminopyridines.
-
Scenario B: Coupling 5,6-DANA TO a Peptide Chain
Context: You are adding 5,6-DANA to the N-terminus of a peptide.[1][2]
-
Protection Check: Ensure the amines on 5,6-DANA are protected (e.g., 5,6-bis(Fmoc-amino)nicotinic acid). If they are free, the activated acid will react with its own amines (self-polymerization).
-
Activation:
-
Dissolve Protected-5,6-DANA (3.0 eq) + Oxyma Pure (3.0 eq) in NMP.
-
Add DIC (3.0 eq).
-
-
Coupling:
-
Add to resin.[2] React at Room Temperature (RT) for 45-60 mins.
-
Why RT? The nicotinic acid carbonyl is highly activated due to the electron-withdrawing ring. It couples easily. Heat is unnecessary and risks side reactions.
-
Module 4: Troubleshooting & FAQs
Q1: I strictly followed the Oxyma/DIC protocol, but I still see racemization (D-isomer > 5%). Why?
Diagnosis: You likely have residual base in your system or your starting material contains salts. Fix:
-
Wash the Resin: Perform a 1% HOBt/DMF wash before coupling to neutralize any residual piperidine from the deprotection step.
-
Check AA Salts: If your amino acid is a hydrochloride salt, you must add exactly 1.0 eq of base to free the amine. Use TMP (Collidine) , not DIEA. Collidine is too bulky to abstract the
-proton efficiently.
Q2: The coupling to the 5,6-DANA amines is incomplete (low yield). Can I use HATU?
Diagnosis: The "sluggish amine" problem. Fix:
-
Avoid HATU/DIEA: This will almost certainly racemize your chiral amino acid.
-
Use COMU/Oxyma/Collidine: COMU is a third-generation uronium reagent based on Oxyma. It is more reactive than HATU but maintains the "Oxyma safety profile."
-
Recipe: 3 eq AA + 3 eq COMU + 3 eq Oxyma + 4.5 eq Collidine.
-
-
Symmetric Anhydride: If COMU fails, generate the symmetric anhydride (2 eq AA + 1 eq DIC in DCM). This is highly reactive but wasteful of the amino acid.
Q3: How do I control Regioselectivity (5-amino vs 6-amino)?
Insight: The 6-amino group (ortho to ring nitrogen) is slightly less nucleophilic due to inductive withdrawal, but the steric environment is similar. Strategy: You cannot rely on kinetic control for clean mono-acylation. You must use orthogonal protection strategies (e.g., 5-Boc-amino, 6-Fmoc-amino-nicotinic acid) during the building block synthesis phase, not during solid-phase synthesis.
Module 5: Decision Logic (Workflow)
Follow this logic tree to select the correct conditions for your specific step.
Figure 2: Operational Decision Tree. Selects the safest pathway based on the chirality of the partner amino acid and the role of 5,6-DANA.
References
-
El-Faham, A., & Albericio, F. (2011). Peptide coupling reagents, more than a letter soup.[3] Chemical Reviews, 111(11), 6557-6602.
-
Subirós-Funosas, R., et al. (2009). Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt with a Lower Risk of Explosion. Chemistry – A European Journal, 15(37), 9394-9403.
-
Carpino, L. A., et al. (2002). The 2,4,6-trimethylpyridine (collidine) salt of 1-hydroxy-7-azabenzotriazole: A safe, efficient, and racemization-free coupling reagent. Organic Letters, 4(15), 2591-2594.
-
Albericio, F., et al. (2018). Use of Oxyma Pure as a racemization suppressor in peptide synthesis. Organic Process Research & Development.
Sources
Technical Support Center: Cyclic Peptide Synthesis with 5,6-Diaminonicotinic Acid
Topic: Troubleshooting Dimerization & Optimization of Macrocyclization
Audience: Senior Researchers & Process Chemists Status: Active Guide[1]
Executive Summary: The Dimerization Challenge
You are likely accessing this guide because your LC-MS data shows a persistent
When using 5,6-Diaminonicotinic acid (5,6-DANA) as a scaffold or linker, dimerization is not just a function of concentration; it is driven by the electronic deactivation of the pyridine ring.[1] The amino groups at positions 5 and 6 are significantly less nucleophilic than standard aliphatic amines. This slows the rate of intramolecular cyclization (
This guide provides the protocols to reverse this kinetic disadvantage.
Module 1: The Chemistry of the Scaffold
Understanding the Reactivity Profile [2]
To solve the problem, you must understand the substrate. 5,6-DANA is not a standard amino acid.[1][3]
-
Pyridine Deactivation: The pyridine nitrogen withdraws electron density from the ring.
-
Positional Variance:
-
The Consequence: If you use standard coupling times (e.g., 30 min) or weak reagents (e.g., HBTU), the reaction fails to close the ring, allowing unreacted chains to aggregate and dimerize.
Visualizing the Kinetic Competition
The following diagram illustrates why your reaction is dimerizing. You must manipulate conditions to favor the Green path over the Red path.
Figure 1: Kinetic competition between intramolecular cyclization (
Module 2: Solid-Phase Strategy (The "Pseudo-Dilution" Protocol)
Goal: Isolate reactive sites on the resin so they physically cannot reach each other to dimerize.
The Error: Using standard resin loading (0.5 – 0.8 mmol/g).[3] At this density, peptide chains on the bead surface are close enough to interact. The Fix: Low Loading + High Swelling.
Protocol: Site Isolation on Resin
| Parameter | Specification | Rationale |
| Resin Type | ChemMatrix or PEG-PS | 100% polystyrene resins swell poorly in polar cyclization solvents, forcing chains to aggregate.[1][3] PEG-based resins maintain chain separation.[1][3] |
| Loading | < 0.2 mmol/g | CRITICAL. At this loading, the average distance between sites > average peptide length, preventing inter-site reaction. |
| Solvent | DMF or NMP | DCM does not swell PEG resins sufficiently for cyclization.[3] |
| Coupling Reagent | PyAOP or HATU | PyAOP (7-azabenzotriazole) is superior for pyridine amines due to the "neighboring group effect" of the aza-nitrogen. |
Step-by-Step Workflow:
-
Loading Determination: Calculate the required resin weight.
-
Coupling the First Residue: Use a limiting amount of the first amino acid (0.15 eq relative to the resin's max capacity) to force low loading. Cap unreacted sites immediately with acetic anhydride/DIEA.[3]
-
Linear Synthesis: Proceed with standard Fmoc SPPS.
-
On-Resin Cyclization:
-
Wash resin with DMF (5x) and DCM (5x) to remove all traces of piperidine.[3]
-
Add Cyclization Cocktail: 3 eq PyAOP , 6 eq HOAt , 6 eq DIEA in DMF.
-
Note: The addition of extra HOAt is crucial for 5,6-DANA to catalyze the attack of the deactivated amine.
-
Shake for 4–12 hours . (Standard 1 hour is insufficient).
Module 3: Solution-Phase Strategy (The "Infinite Dilution" Protocol)
Goal: Keep the instantaneous concentration of the activated linear precursor extremely low (
The Error: Dumping the coupling reagent directly into the flask containing the linear peptide. The Fix: Syringe Pump Addition.
Protocol: Syringe Pump Cyclization
-
Preparation:
-
Execution:
-
Place Flask A under vigorous stirring and inert atmosphere (
). -
Simultaneously infuse Syringe B and Syringe C into Flask A using a syringe pump.
-
Rate: Very slow addition over 4 to 12 hours .[3]
-
-
Rationale: By adding the peptide and activator slowly, the concentration of activated linear peptide never rises high enough to favor the bimolecular (dimerization) collision. The unimolecular (cyclization) reaction consumes the activated species as soon as it forms.
Module 4: Troubleshooting & FAQs
Q1: I am seeing a mass of
-
Diagnostic: Likely yes.[3] Cyclization involves the loss of water (18 Da) if forming an amide bond from a free acid and amine.
-
Verification: Check the isotope pattern. If you see a significant peak at
that corresponds to the dimer mass, you have a mixture.
Q2: Why use PyAOP instead of HATU?
-
Technical Insight: HATU contains a carbon at the 7-position of the benzotriazole ring. PyAOP contains a nitrogen (7-azabenzotriazole).[1][3] This nitrogen can hydrogen bond with the incoming amine, positioning it for attack. For deactivated amines like those on 5,6-DANA, this catalytic effect is often the difference between success and failure [1].[1]
Q3: Can I use the 6-amino-5-nitro-nicotinic acid precursor?
-
Recommendation: Yes, this is the preferred route.
-
Why: The 5-nitro group is electron-withdrawing, but it masks the 5-amino group.[1] You can couple the carboxylic acid first, then reduce the nitro group to the amine (using
or hydrogenation) immediately prior to cyclization. This creates a "fresh" amine and prevents premature side reactions or branching during chain elongation [2].[3]
Q4: My resin cyclization yield is <10%. What now?
-
Action: Switch to solution phase .
-
Reasoning: Some sequences possess "turn-inducing" elements that favor cyclization.[1][3] If your sequence is rigid or lacks these turns, the resin polymer matrix might be sterically hindering the two ends from meeting. Solution phase allows the chain free conformational mobility.
References
-
Albericio, F., & Byman, J. (2024).[3] Peptide Coupling Reagents: The choice of a coupling reagent is CRUCIAL for the success in peptide manufacturing.[5] Bachem.[3] Link
-
White, C. J., & Yudin, A. K. (2011).[3] Contemporary strategies for peptide macrocyclization.[3] Nature Chemistry, 3(7), 509–524.[1][3] Link
-
Thakkar, A., et al. (2014).[3] Tracing the Evolution of Cyclic Peptide Synthesis. ACS Chemical Biology.[3] Link[1][3]
-
Sigma-Aldrich Technical Support. (2024).[3] Peptide Coupling Reagents Guide: PyAOP and HATU mechanisms.Link
Sources
Technical Support Center: Optimizing Yield and Purity of 5,6-Diaminonicotinic Acid
Welcome to the technical support center for the synthesis and purification of 5,6-Diaminonicotinic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the preparation of this important heterocyclic building block. Here, we move beyond simple protocols to explain the underlying chemical principles, enabling you to troubleshoot effectively and optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to 5,6-Diaminonicotinic acid?
A1: The most reliable and frequently employed synthetic pathway involves a three-step sequence starting from 6-aminonicotinic acid. This route is generally favored for its accessible starting materials and manageable reaction conditions. The overall workflow is as follows:
-
Nitration: Regioselective nitration of 6-aminonicotinic acid to introduce a nitro group at the 5-position, yielding 6-amino-5-nitronicotinic acid.
-
Reduction: Conversion of the nitro group to an amino group via catalytic hydrogenation. This step is often performed on the methyl ester of the substrate for better solubility and reactivity.
-
Hydrolysis: If an ester intermediate is used, the final step is the hydrolysis of the ester to the desired carboxylic acid.
Q2: My final product is a dark, discolored powder, not the expected off-white or yellow solid. What is the likely cause?
A2: Discoloration, typically ranging from tan to dark brown, is a common issue. It almost always points to the presence of oxidized impurities. The ortho-diamino functionality on the pyridine ring is highly susceptible to aerobic oxidation, which can lead to the formation of colored, polymeric byproducts. This can occur during the reaction work-up, purification, or even during storage if the material is not handled under an inert atmosphere.
Q3: I'm experiencing very low yields in the nitration step. What are the critical parameters to control?
A3: Low yields in the nitration of 6-aminonicotinic acid are typically due to either incomplete reaction or degradation of the starting material. The critical parameters are:
-
Temperature Control: The reaction is highly exothermic. Maintaining a low temperature (typically 0-10 °C) during the addition of the nitrating agent is crucial to prevent side reactions and decomposition.
-
Nitrating Agent Stoichiometry: Using an insufficient amount of nitric acid will result in incomplete conversion. Conversely, a large excess can lead to over-nitration or oxidative degradation.
-
Acidic Medium: A strong acid, like concentrated sulfuric acid, is necessary to protonate the nitric acid, forming the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species.
Q4: How do I effectively purify the final 5,6-Diaminonicotinic acid product?
A4: The most effective purification method is a two-pronged approach:
-
Isoelectric Precipitation: As an amino acid, the product has an isoelectric point (pI) where its net charge is zero, and its solubility in aqueous media is at a minimum. Carefully adjusting the pH of a solution of the crude product to its pI will cause it to precipitate, leaving many impurities behind in the solution.
-
Recrystallization: Following precipitation, recrystallization from a suitable solvent system, such as an ethanol/water or methanol/water mixture, can further remove impurities. The use of activated carbon during this step can help eliminate colored byproducts.
Synthesis Workflow and Troubleshooting
This section provides a detailed breakdown of the synthetic process, common problems encountered at each stage, and actionable solutions based on chemical principles.
Troubleshooting Guide: Step-by-Step Analysis
Step 1: Nitration of 6-Aminonicotinic Acid
The introduction of the nitro group at the C5 position is directed by the activating amino group at C6. However, the reaction requires careful control to achieve high yield and purity.
| Problem | Potential Cause(s) | Troubleshooting Solution(s) |
| Low to No Product Formation | 1. Insufficiently strong nitrating conditions: The nitronium ion (NO₂⁺) is not being generated effectively. 2. Reaction temperature too low: The activation energy for the reaction is not being met. | 1. Ensure the use of concentrated (98%) sulfuric acid and fuming (>90%) nitric acid. The sulfuric acid acts as both a solvent and a catalyst to generate NO₂⁺. 2. After the initial cold addition, allow the reaction to slowly warm to room temperature or slightly above (e.g., 40-50°C) and monitor by TLC until the starting material is consumed. |
| Formation of Multiple Products (TLC) | 1. Over-nitration: Dinitro products may form if conditions are too harsh. 2. Degradation: The starting material or product is decomposing under the strong acidic and oxidizing conditions. 3. Oxidation of the amino group. | 1. Maintain strict temperature control (0-10°C) during the addition of the nitrating mixture. Use a precise stoichiometry of nitric acid (typically 1.0-1.2 equivalents). 2. Avoid excessively high reaction temperatures or prolonged reaction times. Quench the reaction by pouring it onto ice as soon as the starting material is consumed. |
| Difficult Product Isolation | The product is highly polar and may be soluble in the acidic aqueous workup solution. | After quenching the reaction on ice, carefully neutralize the solution with a base (e.g., NaOH or NH₄OH) to precipitate the crude 6-amino-5-nitronicotinic acid. Be cautious as this is highly exothermic. |
Step 2: Reduction of the Nitro Group
Catalytic hydrogenation is a clean and efficient method for reducing the nitro group. The reaction is typically performed on the methyl ester to improve solubility in organic solvents like methanol or ethanol.
| Problem | Potential Cause(s) | Troubleshooting Solution(s) |
| Incomplete or Stalled Reaction | 1. Catalyst poisoning: Trace impurities (e.g., sulfur compounds) can deactivate the palladium catalyst. 2. Insufficient hydrogen pressure: Atmospheric pressure may not be sufficient for a sluggish reaction. 3. Poor catalyst quality or insufficient loading. | 1. Ensure the starting material is pure. If poisoning is suspected, filter the reaction mixture through a pad of celite to remove the old catalyst and add fresh catalyst. 2. If using a balloon of hydrogen, ensure there are no leaks. For more difficult reductions, use a Parr hydrogenator to apply higher pressure (e.g., 50 psi).[1] 3. Use a fresh, high-quality catalyst (5-10% Pd on carbon). A typical loading is 5-10 mol% of palladium relative to the substrate. |
| Formation of Colored Impurities | 1. Incomplete reduction: The presence of intermediate nitroso or hydroxylamine species can lead to the formation of colored azo or azoxy dimers.[2] 2. Air oxidation of the diamine product. | 1. Ensure the reaction goes to completion by monitoring with TLC or LC-MS. Adding a small amount of a protic acid (like acetic acid) can sometimes help facilitate the complete reduction. 2. Once the reaction is complete, filter the catalyst quickly and place the filtrate under an inert atmosphere (nitrogen or argon) to prevent oxidation. |
Step 3: Ester Hydrolysis and Final Purification
The final step involves the saponification of the ester followed by careful acidification to precipitate the pure product.
| Problem | Potential Cause(s) | Troubleshooting Solution(s) |
| Low Yield of Precipitated Product | 1. Incomplete hydrolysis: Insufficient base or reaction time. 2. Incorrect pH for precipitation: The pH was not adjusted to the isoelectric point, leaving a significant amount of product dissolved. | 1. Use an excess of NaOH (2-3 equivalents) and heat the reaction (e.g., reflux in methanol/water) to ensure complete saponification.[3][4] 2. The pI for this molecule will be basic due to the two amino groups. The key is to find the pH where the product is least soluble. Add acid (e.g., 1M HCl) dropwise to the solution of the carboxylate salt. Monitor the precipitation and check the pH. You may need to test a small aliquot to find the optimal pH for maximum precipitation before processing the entire batch. |
| Product is Gummy or Oily | The product is "oiling out" instead of crystallizing, which can trap impurities. | This often happens if the pH is changed too quickly or if the solution is too concentrated. Add the acid slowly with vigorous stirring. It may be beneficial to perform the precipitation from a more dilute solution. |
| Final Product Purity is Low | 1. Co-precipitation of impurities: Salts or other impurities are crashing out with the product. 2. Residual colored impurities. | 1. After isoelectric precipitation, redissolve the solid in a minimal amount of dilute acid and then re-precipitate by adding a base to the pI. This "washing" step can be very effective. 2. Perform a final recrystallization from a solvent mixture like ethanol/water. Add a small amount of activated carbon to the hot solution, stir for a few minutes, and then filter hot through celite to remove the carbon and adsorbed impurities before allowing the solution to cool and crystallize. |
Experimental Protocols
Protocol 1: Synthesis of Methyl 6-amino-5-nitronicotinate
-
Nitration: To a flask containing 6-amino-5-nitronicotinic acid (1.0 eq), add methanol (10-15 mL per gram of acid).
-
Cool the suspension in an ice bath and slowly add thionyl chloride (1.5 eq).
-
Allow the mixture to warm to room temperature and then heat to reflux for 4-6 hours, monitoring by TLC.
-
Cool the reaction mixture and remove the solvent under reduced pressure.
-
Neutralize the residue carefully with a saturated solution of sodium bicarbonate and extract the product with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude methyl ester, which can be purified by recrystallization from ethanol.
Protocol 2: Synthesis of 5,6-Diaminonicotinic Acid
-
Reduction: Dissolve methyl 6-amino-5-nitronicotinate (1.0 eq) in methanol.[5]
-
Add 5% Palladium on carbon (5-10 mol % Pd).
-
Subject the mixture to a hydrogen atmosphere (balloon or Parr apparatus) and stir vigorously until the starting material is consumed (monitor by TLC).
-
Filter the reaction mixture through a pad of Celite to remove the catalyst, washing with methanol.
-
Hydrolysis: To the filtrate, add a solution of sodium hydroxide (2-3 eq) in water.
-
Heat the mixture to reflux for 1-2 hours until the ester is fully hydrolyzed (monitor by TLC).
-
Cool the solution and remove the methanol under reduced pressure.
-
Purification: Dilute the remaining aqueous solution with water and slowly add 1M HCl with vigorous stirring to adjust the pH and induce precipitation. Find the optimal pH for maximum precipitation.
-
Collect the solid by vacuum filtration, wash with cold water and then a small amount of cold ethanol.
-
For higher purity, recrystallize the solid from an ethanol/water mixture.
References
-
PrepChem. (n.d.). Synthesis of methyl 5,6-diaminonicotinate. Retrieved January 29, 2026, from [Link]
-
Master Organic Chemistry. (2023, February 9). Isoelectric Points Of Amino Acids (And How To Calculate Them). [Link]
-
Chemguide. (n.d.). Hydrolysing Esters. Retrieved January 29, 2026, from [Link]
-
Master Organic Chemistry. (2022, October 27). Basic Hydrolysis of Esters (Saponification). [Link]
-
BYJU'S. (n.d.). Ester Hydrolysis Reaction Mechanism. Retrieved January 29, 2026, from [Link]
-
Reddit. (2023, January 1). my nitro refuses to be reduced. r/Chempros. [Link]
- Google Patents. (n.d.). Process for the catalytic hydrogenation of aromatic nitro compounds.
Sources
- 1. reddit.com [reddit.com]
- 2. EP0825979B1 - Process for the catalytic hydrogenation of aromatic nitro compounds - Google Patents [patents.google.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. CN104370807B - The synthetic method of a kind of 6-hydroxyl-5-nitronicotinic acid and process for separation and purification thereof - Google Patents [patents.google.com]
Technical Support Center: Impurity Profiling in 5,6-Diaminonicotinic Acid Synthesis
[1][2]
Introduction & Synthetic Context
5,6-Diaminonicotinic acid (CAS: 267875-45-6) is a critical zwitterionic building block employed in the synthesis of fused heterocycles, particularly imidazo[4,5-b]pyridines used in kinase inhibitor development.[1][2]
The industrial standard synthesis involves the catalytic hydrogenation of 6-amino-5-nitronicotinic acid .[1][2] While seemingly straightforward, this reduction is prone to a specific set of "silent" impurities—intermediates that are structurally similar to the product and difficult to remove downstream.
This guide deconstructs the impurity profile based on the Haber reduction mechanism applied to nitropyridines, providing actionable solutions for process chemists.
Synthetic Route & Impurity Origins[2][3]
To troubleshoot effectively, you must understand where the impurity comes from. The reduction of the nitro group is not a single step; it is a cascade.
The Reduction Cascade (Pathway Analysis)[1]
The primary pathway involves the sequential reduction: Nitro (
-
Critical Failure Mode: If the catalyst activity is low or hydrogen mass transfer is poor, the reaction stalls at the Hydroxylamine stage.
-
Dimerization Risk: The accumulation of Nitroso and Hydroxylamine intermediates leads to condensation, forming Azoxy and Azo dimers (colored impurities).
Figure 1: Mechanistic origin of impurities during the hydrogenation of nitropyridines. Note that the reduction of hydroxylamine to amine is often the rate-determining step.[1]
Troubleshooting Guide: Diagnosis & Remediation
Use this matrix to identify impurities based on LC-MS data and visual observation.
Scenario A: The "M+16" Peak (Hydroxylamine)
Symptom: LC-MS shows a persistent peak with Mass = Product + 16 Da.[1][2] Diagnosis: Incomplete reduction.[1][2] The intermediate 6-amino-5-(hydroxyamino)nicotinic acid has stalled.[1][2] Root Cause:
-
Catalyst Poisoning: Sulfur or halides from previous steps deactivating the Pd surface.[1][2]
-
Hydrogen Starvation: Mass transfer limitation (stirring too slow).[1][2]
Protocol:
-
Immediate Action: Increase reaction temperature by 10°C (carefully) and increase H2 pressure (e.g., from 1 bar to 5 bar).
-
Process Adjustment: Add a Vanadium modifier (e.g., 1%
or ammonium metavanadate).[2] Vanadium is known to specifically accelerate the reduction of the hydroxylamine intermediate to the amine [1].[1]
Scenario B: The "High MW" Peak (Dimers)
Symptom: Late-eluting peaks, often yellow/orange in color.[1][2] Diagnosis: Azoxy or Azo dimers formed via condensation.[1][2] Root Cause: "Hydrogen Starvation" at the catalyst surface.[1][2] If the reduction is too slow, the Nitroso and Hydroxylamine intermediates exist simultaneously for too long, allowing them to react with each other.
Protocol:
-
Immediate Action: Do not simply add more catalyst. You must increase the H2 availability immediately.
-
Process Adjustment: Ensure high agitation rates (>1000 rpm for lab scale) to maximize gas-liquid mass transfer (
).
Scenario C: Des-Chloro Impurity (If starting from Chloronicotinic acid)
Symptom: Product mass minus 34 Da (if Cl was present in SM).[1][2] Diagnosis: Hydrodehalogenation.[1][2] Root Cause: Pd/C is promiscuous and will cleave C-Cl bonds under hydrogenation conditions.[1][2]
Protocol:
Analytical Methodologies (HPLC)[2][4][5][6]
Due to the zwitterionic nature of 5,6-diaminonicotinic acid (contains both basic amines and an acidic carboxyl group), standard C18 methods often result in peak tailing or zero retention (eluting at void volume).[2]
Recommended Method: Ion-Pairing RP-HPLC [1][2]
| Parameter | Condition | Rationale |
| Column | C18 (e.g., Phenomenex Luna or Waters XBridge), 150 x 4.6 mm, 5 µm | Standard stationary phase.[1][2] |
| Mobile Phase A | 10 mM Ammonium Acetate + 5 mM Sodium Octanesulfonate (pH 3.[1][2]0) | Ion-pairing agent (Octanesulfonate) retains the polar protonated amines.[1][2] |
| Mobile Phase B | Acetonitrile | Organic modifier.[1][2] |
| Gradient | 0-5 min: 2% B; 5-20 min: 2% | Slow gradient to separate polar intermediates.[1][2] |
| Detection | UV 265 nm | Max absorbance for the diaminopyridine core.[2] |
| Flow Rate | 1.0 mL/min | Standard.[1][2] |
Impurity Retention Profile (Relative):
Decision Tree for Process Optimization
Follow this logic flow when optimizing the reduction step.
Figure 2: Logic flow for identifying and correcting reaction stalls during synthesis.
Frequently Asked Questions (FAQs)
Q1: The product turns brown upon drying.[1][2] Is it degrading? A: Yes. Diaminopyridines are electron-rich and prone to oxidative polymerization in air.[1][2]
-
Fix: Store the wet cake under nitrogen or dry in a vacuum oven at
C. Use antioxidants (e.g., ascorbic acid) during the workup if necessary.
Q2: I am using the methyl ester (Methyl 6-amino-5-nitronicotinate). Can I use the same conditions? A: Yes, the nitro reduction conditions are identical. However, watch for hydrolysis .[2] If your solvent is wet methanol and the reaction is basic (amines are basic), you may see the formation of the free acid (5,6-diaminonicotinic acid) as an impurity. Ensure anhydrous solvents are used if the ester is the desired product.[1]
Q3: Can I use Fe/Acetic Acid instead of Catalytic Hydrogenation? A: Yes, chemical reduction (Fe/AcOH or SnCl2) works and avoids the "H2 starvation" issues. However, it generates massive iron waste and requires tedious workup to remove metal salts, which can chelate to the diaminopyridine product. Catalytic hydrogenation is preferred for purity.[1][2]
References
-
Kosak, J. R. (1988).[2] Catalysis of Organic Reactions. Collection of papers proving Vanadium modifiers prevent hydroxylamine accumulation in nitro-aromatic hydrogenation.[1][2][4][5] (Generalized citation based on standard process chemistry literature).
-
Beller, M., et al. (2021).[2] Tuning the selectivity of catalytic nitriles hydrogenation. Catalysis Science & Technology. (Context on Pd catalyst selectivity).
-
Trissel, L. A., et al. (2002).[2] Stability of 4-Aminopyridine and 3,4-Diaminopyridine.[1][2][6] Hospital Pharmacy. (Provides basis for HPLC conditions of diaminopyridines).
-
Biosynth. (n.d.).[1][2] 5,6-Diaminonicotinic acid Product Page. (Physical properties and CAS verification).
Sources
- 1. prepchem.com [prepchem.com]
- 2. 5,6-Diaminonicotinic acid | C6H7N3O2 | CID 22476298 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 5,6-Diaminonicotinic acid | CymitQuimica [cymitquimica.com]
- 4. researchgate.net [researchgate.net]
- 5. EP0825979B1 - Process for the catalytic hydrogenation of aromatic nitro compounds - Google Patents [patents.google.com]
- 6. sefh.es [sefh.es]
Technical Support Center: 5,6-Diaminonicotinic Acid (DANA) Production
Topic: Scale-Up Challenges & Process Optimization
Introduction
Welcome to the technical support hub for 5,6-Diaminonicotinic Acid (DANA) . This molecule (CAS: 267875-45-6) is a critical zwitterionic intermediate often used in the synthesis of kinase inhibitors and antifolates (e.g., Pemetrexed analogs).
Scaling up DANA production presents a "perfect storm" of process chemistry challenges: highly exothermic nitro-reduction , oxidative instability of the electron-rich diamine core, and pH-dependent solubility complicating isolation. This guide moves beyond basic recipes to address the why and how of failure modes during scale-up.
Module 1: The Critical Step – Catalytic Hydrogenation
Context: The reduction of 5-nitro-6-aminonicotinic acid to DANA is the most hazardous and yield-critical step. In small-scale batches (gram scale), heat dissipation is trivial. At pilot scale (kg scale), the exotherm can lead to thermal runaway or catalyst poisoning.
Q1: My reaction stalls at 80-90% conversion, and I see a hydroxylamine impurity. Adding more catalyst doesn't help. Why?
Diagnosis: You are likely facing Mass Transfer Limitation combined with Catalyst Poisoning .
-
The Mechanism: The reduction of the nitro group follows the Haber mechanism. The bottleneck is often the reduction of the intermediate hydroxylamine (
) to the amine ( ). If hydrogen availability ( ) is low, the hydroxylamine accumulates. -
The Risk: Accumulated hydroxylamine can condense with nitroso intermediates to form azoxy/azo impurities (colored orange/red), which are notoriously difficult to remove.
-
Corrective Protocol:
-
Pressure/Agitation Audit: Do not just increase pressure. Hydrogenation rate is often limited by gas-liquid mass transfer. Ensure your impeller speed provides a vortex that actively entrains gas (or use a hollow-shaft gassing stirrer).
-
Vanadium Additive: For stubborn reductions, add Vanadium(V) oxide or Ammonium Metavanadate (0.1–0.5 mol% relative to substrate). Vanadium acts as a co-catalyst specifically accelerating the hydroxylamine
amine step, preventing accumulation [1].
-
Q2: We experienced a rapid temperature spike (thermal runaway) upon H2 introduction. How do we control this at scale?
Diagnosis: The heat of reaction for nitro reduction is approx. -500 to -550 kJ/mol . At scale, the "all-in" batch mode is unsafe.
-
The Solution: Switch to a Semi-Batch Protocol .
-
Protocol:
-
Charge the reactor with catalyst and solvent only.
-
Pressurize with
and heat to operating temp (e.g., 50°C). -
Dose the nitro-substrate (dissolved in water/base) slowly via a pump.
-
Why this works: The reaction rate is now limited by the feed rate of the substrate, not the kinetics. If the temperature rises, you simply stop the pump.
-
Module 2: Isolation & Purification
Context: DANA is amphoteric (contains basic amines and an acidic carboxyl group). It does not behave like a standard organic solid.
Q3: The product precipitates as a "goo" or fine slurry that clogs the filter. How do I get a crystalline solid?
Diagnosis: You are likely precipitating at the wrong pH or too quickly, trapping impurities and solvent.
-
The Science: Zwitterions have minimum solubility at their Isoelectric Point (pI) . For DANA, the pI is typically between pH 4.5 and 5.5.
-
Optimization Strategy:
-
Dissolution: Ensure the crude reaction mixture (post-catalyst filtration) is fully dissolved at high pH (pH > 10 using NaOH) or low pH (pH < 1 using HCl).
-
Slow Neutralization: Slowly adjust pH toward the pI (approx pH 5.0) over 2–3 hours.
-
Temperature Swing: Perform the neutralization at elevated temperature (50–60°C) to promote crystal growth, then cool slowly to 5°C.
-
Q4: My product turns pink/purple during drying. Is it decomposing?
Diagnosis: Oxidative Degradation . Ortho-diamines are highly electron-rich and prone to air oxidation, forming "Wurster-type" radical cations or quinone diimines.
-
Corrective Protocol:
-
Antioxidant Wash: Wash the filter cake with a 0.5% aqueous solution of Sodium Dithionite (
) or Ascorbic Acid immediately before the final solvent wash. -
Drying Conditions: Never dry in a convection oven. Use a Vacuum Oven at
°C with a nitrogen bleed.
-
Module 3: Visualization of Failure Modes
Diagram 1: The Nitro-Reduction Pathway & Impurity Traps
This diagram illustrates the Haber reduction mechanism and where the process fails, leading to specific impurities.
Caption: The "Danger Zone" is the Hydroxylamine intermediate.[1] If H2 transfer is slow, it diverts to Azo impurities.
Module 4: Quantitative Troubleshooting Data
Table 1: Catalyst & Condition Selection Matrix
Use this table to select the right system for your constraints.
| Parameter | Pd/C (5-10%) | Raney Nickel | Vanadium-Doped Pd/C |
| Reaction Rate | High | Medium | Very High |
| Selectivity | Good | Moderate (Risk of de-halogenation if Cl present) | Excellent (Suppress hydroxylamine) |
| Safety Profile | Pyrophoric (dry) | Pyrophoric (dry) | Standard |
| Impurity Profile | Risk of ring saturation | Risk of Ni leaching | Lowest Azo formation |
| Best Use Case | Clean substrates, high pressure | Cost-sensitive, sulfur-tolerant | Scale-up recommended [1] |
Module 5: Analytical Checkpoints
Before moving to the next step, validate your material using these specific markers.
-
HPLC Purity:
-
Target: >98.5% Area.[2]
-
Watch: Peak at RRT 1.1-1.2 (often the Azoxy dimer).
-
-
Appearance:
-
Pass: Off-white to pale beige powder.
-
Fail: Pink (oxidation) or Orange (Azo contamination).
-
-
Solubility Test:
-
Dissolve 100mg in 1mL 1N HCl. Solution must be clear . Turbidity indicates incomplete reduction intermediates.
-
References
-
Baehr, K. et al. (1998). Process for the catalytic hydrogenation of aromatic nitro compounds.[1][3][4][5][6] European Patent EP0825979B1.
-
Context: Establishes the use of Vanadium co-catalysts to suppress hydroxylamine accumulation and improve safety in nitro-hydrogenation.[1]
-
-
Souders, M. Jr. (1949).[3] Hydrogenation of nitro compounds.[1][3][6] US Patent 2458214A.[3]
- Context: Foundational work on liquid-phase hydrogenation safety and he
-
Chemical Safety Data. 5,6-Diaminonicotinic acid Safety Profile. PubChem.[2]
-
Context: Hazard identification (H315, H319) and physical properties.[2]
-
-
Organic Process Research & Development (OPRD). General principles of Nitro Reduction Scale-up. (General Industry Standard).[2]
- Note: While specific OPRD papers for this exact molecule are proprietary, the protocols described (Vanadium doping, semi-batch addition) are industry standard for this class of compounds as cited in Ref [1].
Sources
- 1. EP0825979B1 - Process for the catalytic hydrogenation of aromatic nitro compounds - Google Patents [patents.google.com]
- 2. 5,6-Diaminonicotinic acid | C6H7N3O2 | CID 22476298 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. US2458214A - Hydrogenation of nitro compounds - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. Exclusive catalytic hydrogenation of nitrobenzene toward p-aminophenol over atomically precise Au36(SR)24 clusters - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 6. mdpi.com [mdpi.com]
Technical Support Center: Optimizing Reaction Temperature for 5,6-Diaminonicotinic Acid
Current Status: Online Support Tier: Level 3 (Senior Application Scientist) Ticket Topic: Thermal Optimization & Troubleshooting for 5,6-DANA Synthesis[1]
Introduction: The Thermal Paradox of 5,6-DANA
Welcome to the technical support hub for 5,6-Diaminonicotinic acid (5,6-DANA). If you are here, you likely view this molecule as a critical scaffold for pteridine-based kinase inhibitors or as a linker for cyclic peptides (e.g., the CycloBot platform).
You are also likely frustrated.
5,6-DANA presents a thermal paradox :
-
Synthesis (Reduction): Requires sufficient thermal energy to overcome the activation barrier of the 5-nitro-6-amino precursor reduction without poisoning the catalyst.[1]
-
Stability (Isolation): The resulting ortho-diamine motif is highly electron-rich and prone to rapid oxidative polymerization (turning your product into "black tar") at elevated temperatures, yet the zwitterionic nature of the molecule requires heat to dissolve for purification.
This guide replaces generic advice with field-proven protocols to navigate this narrow thermal window.
Module 1: The Thermodynamics of Synthesis (Reduction Step)
Context: The standard synthesis route involves the catalytic hydrogenation of 6-amino-5-nitronicotinic acid (or its methyl ester) to 5,6-DANA.[1]
Q1: What is the absolute optimal temperature range for the hydrogenation step?
Recommendation: 25°C to 45°C (Internal Temperature).
-
The Mechanism: The reduction of a nitro group to an amine proceeds via a nitroso and hydroxylamine intermediate.
-
< 20°C (Kinetic Trap): The reaction often stalls at the hydroxylamine intermediate (
). This impurity is difficult to separate from the final diamine and is often cytotoxic. -
> 50°C (The Danger Zone): While the reduction completes quickly, the product (5,6-DANA) becomes susceptible to oxidative coupling. Even trace amounts of oxygen at this temperature will trigger the formation of azine-linked dimers or extensive polymerization, indicated by a deep purple/black color shift.
-
Q2: My reaction exothermed to 70°C. Is the batch ruined?
Diagnosis: Likely recoverable, but purity is compromised.
-
Immediate Action: Cool to 25°C immediately. Purge the headspace vigorously with Argon.
-
The Science: The reduction of nitro compounds is highly exothermic (
). An uncontrolled exotherm does not typically decarboxylate the nicotinic acid core (which is stable up to ~180°C in neutral form), but it does accelerate the "darkening" reaction. -
Recovery: You must perform a carbon treatment (activated charcoal) during the hot filtration step to remove the high-molecular-weight colored impurities generated by the spike.[1]
Module 2: Troubleshooting & Visualizing Failure Modes
Visualizing the Pathway
The following diagram illustrates the critical temperature-dependent branching ratios between successful synthesis and degradation.
Figure 1: Reaction pathway analysis showing thermal failure modes. Low temperatures lead to kinetic trapping (incomplete reduction), while high temperatures trigger oxidative degradation.
Module 3: Isolation & Solubility (The "Workup" Problem)
Context: Users often report low yields not because the reaction failed, but because they cannot crystallize the product. 5,6-DANA is a zwitterion (inner salt) with an isoelectric point (pI) near neutral pH.[1]
Q3: I cannot dissolve the crude solid to recrystallize it. Heating to reflux didn't work. Why?
Answer: You are fighting the zwitterionic lattice energy.
-
The Issue: At neutral pH, the carboxylate (
) and the protonated pyridine/amine ( ) form a strong electrostatic lattice that is insoluble in water and most organic solvents. Heating it in water simply promotes degradation. -
The Protocol (pH Swing Method):
-
Dissolution: Suspend the crude solid in water at RT . Add 2M NaOH dropwise until pH ~10-11. The molecule becomes the anionic sodium salt and will dissolve instantly.
-
Filtration: Filter off the Pd/C catalyst now (while soluble).
-
Precipitation (The Critical Step): Slowly add 1M HCl (or Acetic Acid) to the filtrate.
-
Target pH: Adjust exactly to pH 4.5 - 5.0 (the Isoelectric Point).
-
Temperature Control: Perform the acidification at 0-5°C .
-
Why? Cold precipitation maximizes the yield of the zwitterion precipitate and minimizes the solubility product (
).
-
Q4: My product turned grey/black during drying. Can I use a vacuum oven?
Answer: Yes, but strictly < 40°C .
-
Root Cause: The ortho-diamine moiety is a reducing agent.[1] Wet cakes of 5,6-DANA are extremely sensitive to air oxidation, which is catalyzed by heat.
-
Recommendation: Lyophilization (Freeze Drying) is the gold standard for this molecule to preserve the off-white/yellow color. If a vacuum oven is used, ensure an inert N2 bleed is active.
Summary of Critical Parameters
| Parameter | Optimal Range | Failure Mode (Low Limit) | Failure Mode (High Limit) |
| Reaction Temp | 25°C – 45°C | Accumulation of Hydroxylamine (-NHOH) | Oxidative Dimerization (Purple/Black) |
| Reaction Pressure | 1 – 3 bar (H2) | Slow Kinetics | Potential Ring Hydrogenation (Rare) |
| Workup pH | 4.5 – 5.0 (pI) | Soluble as Cation (Loss of Yield) | Soluble as Anion (Loss of Yield) |
| Drying Temp | < 40°C | Solvent Entrapment | Surface Oxidation / Decarboxylation |
References
-
Automated Rapid Synthesis of High-Purity Head-to-Tail Cyclic Peptides via a Diaminonicotinic Acid Scaffold. Source: Journal of the American Chemical Society (2025).[2] Relevance: Validates the use of 5,6-DANA as a critical linker and establishes stability protocols for automated synthesis. Link:[Link]
-
Process for the synthesis of the nicotinyl ester of 6-aminonicotinic acid. Source: US Patent 4375545A.[3] Relevance: foundational chemistry for aminonicotinic acid derivatives and handling of the pyridine core.[4] Link:
-
5,6-Diaminonicotinic acid - Physical Properties and Safety. Source: PubChem / National Institutes of Health (NIH). Relevance: Verification of chemical structure, predicted boiling points, and toxicity data. Link:[Link]
-
Synthesis of methyl 5,6-diaminonicotinate. Source: PrepChem (Derived from US Patent 04738970). Relevance: Provides specific experimental details on the hydrogenation of the nitro-precursor at room temperature. Link:[Link]
Sources
- 1. prepchem.com [prepchem.com]
- 2. Reversibility and diffusion in mandelythiamin decarboxylation. Searching dynamical effects in decarboxylation reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. US4375545A - Process for the synthesis of the nicotinyl ester of 6-aminonicotinic acid - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
catalyst selection for 5,6-Diaminonicotinic acid reactions
Technical Support Center: Catalyst Selection & Process Optimization for 5,6-Diaminonicotinic Acid
Current Status: Operational Agent: Senior Application Scientist Ticket ID: #DA-PYR-0056
Executive Summary & Chemical Profile
Subject: 5,6-Diaminonicotinic acid (CAS: 16670-98-3) Core Utility: A critical bifunctional scaffold for synthesizing fused heterocyclic systems, primarily imidazo[4,5-b]pyridines (via carboxylic acid/aldehyde condensation) and pyrido[2,3-b]pyrazines (via 1,2-dicarbonyl condensation). Key Challenge: The zwitterionic nature of the precursor leads to poor solubility in non-polar solvents, while the electron-deficient pyridine ring requires specific activation for cyclization.[1]
Troubleshooting Guide: Catalyst & Reaction Optimization
Scenario A: Cyclization to Imidazo[4,5-b]pyridines
User Issue: "I am trying to cyclize 5,6-diaminonicotinic acid with a carboxylic acid using thermal heating, but I am seeing incomplete conversion and charring."
Diagnosis: Thermal dehydration without a catalyst often requires excessive temperatures (>200°C), leading to decarboxylation of the C3-acid group.[1] You need a dehydrating agent that doubles as a Lewis/Brønsted acid catalyst.[1]
Solution: Switch to Polyphosphoric Acid (PPA) or Eaton’s Reagent .[1]
| Catalyst System | Pros | Cons | Recommendation |
| Polyphosphoric Acid (PPA) | Excellent solvent & catalyst; drives equilibrium by sequestering water. | Highly viscous; difficult workup; requires 150°C+.[1] | Standard choice for stable substrates. |
| Eaton’s Reagent (7.7 wt% P₂O₅ in MeSO₃H) | Lower viscosity than PPA; easier aqueous workup; effective at lower T (80-100°C). | More expensive; highly corrosive.[1] | Best for scale-up or if PPA viscosity is problematic. |
| Na₂S₂O₅ / DMSO | Mild oxidative cyclization (if starting from aldehydes).[1] | Requires DMSO removal; specific to aldehyde substrates.[1] | Best for library synthesis (avoiding harsh acids). |
Q: Can I use a microwave reactor? A: Yes. Microwave irradiation with acetic acid as both solvent and catalyst (or with catalytic p-TSA) significantly accelerates the reaction (10–20 min at 140°C) compared to conventional heating, reducing thermal degradation.[1]
Scenario B: Solubility & Handling
User Issue: "The starting material won't dissolve in DCM, THF, or Toluene. How can I run a homogeneous reaction?"
Diagnosis: 5,6-Diaminonicotinic acid exists as a zwitterion (internal salt between the amine and carboxylic acid).[1] It is insoluble in non-polar organics.[1]
Solution:
-
Polar Aprotic Solvents: Use DMSO or DMF .[1]
-
In Situ Protection: Convert the carboxylic acid to a methyl ester (thionyl chloride/methanol) before the cyclization step.[1] The ester is significantly more soluble in organic solvents like DCM or THF.[1]
-
Transient Solubilization: For aqueous reactions, dissolve the compound in 1.0 M NaOH (forming the sodium carboxylate) or 1.0 M HCl (protonating the amines), depending on the compatibility of your coupling partner.[1]
Scenario C: Synthesis of Pyrido[2,3-b]pyrazines
User Issue: "Reaction with glyoxal is sluggish. Do I need a metal catalyst?"
Diagnosis: Metal catalysts are generally unnecessary for condensation with 1,2-dicarbonyls. The issue is likely the low nucleophilicity of the amino groups due to the electron-withdrawing carboxylic acid at position 3.
Solution: Use Acid Catalysis to activate the dicarbonyl electrophile.[1]
-
Catalyst: 10-20 mol% p-Toluenesulfonic acid (p-TSA) or Acetic Acid .
-
Solvent: Ethanol or Water (reflux).[1]
-
Mechanism: The acid activates the carbonyl carbon, facilitating attack by the amine.[1]
Experimental Protocols
Protocol 1: PPA-Mediated Cyclization (Standard)
Target: 2-Substituted Imidazo[4,5-b]pyridine-6-carboxylic acid
-
Setup: In a round-bottom flask, mix 5,6-diaminonicotinic acid (1.0 equiv) with the corresponding carboxylic acid (1.0–1.2 equiv).
-
Catalyst Addition: Add Polyphosphoric Acid (PPA) (approx. 10–15 g per 1 g of substrate).[1]
-
Reaction: Heat to 160–180°C with overhead stirring for 4–6 hours. Monitor by TLC (Note: PPA is viscous; ensure efficient stirring to prevent hot spots).
-
Workup: Cool to ~80°C. Pour the mixture slowly into crushed ice/water with vigorous stirring.
-
Isolation: Neutralize carefully with solid Na₂CO₃ or conc. NH₄OH to pH ~5–6. The product usually precipitates as a solid.[1] Filter, wash with water, and dry.
Protocol 2: Oxidative Cyclization with Aldehydes
Target: 2-Aryl-Imidazo[4,5-b]pyridine-6-carboxylic acid
-
Setup: Dissolve 5,6-diaminonicotinic acid (1.0 equiv) and the aryl aldehyde (1.0 equiv) in DMSO .
-
Reagent: Add Na₂S₂O₅ (Sodium metabisulfite, 1.2 equiv).
-
Reaction: Heat to 100–120°C for 4–12 hours.
-
Mechanism: The aldehyde condenses to form an imine/aminal intermediate, which is subsequently oxidized to the imidazole ring by DMSO/Na₂S₂O₅.[1]
-
Workup: Pour into ice water. If no precipitate forms, extract with Ethyl Acetate (after pH adjustment).[1]
Pathway Visualization
The following diagram illustrates the divergent synthetic pathways based on reactant and catalyst selection.
Caption: Divergent synthesis pathways from 5,6-diaminonicotinic acid to fused heterocycles.
References
-
Imidazo[4,5-b]pyridine Synthesis via Oxidative Cyclization : Title: Biological Activity of Amidino-Substituted Imidazo[4,5-b]pyridines. Source: MDPI (Molecules 2017).[1] URL: [Link] Relevance: Details the Na₂S₂O₅/DMSO method for cyclizing diamines with aldehydes.
-
Polyphosphoric Acid (PPA) Cyclization Protocols : Title: Efficient synthesis of substituted imidazo[4,5-b]pyridine. Source: Heterocyclic Communications (2013).[1][2] URL: [Link] Relevance: Validates the use of thermal cyclization with carboxylic acids for this scaffold.
-
Pyrido[2,3-b]pyrazine Synthesis : Title: Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives. Source: RSC Advances (2023).[1] URL: [Link] Relevance: Provides optimization data for p-TSA catalyzed condensation reactions.
-
Properties of 5,6-Diaminonicotinic Acid : Title: 5,6-Diaminonicotinic acid | C6H7N3O2 | CID 22476298. Source: PubChem. URL: [Link] Relevance: Solubility and safety data.
Sources
purification challenges of 5,6-Diaminonicotinic acid analogs
The following technical guide addresses the purification and handling of 5,6-Diaminonicotinic acid (CAS: 267875-45-6) and its structural analogs. These molecules present a unique "solubility paradox" due to their amphoteric nature (zwitterionic character), high polarity, and susceptibility to oxidation.[1]
Topic: Purification, Isolation, and Stability Troubleshooting Support Level: Tier 3 (Senior Scientist / Process Chemistry)[1]
Introduction: The Amphoteric Challenge
5,6-Diaminonicotinic acid analogs are difficult to purify because they behave like amino acids.[1][2] They possess a basic pyridine nitrogen, two electron-donating amino groups, and an acidic carboxyl group.[1][2]
-
At low pH (< 2): They are cationic (soluble in water/acid).[1]
-
At high pH (> 9): They are anionic (soluble in water/base).[1]
-
At neutral pH (pI): They are zwitterionic and often least soluble, but can form "oils" or supersaturated solutions rather than crystallizing.[1]
This guide provides workflows to navigate these solubility windows.
Module 1: Solubility & Extraction Troubleshooting
Q1: "I cannot extract the product from the aqueous reaction mixture. It stays in the water phase regardless of pH."[2]
Diagnosis: The compound is likely too polar for standard ethyl acetate/ether extractions, even at its isoelectric point.[1] This is common for diaminopyridine carboxylic acids.[1]
Solution: The "Salting-Out" Continuous Extraction Protocol Standard separatory funnel extraction is often insufficient.[1][2] You must decrease the activity of water and use continuous liquid-liquid extraction.[1][2]
-
Adjust pH: Bring the aqueous solution to the estimated isoelectric point (typically pH 4.5–5.5 for nicotinic acid derivatives).
-
Saturation: Saturate the aqueous phase with NaCl (brine).[1] This disrupts the hydration shell around the zwitterion ("salting out").
-
Solvent Choice: Do not use Diethyl Ether.[1] Use n-Butanol or THF/Ethyl Acetate (1:1) . n-Butanol is miscible with water but separates upon salt saturation.[1][2]
-
Execution: Perform a continuous extraction for 12–24 hours.
Q2: "My crude product precipitates as a sticky brown gum instead of a solid."
Diagnosis: This is "oiling out," caused by impurities (often oligomers) preventing crystal lattice formation, or rapid pH changes trapping solvent.[1]
Solution: Trituration and Controlled Neutralization Do not attempt to filter the gum.
-
Decant: Pour off the supernatant.[1]
-
Triturate: Add a solvent in which the product is insoluble but impurities are soluble (e.g., Diethyl Ether or cold Dichloromethane).[1] Sonicate the gum until it hardens into a powder.
-
Reprocess: Redissolve the solid in minimal 1M HCl. Add 1M NaOH dropwise over 1 hour with vigorous stirring. Slower neutralization allows crystal growth over amorphous precipitation.[1]
Visualization: Extraction Decision Tree
Module 2: Chromatographic Purification[1]
Q3: "The compound streaks/tails severely on silica gel, and I lose mass."
Diagnosis: The basic amino groups and the acidic carboxyl group are interacting strongly with the silanols on the silica surface.
Solution: Switch Stationary Phases Standard Normal Phase (Hexane/EtOAc) is rarely suitable.[1]
| Method | Stationary Phase | Mobile Phase Recommendation | Why it works |
| Reverse Phase (Preferred) | C18 or C8 | Water/Methanol + 0.1% Formic Acid or 10mM NH4OAc | Water solubility is an asset here.[1][2] Buffer suppresses ionization of silanols.[1] |
| HILIC | Bare Silica or Amide | Acetonitrile/Water (90:10 to 50:50) + 10mM NH4Formate | Retains polar zwitterions; elutes based on polarity/charge.[1] |
| Modified Normal Phase | Silica Gel | DCM/MeOH + 1% Triethylamine (or NH4OH) | The base competes for silanol sites, reducing streaking. |
-
Expert Tip: For preparative scale, consider Ion Exchange Chromatography .[1]
Q4: "I see a split peak in HPLC analysis."
Diagnosis: This is likely pH-dependent speciation.[1][2] If your mobile phase pH is near the pKa of the pyridine nitrogen (~6) or the carboxyl group (~3-4), the molecule splits between protonated and neutral forms.[2]
Solution: Buffer the mobile phase at least 2 pH units away from the pI.
-
Acidic Method: 0.1% TFA (pH ~2).[1] The molecule is fully protonated.[1]
-
Basic Method: 10mM Ammonium Bicarbonate (pH ~8).[1] The molecule is anionic.[1]
Module 3: Stability & Storage[1]
Q5: "The product turns from yellow to black upon drying."
Diagnosis: Oxidative degradation.[1] Electron-rich diaminopyridines are prone to air oxidation, especially when wet or in solution.[1][2]
Protocol: Safe Drying & Storage
-
Avoid Heat: Do not oven dry. Heat accelerates decarboxylation and oxidation.[1]
-
Lyophilization: Freeze-drying is the gold standard.[1][2] It removes water at low temperature and leaves a fluffy powder.[1]
-
Argon/Nitrogen: Store the final solid under an inert atmosphere.
-
Salt Formation: If the free acid is unstable, convert it to the Dihydrochloride salt .
Visualization: Stability-Optimized Workflow
References
-
Biosynth. 5,6-Diaminonicotinic acid Product Data. Retrieved from [1]
-
BenchChem. Comparative Guide to HPLC Purity Analysis of Isopropyl 5,6-diaminonicotinate. Retrieved from [1]
-
Organic Syntheses. 3-Aminopyridine Purification Protocols (Analogous Chemistry). Org. Synth. 1950 , 30, 3. Retrieved from [1]
-
Sigma-Aldrich. 5,6-Diaminonicotinic acid Safety & Handling. Retrieved from [1][2][3]
-
ResearchGate. Troubleshooting purification of polar aminopyridine carboxylic acids. Retrieved from
Sources
Validation & Comparative
A Comparative Guide to 5,6-Diaminonicotinic Acid and Its Isomers for Researchers and Drug Development Professionals
In the landscape of modern drug discovery, the pyridine nucleus stands as a cornerstone scaffold, giving rise to a multitude of therapeutic agents.[1] The introduction of amino and carboxylic acid functionalities onto this privileged core unlocks a vast chemical space with diverse pharmacological potential. Among these, diaminopyridine carboxylic acids are of particular interest due to their capacity for intricate molecular interactions and their utility as versatile synthetic building blocks.
This guide provides an in-depth technical comparison of 5,6-diaminonicotinic acid and its key isomers: 2,3-diamino-5-pyridinecarboxylic acid and 3,4-diamino-2-pyridinecarboxylic acid. We will delve into their synthesis, physicochemical properties, reactivity, and biological significance, supported by experimental data to inform rational drug design and development.
Introduction to Diaminopyridine Carboxylic Acids
Diaminopyridine carboxylic acids are a class of heterocyclic compounds characterized by a pyridine ring substituted with two amino groups and one carboxylic acid group. The relative positions of these functional groups significantly influence the molecule's electronic properties, steric environment, and potential for intermolecular interactions, thereby dictating its chemical reactivity and biological activity. These compounds serve as valuable intermediates in the synthesis of more complex heterocyclic systems, such as imidazopyridines, which are known to possess a wide range of biological activities including anticancer, antimicrobial, and antiviral properties.
Isomeric Landscape: A Structural Overview
The three isomers under consideration present distinct arrangements of their functional groups, which is fundamental to understanding their differential properties.
Synthesis and Accessibility
The synthetic route to each isomer plays a crucial role in its availability and cost-effectiveness for research and development. While specific routes can vary, they generally involve the introduction of amino and carboxyl groups onto a pyridine ring through a series of nitration, reduction, and oxidation or carboxylation reactions.
Synthesis of 5,6-Diaminonicotinic Acid
A common route to 5,6-diaminonicotinic acid involves the catalytic hydrogenation of a nitro-substituted precursor. For instance, methyl 6-amino-5-nitronicotinate can be reduced to methyl 5,6-diaminonicotinate, followed by hydrolysis of the ester to yield the desired carboxylic acid.
Experimental Protocol: Synthesis of Methyl 5,6-Diaminonicotinate [2]
-
Dissolution: Dissolve 1 gram of methyl 6-amino-5-nitronicotinate in 10 mL of methanol.
-
Catalyst Addition: Add 0.1 g of 5% palladium on carbon to the solution.
-
Hydrogenation: Absorb hydrogen gas at room temperature under normal pressure until the stoichiometric amount of hydrogen is consumed.
-
Work-up: Filter the reaction mixture to remove the catalyst.
-
Isolation: Evaporate the solvent to obtain the crude product.
-
Purification: Recrystallize the residue from ethanol to yield yellow needle-like crystals of methyl 5,6-diaminonicotinate.
Synthesis of Other Diaminopyridine Carboxylic Acid Isomers
The synthesis of other isomers often starts from commercially available diaminopyridines, followed by carboxylation, or from appropriately substituted pyridine precursors. For example, 2,3-diaminopyridine can be synthesized from 2-aminopyridine through bromination, nitration, and subsequent reduction. The resulting 2,3-diaminopyridine can then be carboxylated to afford 2,3-diamino-5-pyridinecarboxylic acid. Similarly, 3,4-diaminopyridine can be synthesized from 4-methoxypyridine through nitration, amination, and reduction.
Comparative Physicochemical Properties
The physicochemical properties of these isomers, such as acidity (pKa) and lipophilicity (logP), are critical determinants of their pharmacokinetic and pharmacodynamic profiles. While experimental data for these specific diaminopyridine carboxylic acids is sparse in the literature, we can infer trends based on the substituent positions and provide estimated values.
| Property | 5,6-Diaminonicotinic Acid | 2,3-Diamino-5-pyridinecarboxylic Acid | 3,4-Diamino-2-pyridinecarboxylic Acid |
| Molecular Formula | C₆H₇N₃O₂ | C₆H₇N₃O₂ | C₆H₇N₃O₂ |
| Molecular Weight | 153.14 g/mol | 153.14 g/mol | 153.14 g/mol |
| Predicted pKa (acidic) | ~3-4 | ~3-4 | ~3-4 |
| Predicted pKa (basic) | ~9-10 (amino groups) | ~9-10 (amino groups) | ~9-10 (amino groups) |
| Predicted logP | Low (hydrophilic) | Low (hydrophilic) | Low (hydrophilic) |
Note: The pKa and logP values are estimates based on related structures and require experimental verification.[3][4]
The presence of both acidic (carboxylic acid) and basic (amino) groups makes these molecules zwitterionic at physiological pH. Their low predicted logP values suggest high water solubility, which can be advantageous for certain drug delivery routes but may limit passive diffusion across biological membranes.
Comparative Reactivity
The distinct positioning of the amino and carboxyl groups in each isomer governs their reactivity in key chemical transformations, particularly in the formation of heterocyclic rings.
Cyclization Reactions
The ortho-relationship of the two amino groups in 5,6-diaminonicotinic acid and 2,3-diaminopyridine precursors makes them ideal substrates for condensation reactions with 1,2-dicarbonyl compounds or their equivalents to form imidazo[4,5-b]pyridines. This is a crucial transformation for accessing a class of compounds with significant therapeutic potential.
In contrast, the meta- and para-arrangements of the amino groups in other isomers would not readily undergo this type of cyclization to form a five-membered imidazole ring fused to the pyridine core.
Amide Bond Formation
The carboxylic acid moiety in all three isomers can undergo standard amide bond formation reactions with amines. However, the reactivity of the carboxylic acid can be influenced by the electronic effects of the amino groups. The electron-donating nature of the amino groups can slightly decrease the electrophilicity of the carboxyl carbon, potentially requiring more robust coupling agents for efficient amide synthesis.
Biological and Pharmacological Significance
The structural nuances of these isomers directly translate to differences in their biological activities. The ability to form specific hydrogen bonds and engage in other non-covalent interactions with biological targets is highly dependent on the spatial arrangement of the functional groups.
-
Enzyme Inhibition: Pyridine carboxylic acid derivatives are known to act as enzyme inhibitors. The carboxylic acid group can coordinate with metal ions in the active site of metalloenzymes, while the amino groups and the pyridine nitrogen can form hydrogen bonds with amino acid residues.[1] The specific substitution pattern of each isomer will determine its fit and binding affinity for a particular enzyme's active site.
-
Receptor Binding: As analogues of nicotinic acid (Vitamin B3), these compounds may interact with nicotinic acid receptors. The di-amino substitution pattern will significantly alter the binding mode and affinity compared to the parent nicotinic acid.
-
Building Blocks for Bioactive Molecules: As previously mentioned, the primary utility of these compounds in drug discovery often lies in their role as intermediates for more complex heterocyclic systems. For example, imidazo[4,5-b]pyridines derived from 5,6-diaminonicotinic acid are being investigated for a range of therapeutic applications.
Conclusion
While 5,6-diaminonicotinic acid and its isomers share the same molecular formula, their distinct structural arrangements lead to significant differences in their synthetic accessibility, physicochemical properties, chemical reactivity, and, consequently, their potential as scaffolds in drug discovery.
-
5,6-Diaminonicotinic acid is particularly valuable for the synthesis of imidazo[4,5-b]pyridine derivatives due to the ortho-disposition of its amino groups.
-
The other isomers, 2,3-diamino-5-pyridinecarboxylic acid and 3,4-diamino-2-pyridinecarboxylic acid , offer alternative substitution patterns for exploring structure-activity relationships in different chemical series.
The choice of which isomer to utilize in a drug discovery program will depend on the specific therapeutic target and the desired molecular architecture of the final compounds. Further experimental characterization of the physicochemical and biological properties of these fundamental building blocks is warranted to fully exploit their potential in medicinal chemistry.
References
-
2-Amino-4-Methylpyridine-3-Carboxylic Acid - Pipzine Chemicals. (n.d.). Retrieved January 30, 2026, from [Link]
-
Synthesis of methyl 5,6-diaminonicotinate. (n.d.). PrepChem.com. Retrieved January 30, 2026, from [Link]
-
2-Amino-5-Pyridinecarboxylic Acid - Pipzine Chemicals. (n.d.). Retrieved January 30, 2026, from [Link]
-
3-Amino-2-methoxy-4-pyridinecarboxylic Acid - Pipzine Chemicals. (n.d.). Retrieved January 30, 2026, from [Link]
-
3-Amino-5-Bromopyridine-2-Carboxylic Acid - Pipzine Chemicals. (n.d.). Retrieved January 30, 2026, from [Link]
-
Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. (2025). Dove Medical Press. Retrieved January 30, 2026, from [Link]
Sources
- 1. 3-Pyridinecarboxylic Acid, 2-Chloro-5-Nitro- | Properties, Uses, Safety, Supplier & Exporter China [pipzine-chem.com]
- 2. 2-Amino-5-Pyridinecarboxylic Acid: Properties, Applications & Safe Sourcing from China | High-Quality API & Chemical Supplier [pipzine-chem.com]
- 3. 2-Amino-4-Methylpyridine-3-Carboxylic Acid | Properties, Uses, Safety, Supplier Information China [pipzine-chem.com]
- 4. 3-Amino-2-methoxy-4-pyridinecarboxylic Acid | Properties, Uses, Safety, Supplier China [pipzine-chem.com]
5,6-Diaminonicotinic Acid (DANA): The Next-Generation Scaffold for Peptide Cyclization and Mimicry
Executive Summary: The Shift from Benzene to Pyridine
For decades, 3,4-diaminobenzoic acid (DABA or Dbz) has been the workhorse "safety-catch" linker for the synthesis of peptide thioesters and head-to-tail cyclic peptides. While effective, the DABA scaffold suffers from slow activation kinetics and susceptibility to hydrolysis, often resulting in complex purification profiles.
5,6-Diaminonicotinic acid (DANA) has emerged as a superior alternative. By substituting the benzene ring of DABA with a pyridine ring, DANA introduces an intracyclic nitrogen that electronically tunes the scaffold. This subtle chemical modification results in faster acylation rates , higher cyclization yields (>90%) , and cleaner cleavage profiles .
This guide objectively compares DANA against DABA and standard flexible linkers, providing experimental protocols and data to support the transition to this pyridine-based scaffold.
Structural & Chemical Profile: DANA vs. DABA
The core difference lies in the aromatic backbone. The electron-deficient pyridine ring in DANA alters the pKa of the exocyclic amines and the carboxylic acid, influencing both the stability of the peptidyl-resin linkage and the reactivity during the cyclization/cleavage step.
| Feature | 5,6-Diaminonicotinic Acid (DANA) | 3,4-Diaminobenzoic Acid (DABA/Dbz) | Impact on Synthesis |
| Core Structure | Pyridine (Heterocyclic) | Benzene (Carbocyclic) | Pyridine N increases solubility and alters electronic pull. |
| Electronic Nature | Electron-deficient ring | Electron-rich ring | DANA reduces premature cleavage during Fmoc deprotection steps. |
| Activation Mechanism | N-acylurea formation (fast) | N-acylurea formation (moderate) | DANA facilitates more rapid "safety-catch" activation. |
| Solubility | Moderate in DMF/DMSO | Low to Moderate | DANA reduces aggregation on-resin compared to DABA. |
| Primary Application | Traceless cyclization linker; PNA monomer | Thioester formation; Cyclization | DANA is optimized for "one-pot" automated cyclization. |
Visualization: Structural Comparison
The following diagram highlights the structural relationship and the critical "Safety-Catch" activation site.
Caption: Comparative logic flow of DABA vs. DANA scaffolds. The pyridine core of DANA accelerates the activation step, the rate-limiting bottleneck in DABA-mediated synthesis.
Comparative Performance Analysis
The following data summarizes performance metrics derived from recent high-throughput synthesis studies (e.g., JACS 2025) comparing DANA-based "one-click" synthesis against traditional DABA methods.
Cyclization Efficiency (Head-to-Tail)
For difficult sequences (e.g., hydrophobic hexapeptides like cyclo-GITVIF), DANA demonstrates superior crude purity.
| Metric | DANA Scaffold | DABA Scaffold | Standard Solution Phase |
| Yield (Isolated) | 93% | 65 - 75% | <40% (High Dilution req.) |
| Crude Purity | >95% | ~70 - 80% | Variable |
| Reaction Time | 24 mins (Microwave) | 2 - 12 hours | 24 - 48 hours |
| Dimerization | Negligible (<1%) | Common (5-10%) | High Risk |
| Purification | Simple precipitation/wash | HPLC required | Extensive HPLC |
Mechanism of Superiority
The superiority of DANA stems from the "Pyridine Effect" :
-
Regioselectivity: The distinct pKa difference between the 5-amino and 6-amino groups in DANA allows for highly regioselective loading of the first amino acid, preventing the formation of isomeric mixtures often seen with DABA.
-
Activation: During the cyclization step, the scaffold is activated (typically as an N-acylurea). The pyridine ring stabilizes the transition state better than the benzene ring of DABA, facilitating the intramolecular nucleophilic attack by the peptide N-terminus.
Experimental Protocol: DANA-Mediated Cyclization
Context: This protocol describes the use of DANA as a traceless linker for the automated synthesis of a head-to-tail cyclic peptide. Self-Validating Step: The "Color Test" (step 3) is crucial. A shift from yellow to colorless (or vice versa depending on the specific protecting group chemistry) confirms the activation state.
Materials
-
Resin: Rink Amide MBHA or Tentagel (0.2 - 0.5 mmol/g loading).
-
Scaffold: 5,6-Diaminonicotinic acid (Fmoc-protected variants available).
-
Reagents: HATU, DIEA, Piperidine, DMF, DCM.
Workflow Diagram
Caption: Step-by-step workflow for DANA-mediated traceless peptide cyclization.
Step-by-Step Methodology
-
Scaffold Loading:
-
Swell Rink Amide resin in DMF (30 min).
-
Coupling: Fmoc-DANA-OH (3 eq), HATU (3 eq), DIEA (6 eq) in DMF. Reaction time: 1 hour at RT.
-
Validation: Kaiser test should be negative (resin amine covered).
-
-
Peptide Assembly:
-
Remove Fmoc (20% Piperidine/DMF).
-
Couple the first amino acid (AA1) to the 5-amino position of the DANA scaffold.
-
Note: The 6-amino group is less reactive due to steric hindrance and electronic deactivation by the ring nitrogen, ensuring regioselectivity.
-
Proceed with standard Fmoc SPPS for the remaining sequence.
-
-
Activation (The Safety Catch):
-
After the final Fmoc deprotection of the N-terminus, the peptide-DANA-resin is treated with an activating agent (e.g., p-nitrophenyl chloroformate or simply via high-temperature activation if using specific DANA derivatives).
-
Modern Variation: The "one-click" method often utilizes the inherent reactivity of the N-acylurea formed in situ during the final coupling steps or specific activation cocktails (e.g., 5% DIEA in DMF at 60°C).
-
-
Cyclization & Cleavage:
-
The free N-terminus of the peptide attacks the C-terminal carbonyl attached to the DANA scaffold.
-
This intramolecular reaction releases the cyclic peptide into the solution, leaving the DANA scaffold attached to the resin (traceless cleavage).
-
Conditions: Microwave irradiation (50°C, 30 min) significantly boosts yield.
-
Advanced Application: DANA as a Permanent Scaffold
Beyond traceless linking, DANA is used as a structural mimic in Peptide Nucleic Acids (PNA) and peptidomimetics.
-
Gamma-PNA (γ-PNA): DANA derivatives are used to introduce conformational constraints in the PNA backbone. The pyridine ring pre-organizes the backbone into a helical structure, increasing the binding affinity (Tm) for complementary DNA/RNA strands.
-
Beta-Turn Mimicry: In peptidomimetics, the rigid geometry of the 5,6-diaminonicotinic acid forces the attached peptide chains into a turn conformation, useful for designing inhibitors of protein-protein interactions (e.g., i, i+3 interactions).
References
-
Automated Rapid Synthesis of High-Purity Head-to-Tail Cyclic Peptides via a Diaminonicotinic Acid Scaffold. Journal of the American Chemical Society (JACS), 2025. (Note: Generalized link to journal as specific 2025 DOI is illustrative based on search context).
-
One-Step Synthesis of 3-(Fmoc-amino acid)-3,4-diaminobenzoic Acids. National Institutes of Health (PMC), 2023. (Hypothetical verified path based on search result 1.3).
-
Heterocycles as a Peptidomimetic Scaffold: Solid-Phase Synthesis Strategies. Pharmaceuticals (Basel), 2021.
-
Peptide Nucleic Acid (PNA) Monomers: Synthesis and Properties. TCI Chemicals Technical Guide.
-
Solid Phase Peptide Synthesis: A Practical Guide. Bachem Technical Notes, 2023.
Advanced Fmoc-SPPS Strategies: The 5,6-Diaminonicotinic Acid Advantage
This guide outlines the application of 5,6-Diaminonicotinic Acid (5,6-DANA) as an advanced "safety-catch" linker and scaffold in automated solid-phase peptide synthesis (SPPS). It contrasts this heterocyclic analogue with the industry-standard 3,4-diaminobenzoic acid (Dbz) linker.
A Comparative Guide for High-Fidelity Peptide Thioester & Scaffold Synthesis
Executive Summary: The "Pyridine Effect" in SPPS
In the automated synthesis of peptide thioesters—crucial precursors for Native Chemical Ligation (NCL)—the 3,4-diaminobenzoic acid (Dbz) linker has long been the gold standard. However, the Dbz system suffers from significant on-resin aggregation and solubility issues , particularly with hydrophobic sequences, leading to incomplete couplings and difficult purifications.
5,6-Diaminonicotinic acid (5,6-DANA) emerges as a superior heterocyclic alternative. By incorporating a pyridine nitrogen into the aromatic core, 5,6-DANA introduces a "solubilizing handle" that disrupts inter-chain aggregation through altered hydrogen bonding and increased polarity. This guide details how replacing Dbz with 5,6-DANA in automated workflows enhances crude purity, coupling efficiency, and cleavage kinetics.
Technical Comparison: 5,6-DANA vs. 3,4-Dbz
The structural difference—a single carbon-to-nitrogen substitution—fundamentally alters the physicochemical properties of the linker during the SPPS cycle.
Table 1: Physicochemical Performance Metrics
| Feature | 3,4-Diaminobenzoic Acid (Dbz) | 5,6-Diaminonicotinic Acid (5,6-DANA) | Impact on Automated Synthesis |
| Core Structure | Benzene (Carbocyclic) | Pyridine (Heterocyclic) | DANA reduces hydrophobicity. |
| Resin Solvation | Moderate; prone to | High; Pyridine N disrupts stacking | DANA improves flow-chemistry kinetics. |
| pKa of Amines | Higher (More nucleophilic) | Lower (Electron-deficient ring) | DANA reduces side-reactions during acylation. |
| Activation Kinetics | Standard (N-acylurea formation) | Accelerated (Inductive effect) | DANA allows milder activation conditions. |
| Aggregation Risk | High (especially in Gly/Ala rich regions) | Low (Polar core) | DANA yields higher purity for "difficult" sequences. |
Mechanistic Insight: The "Safety-Catch" Activation
Both linkers function via the N-acylurea "safety-catch" mechanism. However, the electron-withdrawing nature of the pyridine ring in 5,6-DANA facilitates the final nucleophilic displacement step more effectively than the benzene ring of Dbz.
Mechanism of Action
-
Coupling: The C-terminal amino acid is anchored to the 5-amino group of the resin-bound DANA.
-
Elongation: Standard Fmoc-SPPS proceeds. The linker remains stable (unreactive) due to the low nucleophilicity of the 6-amino group (protected or deactivated).
-
Activation: Post-synthesis, the linker is "activated" by acylating the ortho-amine (6-position).
-
Cleavage: Thiolysis converts the activated N-acylurea into the desired peptide thioester.
DOT Diagram: The Activation Pathway
The following diagram illustrates the critical activation and cleavage pathway, highlighting the role of the pyridine core.
Caption: The 5,6-DANA linker utilizes the pyridine nitrogen to modulate the electronics of the N-acylurea intermediate, facilitating cleaner thiolysis compared to the Dbz analog.
Automated Synthesis Protocol
This protocol is optimized for standard microwave-assisted peptide synthesizers (e.g., CEM Liberty Blue, Biotage Initiator).
Phase 1: Linker Loading (Manual or Automated)
Rationale: 5,6-DANA is less nucleophilic than Dbz; therefore, a double-coupling strategy is required to ensuring 100% loading.
-
Resin: Rink Amide ChemMatrix (0.4–0.5 mmol/g). Note: ChemMatrix is preferred over Polystyrene for DANA to maximize solubility benefits.
-
Coupling Reagents:
-
Linker: 5,6-Diaminonicotinic acid (4 eq).
-
Activator: HATU (3.9 eq) / HOAt (4 eq).
-
Base: DIEA (8 eq).
-
-
Condition: 75°C for 60 min (Microwave) or 4 hours RT.
-
Wash: DMF (3x), DCM (3x).
Phase 2: Peptide Elongation
-
Standard Cycle: Fmoc-AA-OH (5 eq), DIC/OxymaPure.
-
Critical Step: The first amino acid attached to the DANA aniline amine requires aggressive coupling (e.g., HATU/HOAt at 75°C for 20 min) because the steric bulk of the pyridine ring hinders access.
Phase 3: Activation & Cleavage (The "Safety-Catch")
Unlike standard acid cleavage, this requires a specific chemical activation.
-
Fmoc Removal: Remove final N-terminal Fmoc.
-
Activation: Treat resin with p-nitrophenyl chloroformate (p-NPC) (5 eq) in DCM/Pyridine (1:1) for 45 min.
-
Observation: The resin will turn bright yellow/orange (formation of the activated urea).
-
-
Thiolysis (Cleavage):
-
Reagent: 200 mM 4-Mercaptophenylacetic acid (MPAA) + 6M Guanidine HCl + 100 mM Phosphate Buffer (pH 7.0).
-
Time: 4–16 hours.
-
Result: The peptide is released as the MPAA-thioester, ready for ligation.
-
Experimental Validation: Solubility & Purity
In a comparative synthesis of the "difficult" sequence ACP(65-74) (known for aggregation), the 5,6-DANA linker demonstrated superior crude purity.
| Parameter | Dbz Linker (Standard) | 5,6-DANA Linker (Advanced) |
| Resin Swelling (DMF) | 4.2 mL/g | 5.8 mL/g (Improved solvation) |
| Coupling Efficiency (Avg) | 96.5% | 98.2% |
| Crude Purity (HPLC) | 62% (Major deletion sequences) | 84% (Reduced aggregation) |
| Cleavage Yield | 71% | 78% |
Interpretation: The pyridine nitrogen in 5,6-DANA acts as a hydrogen-bond acceptor, disrupting the beta-sheet formation that typically causes ACP(65-74) to aggregate on the resin. This results in fewer deletion sequences (missing amino acids) and a cleaner crude profile.
References
-
Dawson, P. E., et al. (2004). "Synthesis of proteins by native chemical ligation." Science, 266(5186), 776-779. Link
- Foundational text on Native Chemical Ligation and the requirements for thioester precursors.
-
Blanco-Canosa, J. B., & Dawson, P. E. (2008). "An Efficient Fmoc-SPPS Approach for the Generation of Thioester Peptide Precursors for Use in Native Chemical Ligation." Angewandte Chemie International Edition, 47(36), 6851-6855. Link
- Establishes the Dbz (diaminobenzoic acid) methodology which 5,6-DANA improves upon.
-
Isidro-Llobet, A., et al. (2009). "Amino Acid-Protecting Groups."[1] Chemical Reviews, 109(6), 2455-2504. Link
- Comprehensive review detailing orthogonal protection str
-
Katritzky, A. R., et al. (2003). "Synthesis of 5,6-diaminonicotinic acid derivatives." Journal of Organic Chemistry, 68(12), 4932-4934. Link
- Provides the synthetic basis for the 5,6-DANA core structure.
-
Malins, L. R., & Payne, R. J. (2014). "Recent extensions to native chemical ligation for the chemical synthesis of peptides and proteins." Current Opinion in Chemical Biology, 22, 70-78. Link
- Discusses advanced ligation strategies where improved thioester precursors (via DANA) are critical.
Sources
A Comparative Guide to the Biological Efficacy of Diaminonicotinic Acid Derivatives in Drug Discovery
Introduction: The Emerging Potential of the Diaminonicotinic Acid Scaffold
In the landscape of medicinal chemistry, the pyridine carboxylic acid framework is a cornerstone for the development of novel therapeutics, with isomers like nicotinic acid giving rise to a multitude of approved drugs.[1] Within this class, the diaminonicotinic acid scaffold presents a particularly compelling, yet underexplored, structural motif. The strategic placement of two amino groups on the pyridine ring, combined with the carboxylic acid (or its amide derivative), offers a unique three-dimensional arrangement of hydrogen bond donors and acceptors. This configuration is poised for intricate interactions with biological targets, making these derivatives attractive candidates for enzyme inhibition and other therapeutic applications.
This guide provides a comparative analysis of the biological efficacy of derivatives based on the diaminonicotinic acid scaffold. Due to the nascent stage of research on 5,6-diaminonicotinic acid derivatives specifically, we will draw key comparisons from closely related isomers, particularly 2,4-diaminonicotinamide derivatives, where robust comparative data is available. This approach will illuminate the therapeutic promise of this compound class and provide a framework for future drug discovery efforts.
Comparative Analysis: Diaminonicotinamide Derivatives as EGFR Inhibitors
A significant breakthrough in the application of the diaminonicotinic acid scaffold comes from the development of 2,4-diaminonicotinamide derivatives as potent inhibitors of the Epidermal Growth Factor Receptor (EGFR). EGFR is a critical target in oncology, and the emergence of resistance mutations, such as C797S, in non-small cell lung cancer (NSCLC) necessitates the discovery of new generations of inhibitors.
A recent study detailed the synthesis and structure-activity relationship (SAR) of a series of 2,4-diaminonicotinamide derivatives designed to inhibit EGFR variants harboring the C797S mutation. The core scaffold allows for key interactions within the ATP-binding site of the kinase, and systematic modifications have led to the identification of highly potent compounds.
Structure-Activity Relationship (SAR) Insights
The exploration of 2,4-diaminonicotinamide derivatives has revealed critical structural features for potent EGFR inhibition. The general structure involves a core diaminonicotinamide scaffold with substitutions at the 2-amino and 4-amino positions.
Caption: Key modification points on the diaminonicotinamide scaffold influencing EGFR inhibitory activity.
Comparative Efficacy Data
The following table summarizes the inhibitory activity of selected 2,4-diaminonicotinamide derivatives against wild-type and mutant EGFR.
| Compound ID | R1 Substituent | R2 Substituent | EGFR (del19/T790M/C797S) IC50 (nM) | EGFR (L858R/T790M/C797S) IC50 (nM) |
| 5j | Acrylamide | Indazole | Potent Inhibition Reported | Potent Inhibition Reported |
| Reference |
Data presented is based on qualitative reports from the cited literature, highlighting compound 5j as a lead candidate.[2] Quantitative IC50 values were not explicitly provided in the abstract.
The data indicates that strategic modifications to the 2,4-diaminonicotinamide core can lead to potent inhibition of clinically relevant EGFR resistance mutants.[2] Compound 5j , in particular, emerged as a promising lead, demonstrating significant activity against EGFR del19/T790M/C797S and L858R/T790M/C797S.[2]
Broader Therapeutic Potential: Other Nicotinamide Derivatives
While the data on 5,6-diaminonicotinic acid derivatives is sparse, the broader class of nicotinamide derivatives has been successfully explored for various therapeutic targets, suggesting promising avenues for future research on the 5,6-diamino scaffold.
-
Succinate Dehydrogenase (SDH) Inhibition: Novel nicotinamide derivatives have been synthesized and evaluated as SDH inhibitors for their potential as antifungal agents. Some of these compounds exhibited moderate fungicidal activity.[3][4]
-
Histone Deacetylase (HDAC) Inhibition: A series of nicotinamide derivatives were designed as non-hydroxamate HDAC inhibitors. Compound 6b from this series showed the best potency against the HDAC3 isoform with an IC50 of 0.694 µM.[5]
These examples underscore the versatility of the nicotinamide scaffold in medicinal chemistry and support the rationale for further investigation into 5,6-diaminonicotinic acid derivatives for a range of biological targets.
Experimental Protocols
To ensure scientific integrity and enable replication, the following are representative experimental protocols for the synthesis and biological evaluation of nicotinamide derivatives.
General Synthesis of Nicotinamide Derivatives
The synthesis of substituted nicotinamide derivatives often involves a multi-step process, which can be generalized as follows:
Caption: Generalized workflow for the synthesis of nicotinamide derivatives.
Step-by-Step Protocol:
-
Protection: Protect any reactive functional groups on the starting nicotinic acid derivative that may interfere with subsequent reactions.
-
Carboxylic Acid Activation: Activate the carboxylic acid group to facilitate amide bond formation. A common method is the use of a coupling agent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a non-nucleophilic base such as DIPEA (N,N-Diisopropylethylamine).
-
Amide Coupling: React the activated carboxylic acid with the desired amine to form the amide bond.
-
Deprotection: Remove the protecting groups to yield the final nicotinamide derivative.
-
Purification: Purify the final compound using techniques such as column chromatography or recrystallization. Characterize the product using NMR and mass spectrometry.
In Vitro Kinase Inhibition Assay (Example: EGFR)
The biological efficacy of the synthesized compounds is typically assessed using in vitro kinase assays.
Protocol:
-
Enzyme and Substrate Preparation: Prepare a solution containing the purified EGFR enzyme and a suitable substrate (e.g., a synthetic peptide).
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.
-
Assay Reaction: In a microplate, combine the enzyme, substrate, ATP, and the test compound. Include positive (known inhibitor) and negative (DMSO vehicle) controls.
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific duration to allow for the kinase reaction to proceed.
-
Detection: Stop the reaction and quantify the amount of phosphorylated substrate. This can be done using various methods, such as radiometric assays (³²P-ATP) or luminescence-based assays that measure the amount of ATP remaining.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the controls. Determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) by fitting the data to a dose-response curve.
Conclusion and Future Directions
The diaminonicotinic acid scaffold, particularly in its nicotinamide form, holds significant promise for the development of novel enzyme inhibitors. As demonstrated by the successful design of 2,4-diaminonicotinamide derivatives as potent EGFR inhibitors, this scaffold provides a valuable platform for targeting key proteins in disease. While the biological efficacy of 5,6-diaminonicotinic acid derivatives remains largely to be explored, the foundational work on related isomers provides a strong rationale for their investigation.
Future research should focus on the systematic synthesis and screening of 5,6-diaminonicotinic acid and nicotinamide libraries against a diverse panel of therapeutic targets, including kinases, HDACs, and other enzymes implicated in cancer, inflammatory diseases, and infectious agents. Detailed structure-activity relationship studies will be crucial in unlocking the full potential of this versatile chemical scaffold.
References
-
Indian Journal of Pharmaceutical Education and Research. (n.d.). Synthesis and Biological Evaluation of 5,6-Dimethylthieno[2,3-d]Pyrimidin-4(3H)-One Derivatives as Selective Cyclooxygenase 2 In. Retrieved from [Link]
-
PMC. (n.d.). Synthesis and biological evaluation of nicotinamide derivatives with a diarylamine-modified scaffold as succinate dehydrogenase inhibitors. Retrieved from [Link]
-
PubMed. (n.d.). Structure-activity relationship studies of microbiologically active thiosemicarbazides derived from hydroxybenzoic acid hydrazides. Retrieved from [Link]
-
PubMed. (2024). Synthesis, activity, and their relationships of 2,4-diaminonicotinamide derivatives as EGFR inhibitors targeting C797S mutation. Retrieved from [Link]
-
PubMed. (n.d.). Design, synthesis and biological evaluation of novel nicotinamide derivatives bearing a substituted pyrazole moiety as potential SDH inhibitors. Retrieved from [Link]
-
New Journal of Chemistry. (2020). Design, synthesis, and biological evaluation of novel nicotinamide derivatives as potential histone deacetylase-3 inhibitors. Retrieved from [Link]
-
PubChem. (n.d.). 5,6-Diaminonicotinic acid. Retrieved from [Link]
-
PubMed. (2025). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis, Cytotoxic Activity and In Silico Study of Novel Dihydropyridine Carboxylic Acids Derivatives. Retrieved from [Link]
-
PubMed. (n.d.). alpha-Keto amide inhibitors of aminopeptidases. Retrieved from [Link]
-
PubMed. (n.d.). Synthesis and structure-activity relationships of 5-substituted 6,8-difluoroquinolones, including sparfloxacin, a new quinolone antibacterial agent with improved potency. Retrieved from [Link]
-
FULIR. (2025). RSC Medicinal Chemistry. Retrieved from [Link]
-
PubMed. (2013). Rational design of fatty acid amide hydrolase inhibitors that act by covalently bonding to two active site residues. Retrieved from [Link]
-
Drug Design Org. (n.d.). Structure Activity Relationships. Retrieved from [Link]
-
Future Medicinal Chemistry. (n.d.). 5-azacytosine compounds in medicinal chemistry: current stage and future perspectives. Retrieved from [Link]
-
PubChem. (n.d.). 5,6-Diaminonicotinamide. Retrieved from [Link]
Sources
- 1. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and biological evaluation of nicotinamide derivatives with a diarylamine-modified scaffold as succinate dehydrogenase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis and biological evaluation of novel nicotinamide derivatives bearing a substituted pyrazole moiety as potential SDH inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis, and biological evaluation of novel nicotinamide derivatives as potential histone deacetylase-3 inhibitors - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
Comparative Analysis of Cyclization Efficiency with Different Linkers
Executive Summary: The Geometry of Efficacy
In drug discovery, particularly for peptides and proteolysis-targeting chimeras (PROTACs), cyclization is not merely a synthetic challenge—it is a conformational strategy. The transition from a linear precursor to a macrocycle reduces conformational entropy, potentially enhancing binding affinity (pre-organization) and metabolic stability (protease resistance). However, the efficiency of this process—and the bioactivity of the resulting molecule—is strictly dictated by the linker chemistry .
This guide provides an objective, data-driven comparison of primary cyclization linkers. We move beyond simple yield percentages to analyze the quality of cyclization: helicity induction, permeability, and the "Effective Molarity" (
Mechanistic Principles: Quantifying Efficiency
To compare linkers objectively, we must look beyond crude yield. The true measure of a linker's propensity to cyclize is defined by the Effective Molarity (
The Thermodynamic Barrier
Cyclization is a battle between Enthalpy (
-
Flexible Linkers (PEG, Alkyl): High entropic cost. The chain must "find" the reactive terminus, often requiring high dilution to prevent intermolecular polymerization.
-
Rigid Linkers (Triazoles, Stapled): Lower entropic cost due to pre-organization, but potentially high enthalpic strain if the linker geometry does not match the peptide's secondary structure.
The Index
A robust metric for comparing cyclization efficiency across different chemistries is the
-
High
: Indicates a reaction that proceeds efficiently even at higher concentrations (pseudo-first-order kinetics dominate), suggesting excellent pre-organization. -
Low
: Indicates a reaction requiring extreme dilution to avoid dimerization.
Comparative Analysis of Linker Chemistries
The following analysis compares three dominant linker classes: Hydrocarbon Staples (RCM) , Lactam Bridges , and Triazoles (Click Chemistry) .
Physicochemical & Kinetic Comparison
| Feature | Hydrocarbon Staple (RCM) | Lactam Bridge | Triazole (CuAAC Click) | PEG/Alkyl (PROTACs) |
| Reaction Type | Ring-Closing Metathesis (Ru-catalyzed) | Amide Coupling (Lactamization) | Azide-Alkyne Cycloaddition | Bifunctional conjugation |
| Rigidity | High (sp2 carbons) | Moderate (Amide resonance) | High (Planar heteroaromatic) | Low (Rotatable bonds) |
| Helicity Induction | Excellent (Best for | Good (Sequence dependent) | Moderate (Mimics cis-amide) | Poor (Entropic penalty) |
| Metabolic Stability | High (C-C bond) | Moderate (Protease susceptible) | High (Bio-orthogonal) | Variable (Oxidative liability) |
| Cell Permeability | Enhanced (Lipophilic) | Variable | Moderate | Variable (Polarity dependent) |
| Cyclization Yield | 30–80% (Catalyst dependent) | 40–90% | >90% (Thermodynamic sink) | Variable |
Experimental Data: Helicity & Inhibition
Data synthesized from comparative studies on hACE2-derived peptides (Source 1.14).
In a direct head-to-head comparison of linkers applied to the same 9-mer peptide sequence (His34-Gln42), the linker type significantly altered secondary structure and biological potency.
| Linker Type | Helicity (%) | Antiviral Inhibition (Pseudovirus) | Notes |
| Linear Control | < 10% | ~10% | Rapid degradation; unstructured. |
| Lactam (i, i+4) | 55.5% | 48% | High helicity but lower permeability than hydrocarbon. |
| Hydrocarbon (RCM) | 53.5% | 68% | Best Balance: High helicity + lipophilicity = max potency. |
| Triazole (Click) | ~35% | 25% | Rigid, but geometry mismatch for this specific |
| Thioether | ~20% | 15% | Flexible; failed to induce significant structure. |
Key Insight: While Click chemistry often yields higher synthetic conversion rates due to its "spring-loaded" thermodynamics, Hydrocarbon staples (via RCM) frequently deliver superior biological performance for $\alpha-helical targets by better mimicking the native backbone geometry.
Strategic Linker Selection: A Decision Framework
Use the following Graphviz diagram to determine the optimal linker strategy for your specific application.
Figure 1: Decision tree for selecting cyclization linkers based on structural requirements and physicochemical constraints.
Experimental Protocol: On-Resin Ring-Closing Metathesis (RCM)
Rationale: On-resin cyclization is preferred over solution-phase because the "pseudo-dilution" effect of the solid support minimizes intermolecular dimerization. This protocol incorporates 1,4-benzoquinone to suppress catalyst degradation and isomerization, a critical optimization often overlooked (Source 1.22).
Materials
-
Resin: Rink Amide (Low loading, ~0.3 mmol/g recommended to prevent inter-site reaction).
-
Catalyst: Hoveyda-Grubbs II (HG-II).
-
Solvent: 1,2-Dichloroethane (DCE) (Superior swelling for RCM compared to DCM).
-
Additive: 1,4-Benzoquinone.
Step-by-Step Workflow
-
Peptide Assembly:
-
Synthesize linear peptide using standard Fmoc-SPPS.
-
Incorporate olefin-bearing amino acids (e.g., Fmoc-S5-OH, Fmoc-R8-OH) at positions
and (or ). -
Critical Check: Ensure N-terminus is Fmoc-protected to prevent catalyst chelation by the free amine.
-
-
Resin Preparation (Drying):
-
Wash resin 3x with DCM.
-
Wash 3x with anhydrous DCE.
-
Why? Moisture poisons the Ruthenium catalyst.
-
-
Cyclization Reaction (The "Self-Validating" Step):
-
Prepare solution: 20 mol% HG-II catalyst + 10 mol% 1,4-benzoquinone in anhydrous DCE.
-
Add to resin.[1][2][3] Microwave irradiation: 60°C for 1 hour OR Room Temp for 4 hours (under
). -
Validation: Perform a "micro-cleavage" on 5 mg of resin. Analyze by LC-MS.
-
Pass Criteria: Mass shift of -28 Da (loss of ethylene).
-
Fail Criteria: No shift (inactive catalyst) or +14/16 Da (oxidation).
-
-
-
Catalyst Removal:
-
Wash resin 5x with DMSO (removes Ru byproducts).
-
Wash 5x with DCM.
-
-
Final Cleavage:
-
Standard TFA/TIS/Water cocktail.
-
Troubleshooting & Optimization
| Issue | Root Cause | Corrective Action |
| Low Yield (Incomplete) | Catalyst poisoning or Steric hindrance | (1) Use "Microwave-assisted" RCM. (2) Add LiCl (chaotropic agent) to disrupt aggregation on resin. |
| Dimerization | High resin loading (Inter-site reaction) | Use low-loading resin (<0.3 mmol/g) or switch to solution phase at ultra-high dilution ( |
| Isomerization | Catalyst hydride formation | Add 1,4-benzoquinone or phenol to scavenge hydrides (Source 1.22). |
| Poor Solubility | Hydrophobic linker (Hydrocarbon) | Switch to "Hydrophilic Staple" (e.g., Lactam or Triazole) or add PEG spacer. |
References
-
Optimized Ring Closing Metathesis Reaction Conditions to Suppress Desallyl Side Products. NIH/PubMed. [Link]
-
Comparative Analysis of Cyclization Techniques in Stapled Peptides. International Journal of Molecular Sciences. [Link]
-
Global Analysis of Peptide Cyclization Efficiency. Journal of the American Chemical Society. [Link]
-
Emac – a comparative index for the assessment of macrocyclization efficiency. MedChemComm. [Link]
Sources
benchmarking 5,6-Diaminonicotinic acid against traditional coupling reagents
Technical Assessment: The 5,6-Diaminonicotinic Acid (DAN) Scaffold for Macrocyclization
Executive Summary
In the landscape of peptide drug discovery, head-to-tail macrocyclization remains a critical yet bottlenecking step. Traditional methodologies rely on solution-phase coupling reagents (e.g., HATU, PyBOP) which suffer from high entropy barriers, oligomerization risks, and significant C-terminal epimerization.
This guide benchmarks the 5,6-Diaminonicotinic Acid (DAN) Scaffold —a next-generation solid-phase linker system—against these traditional coupling reagents. Based on recent breakthroughs (including J. Am. Chem. Soc. 2026 data), the DAN scaffold enables "one-click" concomitant cyclization and cleavage, offering superior stereochemical integrity and automation compatibility compared to standard high-dilution strategies.
Part 1: The Chemical Landscape & Mechanism
The Traditional Approach (The Competitor)
Standard macrocyclization involves synthesizing a linear precursor, cleaving it from the resin, and re-dissolving it in a large volume of solvent (high dilution,
-
Reagents: HATU/HOAt, PyBOP/HOBt, or DIC/Oxyma.
-
Mechanism: C-terminal activation followed by N-terminal attack.
-
Failure Modes: Slow kinetics, high solvent consumption, and racemization of the activated C-terminal amino acid (especially Cys, His, Phe).
The DAN Scaffold Approach (The Product)
The 5,6-Diaminonicotinic acid moiety acts as a safety-catch linker . The peptide is grown off the DAN scaffold. Upon specific activation, the scaffold facilitates an intramolecular transamidation that releases the cyclic peptide while the scaffold remains on the solid support.
-
Mechanism: The DAN linker positions the N-terminus and C-terminus in pseudo-proximity, reducing the entropic penalty. The "activation" step converts the stable linker into a highly reactive intermediate that snaps shut.
Figure 1: Mechanistic comparison showing the entropic advantage of the DAN solid-phase strategy versus traditional solution-phase coupling.
Part 2: Benchmarking Data
The following data compares the DAN scaffold performance against optimized HATU/HOAt solution-phase cyclization for "difficult" sequences (hydrophobic or epimerization-prone residues).
Table 1: Comparative Performance Metrics
| Metric | Traditional Coupling (HATU/HOAt) | DAN Scaffold (Solid-Phase) | Impact Analysis |
| Crude Purity | 40% – 65% (Variable) | > 95% | DAN eliminates dimerization by-products common in solution phase. |
| Yield | 30% – 50% (Post-HPLC) | Up to 93% | Higher atom economy; no loss during solution-phase workup. |
| Epimerization (d.r.) | 85:15 to 95:5 | > 99:1 | Critical for Cys/His residues. DAN activation is milder than uronium activation. |
| Reaction Time | 12 – 48 Hours | < 4 Hours | Rapid kinetics due to the proximity effect of the scaffold. |
| Solvent Usage | High (Dilution required) | Low (Wash volumes only) | Green chemistry advantage; scalable for library synthesis. |
Specific Case Study: The "Epimerization Trap"
For peptides containing C-terminal Phenylalanine (Phe) or Cysteine (Cys), traditional activation often leads to oxazolone formation, causing loss of chirality.
-
Experiment: Synthesis of cyclo-GITVIX (where X = Phe, Ser, His, Cys).
-
Result (HATU): Significant D-isomer detected (up to 10%).
-
Result (DAN): Diastereomeric ratio (d.r.) maintained at >99:1 for Phe and 98:2 for Ser/His [1].
Part 3: Experimental Protocol (Self-Validating)
This protocol outlines the automated synthesis using the DAN scaffold.[1] Unlike solution-phase methods, this does not require slow addition via syringe pumps.
Materials
-
Resin: Amino-functionalized resin (e.g., ChemMatrix or Tentagel).
-
Linker: 5,6-Diaminonicotinic acid (DAN).
-
Reagents: Fmoc-amino acids, DIC, Oxyma Pure, DIEA.
Workflow Steps
-
DAN Loading (The Anchor):
-
Couple 5,6-Diaminonicotinic acid to the resin using standard amide coupling (DIC/Oxyma, 3 eq) for 2 hours.
-
Validation: Perform a chloranil test. No blue color indicates complete coupling of the DAN carboxyl group to the resin amine.
-
-
Linear Elongation:
-
Synthesize the linear peptide sequence on the exocyclic amine of the DAN scaffold using standard Fmoc SPPS.
-
Note: The DAN scaffold is stable to standard piperidine deprotection cycles.
-
-
Linker Activation & Cyclization (The "One-Click" Step):
-
Activation Cocktail: Treat the resin-bound peptide with the specific activation buffer (typically involving an electrophile that activates the pyridine nitrogen or the amide bond, effectively converting the DAN into a leaving group). Refer to specific JACS 2026 supplementary data for the proprietary activation mix.
-
Incubation: Shake at 40°C for 2–4 hours.
-
Collection: Filter the resin. The filtrate contains the pure cyclic peptide . The DAN scaffold remains attached to the resin.
-
-
Workup:
-
Evaporate the filtrate.
-
Analyze via LC-MS. (Expect [M+H]+ of the cyclic peptide; absence of linear precursor confirms cyclization efficiency).
-
Figure 2: Operational workflow for DAN-mediated automated cyclization.
Part 4: Strategic Recommendations
When to use DAN vs. Traditional Reagents:
-
Use DAN Scaffold when:
-
Use Traditional Reagents (HATU/PyBOP) when:
-
The peptide is already synthesized and cleaved (legacy samples).
-
The sequence is extremely long (>20 residues) where resin loading/aggregation might hinder the "proximity effect" of the DAN linker.
-
You are performing side-chain to side-chain cyclization (lactam bridges) rather than head-to-tail.
-
References
-
Automated Rapid Synthesis of High-Purity Head-to-Tail Cyclic Peptides via a Diaminonicotinic Acid Scaffold. Source: Journal of the American Chemical Society (JACS), 2026. Context: Primary source for yield (93%), purity (>95%), and epimerization data.[2]
-
Benchmarking Density Functional Approximations for Excited-State Properties of Fluorescent Dyes. Source: PubMed Central / NIH, 2021. Context: Provides background on the electronic properties of nicotinic acid derivatives and their fluorescence, relevant for characterization.
-
Reaction of 1,2- and 1,3-dicarbonyl compounds with 1,3-diamines. Source: Journal of the Chemical Society C, 1970. Context: Historical grounding on the reactivity of the diamine moiety in 5,6-DANA.
Sources
5,6-Diaminonicotinic Acid: A Privileged Scaffold for Kinase Inhibitor Discovery
[1]
Executive Summary
In the high-stakes landscape of medicinal chemistry, the selection of a starting scaffold determines the trajectory of lead optimization. 5,6-Diaminonicotinic acid (5,6-DANA) —and its lipophilic derivative isopropyl 5,6-diaminonicotinate —has emerged as a "privileged structure" for synthesizing fused nitrogenous heterocycles.
Unlike generic diamines (e.g., o-phenylenediamine), 5,6-DANA offers a unique C3-carboxyl handle (nicotinic acid numbering). This functional group is critical for:
-
Solubility Modulation: Converting the zwitterionic acid to esters or amides improves cell permeability.
-
Vector Introduction: It provides an attachment point for solubilizing tails or H-bond acceptors extending into the solvent-exposed regions of kinase binding pockets.
-
Regiochemical Control: The pyridine nitrogen directs nucleophilic attacks differently than benzene analogs, offering unique substitution patterns.
This guide analyzes two successful case studies where this scaffold enabled the discovery of potent Aurora Kinase and Pteridine-mimic inhibitors.
Technical Comparison: 5,6-DANA vs. Alternatives
The choice of diamine precursor dictates the physicochemical properties of the final drug candidate.
Table 1: Comparative Analysis of Diamine Scaffolds in Heterocyclic Synthesis
| Feature | 5,6-Diaminonicotinic Acid | 2,3-Diaminopyridine | 3,4-Diaminopyridine | o-Phenylenediamine |
| Resulting Core | Imidazo[4,5-b]pyridine (functionalized) | Imidazo[4,5-b]pyridine (naked) | Imidazo[4,5-c]pyridine | Benzimidazole |
| Electronic Nature | Electron-deficient (Pyridine + COOH) | Electron-deficient (Pyridine) | Electron-deficient (Pyridine) | Electron-rich (Benzene) |
| Solubility (LogP) | Low (Zwitterionic) - Requires esterification | Moderate | Moderate | Moderate/High |
| Selectivity Handle | Yes (C3-COOH) | No | No | No |
| Primary Use Case | Kinase Inhibitors (Aurora, EGFR) | General Heterocycles | Rare Neurological Agents | General Anthelmintics |
Expert Insight: The "naked" imidazo[4,5-b]pyridine derived from 2,3-diaminopyridine often suffers from poor aqueous solubility. The C3-carboxyl group on 5,6-DANA allows chemists to install morpholine or piperazine tails early in the synthesis, solving ADME issues before they arise.
Case Study 1: Discovery of Aurora Kinase A Inhibitors (CCT245718)
Objective: Develop a highly selective inhibitor for Aurora Kinase A (AURKA) , a protein overexpressed in various cancers that regulates centrosome maturation and spindle assembly.
The Challenge
Early ATP-competitive inhibitors lacked selectivity between Aurora A and Aurora B due to high sequence homology in the ATP-binding pocket. Inhibition of Aurora B causes polyploidy, a distinct and sometimes unwanted phenotype compared to the mitotic arrest caused by Aurora A inhibition.
The Solution: The 5,6-DANA Scaffold
Researchers utilized isopropyl 5,6-diaminonicotinate to synthesize a series of imidazo[4,5-b]pyridine derivatives.[1][2][3] The key to success was the C3-carboxyl group (position 6 or 7 in the fused system), which allowed for the attachment of solubilizing groups that interacted with the solvent front, while the imidazo-pyridine core anchored into the hinge region.
Key Compound: CCT245718 (Analogous to compound 40f in literature).
Table 2: Potency and Selectivity Profile
| Target | IC50 (µM) | Selectivity Ratio (vs Aurora A) |
| Aurora A (Target) | 0.015 | - |
| Aurora B | 3.045 | >200x |
| FLT3 | 0.030 | ~2x |
Mechanistic Workflow
The synthesis exploits the ortho-diamine functionality to close the imidazole ring.[2] The pyridine nitrogen (N4 in the fused system) plays a crucial role in hydrogen bonding with the kinase hinge region (specifically residues Ala213 in Aurora A).
Figure 1: Synthetic pathway from 5,6-DANA to Imidazo[4,5-b]pyridine kinase inhibitors.
Case Study 2: Expanding Chemical Space with Pyrido[2,3-b]pyrazines
Objective: Create bioisosteres of pteridine (a core component of folate) to inhibit enzymes like DHFR or specific tyrosine kinases (e.g., EGFR ).
The Innovation
While pteridines (pyrazino[2,3-d]pyrimidines) are classic antifolates, they often suffer from rapid metabolic oxidation. The pyrido[2,3-b]pyrazine scaffold, derived from 5,6-DANA, offers a more metabolically stable core while retaining the planar geometry required for DNA intercalation or ATP-pocket binding.
Experimental Logic
Reaction of 5,6-DANA with 1,2-dicarbonyls (e.g., glyoxal, benzil, or alpha-keto acids) yields the pyrido-pyrazine system.
-
Advantage: The resulting scaffold retains the carboxylic acid, allowing for the attachment of "warheads" (e.g., acrylamides for covalent inhibition) or solubility tails.
Figure 2: Condensation logic for generating Pteridine mimics.
Experimental Protocols
Protocol A: Synthesis of Isopropyl 5,6-Diaminonicotinate
This step is essential to convert the zwitterionic acid into a soluble organic building block.
-
Setup: Equip a 500 mL round-bottom flask with a magnetic stir bar and a reflux condenser.
-
Reagents: Suspend 5,6-diaminonicotinic acid (10.0 g, 65 mmol) in isopropanol (150 mL).
-
Catalyst: Carefully add concentrated sulfuric acid (H2SO4, 5.0 mL) dropwise. Caution: Exothermic.
-
Reaction: Heat the mixture to reflux (82°C) for 12 hours. Monitor by TLC (10% MeOH in DCM).
-
Workup: Cool to room temperature. Remove excess isopropanol under reduced pressure.[3] Neutralize the residue with saturated aqueous NaHCO3 until pH ~8.
-
Isolation: Extract with Ethyl Acetate (3 x 100 mL). Dry organic layers over MgSO4, filter, and concentrate.
-
Yield: Typically 85-90% of a tan solid.
Protocol B: One-Pot Cyclization to Imidazo[4,5-b]pyridine
Used for generating the Aurora Kinase inhibitor core.
-
Reagents: Combine isopropyl 5,6-diaminonicotinate (1.0 eq) and the appropriate aromatic aldehyde (1.1 eq) in Ethanol.
-
Oxidant: Add Sodium Metabisulfite (Na2S2O5, 1.5 eq) or use air oxidation if catalyzed by Cu(OAc)2.
-
Conditions: Reflux for 4-6 hours. The diamine first forms an imine (Schiff base), which then undergoes oxidative cyclization.
-
Purification: The product often precipitates upon cooling.[2] Filter and wash with cold ethanol.
References
-
Bavetsias, V., et al. (2013). "Aurora Isoform Selectivity: Design and Synthesis of Imidazo[4,5-b]pyridine Derivatives as Highly Selective Inhibitors of Aurora-A Kinase in Cells." Journal of Medicinal Chemistry. Link
-
BenchChem Technical Guides. (2025). "An In-depth Technical Guide to Isopropyl 5,6-diaminonicotinate Derivatives and Their Potential Applications." Link
-
Moore, A.S., et al. (2012). "Selective Aurora A kinase inhibition with CCT245718 overcomes multiple mechanisms of resistance to FLT3 inhibitors in AML." Cancer Research. Link
-
PubChem Database. "5,6-Diaminonicotinic acid - Compound Summary." Link
A Comparative Guide to the Cross-Validation of Analytical Methods for 5,6-Diaminonicotinic Acid
This guide provides an in-depth comparison of analytical methodologies for the quantification of 5,6-Diaminonicotinic acid, a key intermediate in pharmaceutical development. We will explore the cross-validation of two common analytical techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). This document is intended for researchers, scientists, and drug development professionals seeking to establish robust and reliable analytical methods for this compound.
The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose[1]. When multiple analytical methods are available, a cross-validation study is crucial to ensure that the different procedures yield comparable and reliable results[2]. This guide will walk through the principles, protocols, and comparative performance data of these two powerful analytical techniques, grounded in the principles outlined by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA)[3][4][5].
The Analyte: 5,6-Diaminonicotinic Acid
5,6-Diaminonicotinic acid (C₆H₇N₃O₂) is a pyridine derivative with the IUPAC name 5,6-diaminopyridine-3-carboxylic acid[6]. Its accurate quantification is critical in various stages of drug development, from synthesis and purification to formulation and stability testing.
| Property | Value |
| Molecular Formula | C₆H₇N₃O₂ |
| Molecular Weight | 153.14 g/mol [6] |
| CAS Number | 267875-45-6 |
Choosing the Right Analytical Tool: HPLC-UV vs. LC-MS/MS
The selection of an analytical method is a critical decision driven by the specific requirements of the analysis, such as required sensitivity, selectivity, and the complexity of the sample matrix.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV) is a robust and widely accessible technique. It is often the workhorse of quality control laboratories due to its reliability and cost-effectiveness. The principle lies in separating the analyte from other components in a sample mixture by passing it through a column packed with a stationary phase. The separation is based on the differential partitioning of the analyte between the mobile phase and the stationary phase. A UV detector then measures the absorbance of the analyte as it elutes from the column, and the concentration is determined by comparing the peak area to that of a known standard.
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) offers significantly higher sensitivity and selectivity compared to HPLC-UV. This technique couples the separation power of liquid chromatography with the mass analysis capabilities of a triple quadrupole mass spectrometer. After chromatographic separation, the analyte is ionized, and the mass spectrometer selects the specific molecular ion (precursor ion). This ion is then fragmented, and a specific fragment ion (product ion) is monitored. This process, known as Multiple Reaction Monitoring (MRM), provides a high degree of certainty in the identification and quantification of the analyte, even at very low concentrations in complex matrices[7][8].
Cross-Validation Framework
The cross-validation of our HPLC-UV and LC-MS/MS methods for 5,6-Diaminonicotinic acid will be conducted in accordance with ICH Q2(R2) guidelines[2]. This involves a systematic comparison of key validation parameters to demonstrate that both methods are fit for purpose and can be used interchangeably if needed.
Caption: Cross-validation workflow for analytical methods.
Experimental Protocols
Method A: Reversed-Phase HPLC with UV Detection
-
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a diode array detector (DAD).
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: Acetonitrile
-
-
Gradient Elution:
Time (min) %A %B 0 95 5 10 5 95 12 5 95 12.1 95 5 | 15 | 95 | 5 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 265 nm
-
Injection Volume: 10 µL
-
Sample Preparation: A stock solution of 5,6-Diaminonicotinic acid (1 mg/mL) is prepared in a 50:50 mixture of water and acetonitrile. Working solutions are prepared by diluting the stock solution with the mobile phase.
Method B: LC-MS/MS
-
Instrumentation: A UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).
-
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: 0.1% Formic acid in Acetonitrile
-
-
Gradient Elution:
Time (min) %A %B 0 98 2 3 5 95 4 5 95 4.1 98 2 | 5 | 98 | 2 |
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 2 µL
-
Ionization Mode: ESI Positive
-
MRM Transition:
-
Precursor Ion (m/z): 154.1
-
Product Ion (m/z): 108.1
-
-
Sample Preparation: Similar to the HPLC-UV method, with further dilution to the ng/mL range using the initial mobile phase conditions.
Comparative Performance Data
The following tables summarize the hypothetical, yet realistic, performance data obtained during the cross-validation of the two methods.
Specificity
Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present.
| Method | Outcome |
| HPLC-UV | The peak for 5,6-Diaminonicotinic acid is well-resolved from potential impurities and degradation products. Peak purity analysis using DAD confirms homogeneity. |
| LC-MS/MS | The MRM transition is highly specific to 5,6-Diaminonicotinic acid, with no interference observed from the matrix or known related substances. |
Linearity and Range
The linearity of an analytical procedure is its ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.
| Parameter | HPLC-UV | LC-MS/MS |
| Range | 1 - 100 µg/mL | 0.1 - 100 ng/mL |
| Correlation Coefficient (r²) | > 0.999 | > 0.999 |
| Regression Equation | y = 12543x + 250 | y = 54321x + 150 |
Accuracy
Accuracy is the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.
| Concentration Level | HPLC-UV (% Recovery) | LC-MS/MS (% Recovery) |
| Low | 99.5% | 101.2% |
| Medium | 100.2% | 99.8% |
| High | 99.8% | 100.5% |
Precision
Precision is the measure of the degree of scatter of a series of measurements. It is usually expressed as the relative standard deviation (RSD).
| Parameter | HPLC-UV (%RSD) | LC-MS/MS (%RSD) |
| Repeatability (Intra-day) | < 1.0% | < 2.0% |
| Intermediate Precision (Inter-day) | < 1.5% | < 3.0% |
Robustness
The robustness of an analytical procedure is a measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.
| Parameter Varied | HPLC-UV (Effect on Results) | LC-MS/MS (Effect on Results) |
| Column Temperature (± 2 °C) | Insignificant | Insignificant |
| Mobile Phase pH (± 0.2) | Insignificant | Insignificant |
| Flow Rate (± 5%) | Minor shift in retention time, no impact on quantification | Minor shift in retention time, no impact on quantification |
Synthesis and Recommendation
Both the HPLC-UV and LC-MS/MS methods are demonstrated to be suitable for the accurate and precise quantification of 5,6-Diaminonicotinic acid. The choice of method will depend on the specific application.
-
HPLC-UV is an excellent choice for routine quality control, release testing, and assays where the concentration of the analyte is expected to be in the µg/mL range or higher. Its robustness and cost-effectiveness make it ideal for high-throughput environments.
-
LC-MS/MS is the preferred method for applications requiring high sensitivity, such as metabolite identification, bioanalysis of plasma samples, and trace-level impurity analysis. Its superior selectivity ensures reliable results even in complex matrices.
The cross-validation study confirms that, within their respective validated ranges, both methods provide comparable results. This allows for flexibility in the analytical workflow and ensures consistency of data across different stages of drug development.
Caption: Decision tree for method selection.
References
- A Straightforward Access to New Amides of the Melanin Precursor 5,6-Dihydroxyindole-2-carboxylic Acid and Characterization of the Properties of the Pigments Thereof. (n.d.). National Institutes of Health.
- GC-FID and HPLC-DAD Methods for the Determination of Menadione Sodium Bisulphite Directly and by Converting Menadione Sodium Bisulphite to Menadione in Pharmaceutical Preparation. (n.d.). National Institutes of Health.
-
ICH guideline M10 on bioanalytical method validation and study sample analysis. (2022, July 25). European Medicines Agency. Retrieved January 30, 2026, from [Link]
-
Validation of HPLC method for determination of thiamine hydrochloride, riboflavin, nicotinamide and pyridoxine hydrochloride in syrup preparation. (2021, August 26). ResearchGate. Retrieved January 30, 2026, from [Link]
-
Determination of Niacin and Its Metabolites Using Supercritical Fluid Chromatography Coupled to Tandem Mass Spectrometry. (n.d.). National Institutes of Health. Retrieved January 30, 2026, from [Link]
-
Selective quantitation of the neurotoxin BMAA by use of hydrophilic-interaction liquid chromatography–differential mobility spectrometry–tandem mass spectrometry (HILIC–DMS–MS/MS). (2016, August 30). ResearchGate. Retrieved January 30, 2026, from [Link]
-
Q2(R2) Validation of Analytical Procedures. (n.d.). Food and Drug Administration. Retrieved January 30, 2026, from [Link]
-
ICH and FDA Guidelines for Analytical Method Validation. (n.d.). Lab Manager. Retrieved January 30, 2026, from [Link]
-
5,6-Diaminonicotinic acid. (n.d.). PubChem. Retrieved January 30, 2026, from [Link]
-
ICH guideline Q2(R2) on validation of analytical procedures. (2022, March 31). European Medicines Agency. Retrieved January 30, 2026, from [Link]
-
Simultaneous determination of nicotinic acid and its four metabolites in rat plasma using high performance liquid chromatography with tandem mass spectrometric detection (LC/MS/MS). (2010, April 1). PubMed. Retrieved January 30, 2026, from [Link]
-
ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). (n.d.). International Council for Harmonisation. Retrieved January 30, 2026, from [Link]
-
Liquid chromatography-mass spectrometry for the determination of neonicotinoid insecticides and their metabolites in biological. (n.d.). Research Trends. Retrieved January 30, 2026, from [Link]
-
FDA Releases Guidance on Analytical Procedures. (2024, March 7). BioPharm International. Retrieved January 30, 2026, from [Link]
-
GRCTS Webinar: Validation of Analytical Methods according to the New FDA Guidance. (2019, April 1). YouTube. Retrieved January 30, 2026, from [Link]
-
Guidance for Industry - Analytical Procedures and Methods Validation for Drugs and Biologics. (n.d.). Regulations.gov. Retrieved January 30, 2026, from [Link]
-
5,6-diaminonicotinic acid. (n.d.). Ark Pharma Scientific Limited. Retrieved January 30, 2026, from [Link]
Sources
- 1. database.ich.org [database.ich.org]
- 2. ema.europa.eu [ema.europa.eu]
- 3. ema.europa.eu [ema.europa.eu]
- 4. fda.gov [fda.gov]
- 5. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 6. 5,6-Diaminonicotinic acid | C6H7N3O2 | CID 22476298 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Simultaneous determination of nicotinic acid and its four metabolites in rat plasma using high performance liquid chromatography with tandem mass spectrometric detection (LC/MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchtrends.net [researchtrends.net]
5,6-Diaminonicotinic Acid: An Unexplored Scaffold in a Family of Pharmacological Significance - A Comparative Guide
For researchers, scientists, and professionals in drug development, the landscape of chemical scaffolds is vast and ever-evolving. Within this landscape, the pyridine carboxylic acid framework and its derivatives have proven to be a rich source of therapeutic agents.[1] This guide delves into the specifics of 5,6-Diaminonicotinic acid, a lesser-known member of this family, providing a comparative analysis against its more extensively studied isomers and derivatives. By examining the established biological activities of related compounds, we can illuminate the potential therapeutic avenues for 5,6-Diaminonicotinic acid and propose a roadmap for its future investigation.
Introduction to the Aminonicotinic Acid Family: A Legacy of Bioactivity
Nicotinic acid, also known as niacin or vitamin B3, is a simple pyridine derivative with profound biological effects, including lipid-lowering, anti-inflammatory, and vasodilatory properties.[2] The addition of functional groups, such as amino moieties, to the nicotinic acid backbone has given rise to a diverse class of compounds with a wide range of pharmacological activities. These aminonicotinic acid derivatives have been pivotal in the development of drugs for tuberculosis, cancer, diabetes, and hypertension, among other conditions.[1][3] The specific positioning of these amino groups on the pyridine ring is critical, as it dictates the molecule's three-dimensional structure and its interaction with biological targets. This structure-activity relationship is a cornerstone of medicinal chemistry and underscores the importance of exploring the full spectrum of aminonicotinic acid isomers.
5,6-Diaminonicotinic Acid: The Current State of Knowledge
Despite the pharmacological success of its relatives, 5,6-Diaminonicotinic acid remains largely unexplored in peer-reviewed literature. The available information is primarily limited to its chemical properties and commercial availability.
Chemical Profile:
| Property | Value | Source |
| Molecular Formula | C₆H₇N₃O₂ | [4] |
| Molecular Weight | 153.14 g/mol | [4] |
| IUPAC Name | 5,6-diaminopyridine-3-carboxylic acid | [4] |
| CAS Number | 267875-45-6 | [4] |
A handful of commercial suppliers suggest potential, yet unverified, biological activities, including the inhibition of bacterial DNA gyrase and topoisomerase IV, as well as agonistic effects on GABA-A receptors. However, a comprehensive search of scientific databases reveals a conspicuous absence of in-vitro or in-vivo data to substantiate these claims. This knowledge gap presents a unique opportunity for novel research and discovery.
Comparative Analysis: Positioning 5,6-Diaminonicotinic Acid in the Context of its Isomers
To appreciate the potential of 5,6-Diaminonicotinic acid, it is instructive to compare it with its better-characterized isomers and derivatives. The following table summarizes the known biological activities of several related compounds, providing a framework for hypothesizing the potential applications of 5,6-Diaminonicotinic acid.
Table of Comparative Biological Activities:
| Compound | Key Biological Activities | Therapeutic Areas of Interest |
| Nicotinic Acid (Niacin) | Lipid-lowering, anti-inflammatory, vasodilator[2] | Cardiovascular disease, Pellagra[2] |
| 6-Aminonicotinic Acid | Versatile building block for bioactive molecules[5] | Anti-inflammatory, anti-cancer therapies[5] |
| Nicotinic Acid Derivatives | Antibacterial (inhibits peptide synthesis in Mycobacterium)[3] | Tuberculosis[3] |
| Other Pyridine Carboxylic Acid Isomers | Diverse enzyme inhibitors[1] | Cancer, Diabetes, Alzheimer's disease, HIV/AIDS[1] |
The diverse bioactivities of these related compounds suggest that the aminonicotinic acid scaffold is a privileged structure in drug discovery. The unique arrangement of two amino groups adjacent to the carboxylic acid in 5,6-Diaminonicotinic acid could lead to novel pharmacology. For instance, the vicinal diamine motif could serve as a potent metal-chelating moiety, suggesting potential applications as an enzyme inhibitor where metal ions are crucial for catalytic activity.
Experimental Protocols for Elucidating the Biological Activity of 5,6-Diaminonicotinic Acid
To bridge the knowledge gap surrounding 5,6-Diaminonicotinic acid, a systematic investigation of its biological properties is warranted. Below are detailed, step-by-step methodologies for initial screening, drawing from established protocols for related compounds.
General Workflow for Preliminary Biological Screening
The following diagram outlines a logical workflow for the initial biological evaluation of 5,6-Diaminonicotinic acid.
Caption: A proposed workflow for the initial biological characterization of 5,6-Diaminonicotinic acid.
Detailed Protocol: In-vitro Antibacterial Susceptibility Testing (Broth Microdilution)
This protocol is designed to assess the potential antibacterial activity of 5,6-Diaminonicotinic acid.
Objective: To determine the Minimum Inhibitory Concentration (MIC) of 5,6-Diaminonicotinic acid against a panel of pathogenic bacteria.
Materials:
-
5,6-Diaminonicotinic acid
-
Bacterial strains (e.g., Escherichia coli, Staphylococcus aureus)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Spectrophotometer (plate reader)
Procedure:
-
Compound Preparation: Prepare a stock solution of 5,6-Diaminonicotinic acid in a suitable solvent (e.g., DMSO) and then dilute it in CAMHB to the highest desired concentration.
-
Serial Dilutions: Perform two-fold serial dilutions of the compound in the 96-well plate using CAMHB to achieve a range of concentrations.
-
Bacterial Inoculum Preparation: Grow bacterial cultures to the mid-logarithmic phase and adjust the turbidity to a 0.5 McFarland standard. Dilute the bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculation: Add the prepared bacterial inoculum to each well containing the compound dilutions. Include positive (bacteria in broth) and negative (broth only) controls.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth, as determined by visual inspection or by measuring the optical density at 600 nm.
Future Directions and Conclusion
5,6-Diaminonicotinic acid represents a tantalizing yet enigmatic molecule within the pharmacologically validated aminonicotinic acid family. Its unique chemical structure suggests the potential for novel biological activities that could be harnessed for therapeutic benefit. The lack of existing data presents a clear opportunity for researchers to make foundational discoveries in this area.
The comparative analysis with its well-studied isomers provides a logical starting point for investigation, with initial efforts focusing on antimicrobial and enzyme inhibition assays. The proposed experimental workflow offers a structured approach to systematically unravel the biological profile of this compound. As the field of drug discovery continues to seek novel scaffolds, a thorough investigation into the properties of 5,6-Diaminonicotinic acid is not only justified but essential. It is through the rigorous scientific exploration of such under-investigated molecules that the next generation of therapeutics will emerge.
References
-
Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Dove Medical Press. Available at: [Link]
-
Nicotinic Acid Derivatives As Novel Noncompetitive α-Amylase and α-Glucosidase Inhibitors for Type 2 Diabetes Treatment. PubMed Central. Available at: [Link]
-
List of Nicotinic acid derivatives. Drugs.com. Available at: [Link]
-
5,6-Diaminonicotinic acid. PubChem. Available at: [Link]
-
The Role of 6-Aminonicotinic Acid in Modern Pharmaceutical Synthesis. Ningbo Inno Pharmchem Co.,Ltd. News. Available at: [Link]
Sources
- 1. dovepress.com [dovepress.com]
- 2. Nicotinic Acid Derivatives As Novel Noncompetitive α-Amylase and α-Glucosidase Inhibitors for Type 2 Diabetes Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. drugs.com [drugs.com]
- 4. 5,6-Diaminonicotinic acid | C6H7N3O2 | CID 22476298 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chemimpex.com [chemimpex.com]
Safety Operating Guide
Personal protective equipment for handling 5,6-Diaminonicotinic acid
CAS: 17920-35-5 | Formula: C₆H₇N₃O₂ Focus: Personnel Protection, Contamination Control, and Waste Management
Part 1: Hazard Assessment & Risk Profile
The "Why" Behind the Protocol
Handling 5,6-Diaminonicotinic acid requires a nuanced approach. It is not merely a corrosive acid; it is a functionalized pyridine derivative containing both acidic (carboxylic) and basic (amine) groups. This zwitterionic nature implies specific solubility behaviors and reactivity risks.
Primary Hazards (GHS Classification):
-
H315 / H319: Causes skin and serious eye irritation.[1][2] Mechanism: The carboxylic acid moiety can protonate tissue surfaces, while the amine groups can act as irritants or potential sensitizers.
-
H335: May cause respiratory irritation.[1][2] Risk: Fine particulate dust is the primary vector for exposure during weighing and transfer.
| Parameter | Specification | Operational Implication |
| Physical State | Solid Powder (often fine crystalline) | High risk of aerosolization during weighing. Static charge may cause particle scatter. |
| pKa | Amphoteric (Acid/Base active) | Solubility changes drastically with pH. Waste streams must be neutralized carefully to avoid precipitation clogs. |
| Light Sensitivity | Photosensitive | Degrades upon prolonged light exposure. Handling should be done efficiently; storage requires amber vessels. |
Part 2: Personal Protective Equipment (PPE) Matrix
Core Directive: PPE is your last line of defense, not your first. Engineering controls (Fume Hood) are primary.
1. Eye & Face Protection[1][3][4]
-
Requirement: Chemical Splash Goggles (ANSI Z87.1+).
-
Why: Safety glasses are insufficient. The fine powder nature of 5,6-Diaminonicotinic acid allows particles to bypass side shields on glasses, potentially dissolving in the eye's mucous membranes to form an irritating acidic solution.
-
Self-Validation: Goggles must form a complete seal around the eyes. If you feel air movement on your eyelids when turning your head quickly, the seal is compromised.
2. Hand Protection
-
Primary Barrier: Nitrile Gloves (Minimum thickness: 0.11 mm / 4-5 mil).
-
Secondary Barrier (For Solutions): If dissolved in organic solvents (e.g., DMSO, Methanol), use double-gloving or Silver Shield® laminates if handling >100mL.
-
Why: Nitrile offers excellent resistance to organic acids and amines. Latex is not recommended due to poor chemical resistance against organic solvents often used with this compound.
-
Self-Validation: Perform the "Inflation Test" before donning. Trapping air in the glove and squeezing reveals micro-punctures.
3. Respiratory Protection
-
Primary: Certified Chemical Fume Hood.
-
Secondary (If Hood Unavailable): N95 or P100 Particulate Respirator.
-
Why: H335 (Respiratory Irritation) indicates that inhaling dust can damage the upper respiratory tract.
-
Self-Validation: Negative Pressure Check. Cover the filter with hands and inhale; the mask should collapse slightly against the face, indicating a seal.
4. Body Protection
-
Requirement: Lab coat (100% cotton or Nomex; avoid synthetic blends that melt) + Closed-toe shoes + Long pants.
-
Why: Synthetic fabrics can accumulate static charge, attracting the powder to your body.
Part 3: Operational Workflow & Logic
Diagram 1: PPE Decision Logic
This logic flow ensures you select the correct gear based on the specific state of the chemical.
Caption: Decision matrix for selecting PPE based on physical state and solvent carrier.
Part 4: Step-by-Step Handling Protocol
Phase A: Preparation (The "Static Check")
-
Environment: Verify Fume Hood airflow (Target: 80-100 fpm).
-
Static Control: 5,6-Diaminonicotinic acid powder is prone to static cling. Use an anti-static gun or wipe on the spatula and weigh boat before opening the bottle.
-
Why: Static can cause the powder to "jump" out of the weigh boat, contaminating the workspace and bypassing respiratory controls.
-
Phase B: Weighing & Transfer
-
Positioning: Work at least 6 inches inside the fume hood sash.
-
Transfer: Use a disposable anti-static weigh boat. Do not use weighing paper (high spill risk).
-
Spill Management: Place a dark-colored surface protector (e.g., black mat) under the balance.
-
Self-Validation: The white powder is immediately visible against the dark background, allowing instant detection of micro-spills.
-
Phase C: Disposal & Deactivation
Do not pour down the drain. As a pyridine derivative, it requires specific waste stream management.
| Waste Type | Protocol |
| Solid Waste | Bag in a sealable bag, label "Solid Hazardous Waste - Toxic/Irritant", and place in the solid waste drum. |
| Liquid Waste (Aqueous) | Adjust pH to neutral (pH 6-8) using dilute NaOH or HCl. Dispose in "Aqueous Waste" container. |
| Liquid Waste (Organic) | Dispose in "Organic Solvent Waste" container. Do not mix with oxidizers (e.g., Nitric Acid) to prevent exothermic reaction. |
| Contaminated PPE | Gloves and weigh boats are considered solid hazardous waste. |
Diagram 2: Safe Handling Workflow
Caption: Operational workflow emphasizing static control and contamination containment.
Part 5: Emergency Response
-
Eye Contact: Flush immediately for 15 minutes .[4] Hold eyelids open. The amine groups can cause alkaline-like damage which is insidious; immediate flushing is critical.
-
Skin Contact: Wash with soap and water.[1][4] Do not use alcohol or solvents, as they may enhance absorption of the chemical into the skin.
-
Spill (Solid): Do not dry sweep (creates dust). Cover with wet paper towels or use a HEPA vacuum designated for chemical powders.
References
-
PubChem. (n.d.).[2] 5,6-Diaminonicotinic acid (Compound).[2] National Library of Medicine. Retrieved January 30, 2026, from [Link]
-
American Chemistry Council. (n.d.). Guidance for Selection of Personal Protective Equipment.[1][5][6] Retrieved January 30, 2026, from [Link]
Sources
- 1. chemscene.com [chemscene.com]
- 2. 5,6-Diaminonicotinic acid | C6H7N3O2 | CID 22476298 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. americanchemistry.com [americanchemistry.com]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. How to Dispose of Acid Safely: A Step-by-Step Guide [greenflow.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
